Product packaging for 3-(Toluene-4-sulfonylamino)-propionic acid(Cat. No.:CAS No. 42908-33-8)

3-(Toluene-4-sulfonylamino)-propionic acid

Cat. No.: B172979
CAS No.: 42908-33-8
M. Wt: 243.28 g/mol
InChI Key: PPDKUGSOVUQARL-UHFFFAOYSA-N
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Description

3-(Toluene-4-sulfonylamino)-propionic acid, also known as N-tosyl-β-alanine, is a specialized chemical building block of significant value in organic synthesis and medicinal chemistry research. Its molecular structure, which integrates a toluenesulfonamide group with a propionic acid linker, enables diverse reactivity and application. The compound's primary research utility stems from its role as a versatile intermediate for constructing more complex molecules, particularly in pharmaceutical development where the sulfonamide functional group is a critical pharmacophore. The mechanism of action for this compound and its derivatives in biological systems often involves interactions with enzyme active sites. Specifically, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate essential for bacterial folate synthesis. This mimicry allows sulfonamide-based compounds to competitively inhibit the enzyme dihydropteroate synthase, thereby disrupting the folic acid pathway and exhibiting antimicrobial effects . Beyond its potential in pharmaceuticals, this chemical serves as a precursor in polymer chemistry, where it can function as a chain-transfer agent in radical polymerization processes to control molecular weight and polymer architecture . Its electron-withdrawing sulfonyl group stabilizes reaction intermediates, facilitating various chemical transformations and increasing reaction efficiency. Researchers utilize this compound in the synthesis of crystalline derivatives for structural studies, leveraging its ability to form specific intramolecular and intermolecular interactions, such as aromatic π-π stacking and short C-H···O interactions, which are critical in crystal engineering and material science . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO4S B172979 3-(Toluene-4-sulfonylamino)-propionic acid CAS No. 42908-33-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-methylphenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO4S/c1-8-2-4-9(5-3-8)16(14,15)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDKUGSOVUQARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70295805
Record name 3-(Toluene-4-sulfonylamino)-propionic acid
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Molecular Weight

243.28 g/mol
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CAS No.

42908-33-8
Record name N-[(4-Methylphenyl)sulfonyl]-β-alanine
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Record name 42908-33-8
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Record name 3-(Toluene-4-sulfonylamino)-propionic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Toluene-4-sulfonylamino)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(Toluene-4-sulfonylamino)-propionic acid, a valuable building block in medicinal chemistry and drug development. The primary focus of this document is the detailed exploration of the most common and efficient synthetic route: the N-tosylation of β-alanine. We will delve into the mechanistic underpinnings of this reaction, provide a field-proven, step-by-step experimental protocol, and discuss critical process parameters, potential side reactions, and effective purification strategies. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a thorough and practical understanding of this synthesis.

Introduction and Significance

This compound, also known as N-tosyl-β-alanine, belongs to the class of N-sulfonylated amino acids. The tosyl (p-toluenesulfonyl) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions. Beyond its role as a protective moiety, the sulfonamide linkage is a key structural feature in numerous pharmacologically active compounds, including diuretics, antibiotics, and hypoglycemic agents. The incorporation of the N-tosyl-β-alanine scaffold can influence the pharmacokinetic and pharmacodynamic properties of a molecule, making its efficient synthesis a topic of significant interest for medicinal chemists.

β-alanine, the precursor for this synthesis, is a naturally occurring beta-amino acid.[1] Unlike its alpha-amino acid counterparts, the amino group is at the β-position relative to the carboxylate group. This unique structure provides a different spatial arrangement and conformational flexibility to molecules that incorporate it.

This guide will focus on the Schotten-Baumann reaction, the classic and most reliable method for the synthesis of this compound.[2] We will explore the reaction from both a theoretical and practical standpoint to equip the reader with the knowledge to confidently execute and troubleshoot this synthesis.

The Schotten-Baumann Approach to N-Tosylation

The synthesis of this compound is most effectively achieved through the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[3] In this specific case, the amine is β-alanine and the acylating agent is p-toluenesulfonyl chloride (TsCl).

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

  • Deprotonation: In an aqueous alkaline solution (typically sodium hydroxide), the carboxylic acid group of β-alanine is deprotonated to form the carboxylate salt. This increases its solubility in the aqueous phase. The amino group remains largely protonated.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the β-alanine's amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the p-toluenesulfonyl chloride. This forms a tetrahedral intermediate.

  • Elimination and Proton Transfer: The tetrahedral intermediate collapses, eliminating a chloride ion as the leaving group. The resulting positively charged nitrogen is then deprotonated by the base (hydroxide ion) to yield the final N-tosylated product as its sodium salt.

  • Acidification: In the final workup step, the reaction mixture is acidified. This protonates the carboxylate group of the product, causing it to precipitate out of the aqueous solution as a solid.

The use of a two-phase system, with the β-alanine and sodium hydroxide in the aqueous phase and the p-toluenesulfonyl chloride in an organic solvent (like toluene or added neat), is a hallmark of the Schotten-Baumann conditions.[2] The base in the aqueous phase serves two critical roles: it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product, and it maintains a sufficiently high pH to keep the amino group of the β-alanine nucleophilic.[3]

Schotten_Baumann_Mechanism Figure 1: Schotten-Baumann Reaction Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products beta_alanine β-Alanine (in aq. NaOH) nucleophilic_attack Nucleophilic Attack (at interface) beta_alanine->nucleophilic_attack Amino group attacks sulfur tosyl_chloride p-Toluenesulfonyl Chloride (in organic solvent) tosyl_chloride->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate Formation nucleophilic_attack->tetrahedral_intermediate elimination Chloride Elimination & Proton Transfer tetrahedral_intermediate->elimination product_salt Product Salt (in aqueous phase) elimination->product_salt final_product Final Product (precipitated solid) product_salt->final_product Acidification (Workup)

Figure 1: Schotten-Baumann Reaction Mechanism. (Max Width: 760px)
Causality Behind Experimental Choices

The success of this synthesis hinges on careful control of the reaction conditions. Here, we explain the rationale behind the key experimental parameters:

  • Low Temperature (0-5 °C): This is arguably the most critical parameter. p-Toluenesulfonyl chloride can readily react with water (hydrolysis) to form the byproduct p-toluenesulfonic acid.[4] This side reaction is competitive with the desired N-tosylation. By maintaining a low temperature, the rate of hydrolysis is significantly reduced, thereby maximizing the yield of the desired product.

  • Vigorous Stirring: Since the reaction occurs in a biphasic system (aqueous and organic), vigorous stirring is essential to maximize the interfacial surface area between the two phases. This ensures that the β-alanine in the aqueous phase has ample opportunity to come into contact and react with the p-toluenesulfonyl chloride in the organic phase.

  • Slow Addition of Tosyl Chloride: Adding the p-toluenesulfonyl chloride solution dropwise over an extended period prevents a localized high concentration of the reagent. This further minimizes the competing hydrolysis reaction and helps to control the exothermicity of the reaction.[4]

  • Use of Excess Base: Typically, two equivalents of a base like sodium hydroxide are used. The first equivalent deprotonates the carboxylic acid of the β-alanine, and the second equivalent neutralizes the hydrochloric acid that is formed as a byproduct of the reaction. This prevents the protonation of the unreacted β-alanine's amino group, which would render it non-nucleophilic.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-tosylation of amino acids.[4][5]

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Quantity
β-AlanineC₃H₇NO₂89.091.0User-defined
p-Toluenesulfonyl chlorideC₇H₇ClO₂S190.651.1Calculated
Sodium HydroxideNaOH40.002.0Calculated
TolueneC₇H₈92.14-Sufficient Volume
Conc. Hydrochloric AcidHCl36.46-As needed for pH 1-2
Deionized WaterH₂O18.02-Sufficient Volume
Step-by-Step Procedure
  • Preparation of β-Alanine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve β-alanine (1.0 eq) in a 1N aqueous solution of sodium hydroxide (2.0 eq). Cool the flask in an ice bath to bring the temperature of the solution to 0-5 °C.

  • Preparation of Tosyl Chloride Solution: In a separate beaker, dissolve p-toluenesulfonyl chloride (1.1 eq) in toluene.

  • Reaction: While stirring the β-alanine solution vigorously, add the p-toluenesulfonyl chloride solution dropwise using an addition funnel over a period of 1-2 hours. It is crucial to maintain the internal reaction temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 18-20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel. Separate the aqueous and organic layers.

    • Wash the aqueous layer with a portion of toluene to remove any unreacted p-toluenesulfonyl chloride.

    • Cool the aqueous layer in an ice bath.

    • Slowly and carefully acidify the aqueous layer to a pH of 1-2 using concentrated hydrochloric acid. A white precipitate of this compound should form.

  • Isolation and Purification:

    • Collect the white precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • Dry the product under vacuum. A reported yield for this synthesis is approximately 93%.

    • If further purification is required, the product can be recrystallized from an ethanol/water mixture.[4]

Experimental_Workflow Figure 2: Experimental Workflow for Synthesis A 1. Prepare β-Alanine Solution (β-Alanine in aq. NaOH) B 2. Cool to 0-5 °C A->B D 4. Dropwise Addition of TsCl Solution (Maintain 0-5 °C, Vigorous Stirring) B->D C 3. Prepare Tosyl Chloride Solution (TsCl in Toluene) C->D E 5. Stir at Room Temperature (18-20 hours) D->E F 6. Workup: Separate Layers E->F G 7. Acidify Aqueous Layer (Conc. HCl to pH 1-2) F->G H 8. Isolate Product (Vacuum Filtration) G->H I 9. Wash with Cold Water H->I J 10. Dry Under Vacuum I->J

Sources

An In-Depth Technical Guide to 3-(Toluene-4-sulfonylamino)-propionic acid (CAS No. 42908-33-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(Toluene-4-sulfonylamino)-propionic acid, a versatile building block in medicinal chemistry and organic synthesis. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding for its application in research and development.

Core Identity and Physicochemical Landscape

This compound, also known as N-tosyl-beta-alanine, is a derivative of the non-essential amino acid β-alanine. The introduction of the tosyl (toluene-4-sulfonyl) group to the amino function of β-alanine significantly alters its chemical properties, rendering it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Chemical Identity and Properties

PropertyValueSource(s)
CAS Number 42908-33-8[1][2]
Molecular Formula C₁₀H₁₃NO₄S[2][3]
Molecular Weight 243.28 g/mol [2][3]
IUPAC Name 3-[(4-methylphenyl)sulfonylamino]propanoic acid[3]
Synonyms N-Tosyl-β-alanine, N-[(4-Methylphenyl)sulfonyl]-β-alanine, 3-(p-Tolylsulfonylamino)propanoic acid[2][3]
Melting Point 121.5-122 °C[4]
Boiling Point 442.3 °C (Predicted)[4]
Flash Point 221.3 °C (Predicted)[4]

Synthesis and Mechanism: A Validated Protocol

The most common and efficient synthesis of this compound involves the Schotten-Baumann reaction between β-alanine and p-toluenesulfonyl chloride in an alkaline medium. The tosyl group acts as a robust protecting group for the amino functionality, a critical step in multi-step organic syntheses.

Experimental Protocol: Synthesis of N-Tosyl-β-alanine

This protocol is adapted from established procedures for the tosylation of amino acids.[5]

Materials:

  • β-Alanine

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Preparation of β-Alanine Solution: Dissolve β-alanine (1.0 eq) in a 1N aqueous solution of sodium hydroxide (2.0 eq) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath. The alkaline condition is crucial for the deprotonation of the amino group, rendering it nucleophilic.

  • Preparation of Tosyl Chloride Solution: Dissolve p-toluenesulfonyl chloride (1.1 eq) in toluene.

  • Reaction: While vigorously stirring the β-alanine solution, add the p-toluenesulfonyl chloride solution dropwise over a period of 1-2 hours, maintaining the temperature between 0-5 °C. The low temperature is essential to minimize side reactions, such as the hydrolysis of tosyl chloride.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 18-20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Separate the aqueous and organic layers.

    • Wash the aqueous layer with toluene to remove any unreacted p-toluenesulfonyl chloride.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid. This step protonates the carboxylate, leading to the precipitation of the product.

  • Isolation and Purification:

    • Collect the white precipitate of this compound by filtration.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.

Diagram 1: Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_beta_alanine Dissolve β-Alanine in aq. NaOH Cool to 0-5 °C reaction Slowly add TsCl solution to β-Alanine solution at 0-5 °C with vigorous stirring prep_beta_alanine->reaction prep_tscl Dissolve p-TsCl in Toluene prep_tscl->reaction stir Warm to RT and stir for 18-20 hours reaction->stir separation Separate aqueous and organic layers stir->separation wash Wash aqueous layer with Toluene separation->wash acidify Acidify aqueous layer with conc. HCl to pH 1-2 wash->acidify filter Filter to collect precipitate acidify->filter dry Dry the product filter->dry

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Expected Spectroscopic Data:

  • ¹H NMR (DMSO-d₆):

    • A singlet around δ 2.40 ppm corresponding to the methyl protons of the tosyl group.

    • A triplet corresponding to the methylene group adjacent to the nitrogen.

    • A triplet for the methylene group adjacent to the carbonyl group.

    • A doublet of doublets in the aromatic region (δ 7.4-7.8 ppm) for the protons of the p-substituted benzene ring.

    • A broad singlet for the acidic proton of the carboxylic acid.

    • A signal for the NH proton.

  • ¹³C NMR:

    • A signal for the methyl carbon of the tosyl group.

    • Signals for the two methylene carbons of the propionic acid backbone.

    • Aromatic carbon signals.

    • A signal for the carbonyl carbon of the carboxylic acid.

  • FT-IR (CHCl₃, cm⁻¹): [5]

    • A broad O-H stretch from the carboxylic acid.

    • N-H stretching vibration.

    • Aromatic C-H stretching.

    • Aliphatic C-H stretching.

    • A strong C=O stretch from the carboxylic acid around 1726 cm⁻¹.

    • Characteristic S=O stretches from the sulfonyl group around 1340 and 1165 cm⁻¹.

  • Mass Spectrometry:

    • The mass spectrum is expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the tosyl group and cleavage of the propionic acid chain.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile building block in organic synthesis, particularly in the construction of peptidomimetics and other bioactive molecules.

  • Peptidomimetic Design: The tosyl group serves as an effective protecting group for the amino function of β-alanine, allowing for its incorporation into peptide chains or more complex molecular scaffolds. The resulting structures can mimic the conformation of natural peptides, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.

  • Synthesis of Heterocyclic Compounds: The carboxylic acid and the sulfonamide functionalities provide reactive handles for a variety of chemical transformations, enabling the synthesis of diverse heterocyclic systems, which are prevalent in many drug molecules.

  • Chiral Ligand Synthesis: While this compound itself is achiral, its derivatives can be used in the synthesis of chiral ligands for asymmetric catalysis.

Diagram 2: Role in Synthesis

G cluster_applications Applications in Synthesis main_compound 3-(Toluene-4-sulfonylamino)- propionic acid peptidomimetics Peptidomimetics main_compound->peptidomimetics Building Block heterocycles Heterocyclic Compounds main_compound->heterocycles Precursor bioactive_molecules Bioactive Molecules peptidomimetics->bioactive_molecules heterocycles->bioactive_molecules

Caption: Applications of this compound in synthesis.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 2: Hazard Information

HazardDescriptionPrecautionary MeasuresSource(s)
Acute Toxicity Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6]
Skin Irritation Causes skin irritation.Wear protective gloves. Wash skin thoroughly after handling.[6]
Eye Irritation Causes serious eye irritation.Wear eye protection.[6]
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[6]

Handling and Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Avoid formation of dust and aerosols.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Disposal:

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and organic synthesis. Its straightforward synthesis, coupled with the stability of the tosyl protecting group, makes it an important tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

  • PrepChem. Synthesis of N-tosyl-L-alanine.
  • PubChem. This compound 2-oxo-2H-chromen-7-yl ester.
  • LookChem. This compound.
  • PubChem. 3-(4-Methylbenzenesulfonamido)propanoic acid.

Sources

An In-depth Technical Guide to the Spectral Data of 3-(Toluene-4-sulfonylamino)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Toluene-4-sulfonylamino)-propionic acid, also known as N-tosyl-beta-alanine, is a molecule of interest in medicinal chemistry and organic synthesis. As a derivative of the endogenous amino acid β-alanine, it serves as a versatile building block in the design of peptidomimetics and other biologically active compounds. The incorporation of the tosyl group, a well-established protecting group and a key pharmacophoric element, imparts specific physicochemical properties that can influence molecular interactions and ADME (absorption, distribution, metabolism, and excretion) profiles.

A thorough understanding of the structural and electronic characteristics of this compound is paramount for its effective utilization in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating its molecular structure, confirming its identity, and assessing its purity. This technical guide provides a comprehensive analysis of the predicted spectral data for this compound, grounded in fundamental spectroscopic principles and data from analogous structures. The methodologies for data acquisition and interpretation are detailed to ensure scientific integrity and reproducibility.

Predicted Spectral Data

The following sections present the predicted spectral data for this compound. These predictions are based on established chemical shift correlations, characteristic infrared absorption frequencies, and predictable fragmentation patterns in mass spectrometry, drawing parallels from the known spectral data of its precursors, β-alanine and p-toluenesulfonyl chloride, as well as the closely related compound N-tosyl-L-alanine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environments within a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.3broad singlet1H-COOH
~7.85triplet1H-NH-
~7.70doublet2HAr-H (ortho to SO₂)
~7.40doublet2HAr-H (meta to SO₂)
~3.25quartet2H-CH₂-NH-
~2.50triplet2H-CH₂-COOH
~2.40singlet3HAr-CH₃

Causality Behind Predictions: The chemical shifts are predicted based on the electronic environment of each proton. The acidic proton of the carboxylic acid is expected to be highly deshielded, appearing at a very downfield shift. The aromatic protons of the tosyl group will appear as two distinct doublets due to symmetry. The protons on the ethyl chain are influenced by the neighboring electron-withdrawing groups (sulfonamide and carboxylic acid), leading to their downfield shifts. The methylene group adjacent to the nitrogen is expected to be further downfield than the one adjacent to the carbonyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~172.5C=O (Carboxylic Acid)
~143.0Ar-C (quaternary, attached to S)
~138.5Ar-C (quaternary, attached to CH₃)
~129.5Ar-CH (meta to SO₂)
~126.8Ar-CH (ortho to SO₂)
~40.5-CH₂-NH-
~34.0-CH₂-COOH
~21.0Ar-CH₃

Causality Behind Predictions: The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at the furthest downfield position. The aromatic carbons are in the typical range for a substituted benzene ring. The aliphatic carbons are shifted downfield due to the influence of the electronegative nitrogen and oxygen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3270MediumN-H stretch (Sulfonamide)
~3070WeakAromatic C-H stretch
2980-2900WeakAliphatic C-H stretch
~1710StrongC=O stretch (Carboxylic Acid)
~1595MediumAromatic C=C stretch
~1340StrongAsymmetric SO₂ stretch
~1160StrongSymmetric SO₂ stretch

Causality Behind Predictions: The spectrum is expected to be dominated by the very broad O-H stretch of the carboxylic acid, a characteristic feature of hydrogen-bonded dimers. The N-H stretch of the sulfonamide will also be present. The strong C=O stretch is indicative of the carboxylic acid. The two strong bands for the sulfonyl group (asymmetric and symmetric stretches) are key identifiers for the tosyl moiety.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/zProposed Fragment
243[M]⁺ (Molecular Ion)
155[CH₃C₆H₄SO₂]⁺ (Tosyl cation)
91[C₇H₇]⁺ (Tropylium ion)
88[H₂N-CH₂-CH₂-COOH]⁺
72[CH₂=CH-COOH]⁺

Causality Behind Predictions: The molecular ion peak is expected at m/z 243. A prominent peak at m/z 155 corresponding to the stable tosyl cation is anticipated due to the cleavage of the S-N bond. The tropylium ion at m/z 91 is a very common and stable fragment from toluene-containing compounds. Fragmentation of the propionic acid chain can lead to other observed ions.

Experimental Protocols

The following protocols describe the standard procedures for acquiring the spectral data discussed above. These protocols are designed to be self-validating by incorporating appropriate standards and calibration steps.

NMR Spectroscopy: Sample Preparation and Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) A Weigh ~10-20 mg of sample B Dissolve in ~0.7 mL of DMSO-d₆ A->B C Transfer to NMR tube B->C D Cap and invert to mix C->D E Insert sample into spectrometer D->E Proceed to acquisition F Lock on deuterium signal E->F G Shim for homogeneity F->G H Acquire ¹H spectrum G->H I Acquire ¹³C spectrum H->I

Caption: Workflow for NMR sample preparation and data acquisition.

  • Sample Preparation :

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

    • Cap the NMR tube securely and gently invert several times to ensure a homogeneous solution.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, 16-32 scans are sufficient.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

IR Spectroscopy: KBr Pellet Method

IR_Workflow A Grind ~1-2 mg of sample B Mix with ~100-200 mg of dry KBr A->B C Grind mixture to a fine powder B->C D Transfer powder to pellet die C->D E Press under vacuum (8-10 tons) D->E F Obtain transparent pellet E->F H Acquire sample spectrum F->H G Acquire background spectrum (air) G->H Background Correction

Caption: Workflow for IR spectroscopy using the KBr pellet method.

  • Sample Preparation :

    • Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation :

    • Transfer the powder to a pellet die.

    • Press the powder under high pressure (typically 8-10 tons) for several minutes, preferably under vacuum to remove moisture.

    • Carefully remove the transparent or translucent KBr pellet from the die.

  • Data Acquisition :

    • Place the pellet in the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: Electron Ionization (EI)

MS_Workflow A Introduce sample into ion source B Ionize with 70 eV electron beam A->B C Accelerate ions B->C D Separate ions by m/z ratio C->D E Detect ions D->E F Generate mass spectrum E->F

Caption: Workflow for Electron Ionization Mass Spectrometry.

  • Sample Introduction :

    • A small amount of the solid sample is placed in a capillary tube and introduced into the high-vacuum source of the mass spectrometer via a direct insertion probe.

    • The probe is heated to volatilize the sample.

  • Ionization and Analysis :

    • The gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV).

    • The resulting ions and fragment ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion, and the data system generates the mass spectrum.

Conclusion

The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound provide a detailed and cohesive picture of its molecular structure. This in-depth guide, by explaining the causality behind the spectral features and providing robust experimental protocols, serves as a valuable resource for researchers in the synthesis, characterization, and application of this important chemical entity. The combination of these spectroscopic techniques allows for unambiguous identification and purity assessment, which are critical for advancing drug discovery and development programs.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Human Metabolome Database. (n.d.). Beta-Alanine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7397, 4-Toluenesulfonyl chloride.
  • PrepChem. (n.d.). Synthesis of N-tosyl-L-alanine.
  • Sigma-Aldrich. (n.d.). Standard Operating Procedure for NMR Sample Preparation.
  • Shimadzu. (n.d.). KBr Pellet Method.
  • Chemistry LibreTexts. (2022). Electron Ionization.

An In-depth Technical Guide to 3-(Toluene-4-sulfonylamino)-propionic acid: A Core Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(Toluene-4-sulfonylamino)-propionic acid, a key molecular building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, provide a detailed and validated synthesis protocol, and explore its strategic applications in the design of novel therapeutics, moving beyond a simple recitation of facts to an expert analysis of its utility.

Executive Summary: The Strategic Value of a Protected β-Amino Acid

This compound, also known as N-tosyl-β-alanine, is a derivative of the naturally occurring β-amino acid, β-alanine. Its significance in medicinal chemistry stems from the unique combination of a conformationally significant β-amino acid scaffold and a robust sulfonyl protecting group. This structure provides a stable, yet versatile, platform for the synthesis of complex molecules, particularly peptidomimetics and other architecturally intricate drug candidates. Understanding the nuances of its synthesis and strategic application is paramount for leveraging its full potential in drug discovery pipelines.

Core Molecular Profile

A precise understanding of the physicochemical properties of a building block is the bedrock of its effective application in complex synthetic routes.

Chemical Identity and Properties
PropertyValueSource(s)
Chemical Name This compound
Synonyms N-tosyl-β-alanine, N-[(4-Methylphenyl)sulfonyl]-β-alanine[1]
CAS Number 42908-33-8[1]
Molecular Formula C₁₀H₁₃NO₄S[1]
Molecular Weight 243.28 g/mol [1]
Melting Point 121.5-122 °C

The presence of both a carboxylic acid and a sulfonamide group imparts a degree of polarity, while the tolyl group provides a nonpolar region, influencing its solubility and reactivity.

Structural Anatomy

The molecular architecture is key to its function as a synthetic intermediate.

Caption: Chemical structure of this compound.

Synthesis Protocol: A Validated Approach

The synthesis of N-tosyl-β-alanine is reliably achieved through the Schotten-Baumann reaction, a robust method for the acylation of amines. The following protocol is adapted from established procedures for the tosylation of amino acids.[2][3]

Rationale for Method Selection

The Schotten-Baumann conditions are ideal for this transformation due to several factors:

  • Aqueous Biphasic System: The use of an aqueous base (like NaOH) and an organic solvent (like toluene) allows for the efficient reaction of the water-soluble β-alanine with the water-insoluble p-toluenesulfonyl chloride at the interface.

  • Base-Mediated Reaction: The base serves a dual purpose: it deprotonates the amino group of β-alanine, increasing its nucleophilicity, and it neutralizes the HCl byproduct of the reaction, driving the equilibrium towards the product.

  • Temperature Control: Maintaining a low temperature during the addition of the sulfonyl chloride is crucial to minimize side reactions, such as the hydrolysis of the tosyl chloride and potential racemization if an alpha-amino acid were used.[3]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_beta_alanine Dissolve β-alanine in 1N NaOH (aq) cool Cool β-alanine solution to 0-5 °C prep_beta_alanine->cool prep_tosyl_chloride Dissolve p-toluenesulfonyl chloride in Toluene add Slowly add tosyl chloride solution to β-alanine solution with vigorous stirring prep_tosyl_chloride->add cool->add stir Stir at room temperature for 18-20 hours add->stir separate Separate aqueous and organic layers stir->separate wash Wash aqueous layer with Toluene separate->wash acidify Cool aqueous layer and acidify to pH 1 with conc. HCl wash->acidify filter Collect white precipitate by vacuum filtration acidify->filter dry Wash solid with cold water and dry under vacuum filter->dry

Sources

solubility of 3-(Toluene-4-sulfonylamino)-propionic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-(Toluene-4-sulfonylamino)-propionic acid in Organic Solvents

Introduction

In the landscape of drug discovery and development, understanding the physicochemical properties of a compound is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's fate, influencing everything from formulation and bioavailability to toxicological assessment. This guide provides a comprehensive technical overview of the solubility of this compound, a molecule of interest for its potential applications in medicinal chemistry.

This document moves beyond a simple recitation of data. As researchers and drug development professionals, our goal is not just to know what a compound's solubility is, but to understand why it behaves the way it does and how to reliably measure this crucial parameter. We will delve into the molecular characteristics of this compound, predict its behavior in various organic solvents, and provide a robust, field-proven protocol for its experimental determination.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound is a multi-functional molecule, and analyzing its constituent parts allows us to predict its interactions with different solvents.

  • Structure:

    • Toluene Ring: A nonpolar, aromatic hydrocarbon group that contributes to hydrophobicity.

    • Sulfonamide Group (-SO₂NH-): A polar functional group capable of acting as a hydrogen bond donor (from the N-H) and acceptor (from the oxygens).

    • Propionic Acid Group (-CH₂CH₂COOH): Contains a polar carboxylic acid moiety, which is a strong hydrogen bond donor and acceptor, and a short, nonpolar alkyl chain.

  • Predicted Physicochemical Properties:

    • pKa: The carboxylic acid group confers acidic properties (predicted pKa ≈ 3.87), while the sulfonamide proton is also weakly acidic.[1] This means the compound's ionization state, and thus its solubility, will be highly dependent on the pH in aqueous or protic solvents.

    • Polarity: The presence of both a nonpolar toluene ring and highly polar sulfonamide and carboxylic acid groups makes the molecule amphiphilic. Its overall polarity is a balance of these competing characteristics.

The fundamental principle governing solubility is "like dissolves like."[2][3] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[2][3] The driving force is the ability of solvent molecules to break the solute-solute interactions in the crystal lattice and form new, energetically favorable solute-solvent interactions.[3]

Based on the structure of this compound, we can make the following predictions:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the toluene ring can interact favorably with these solvents via London dispersion forces, the energy required to break the strong hydrogen bonds and dipole-dipole interactions of the sulfonamide and carboxylic acid groups in the solid state is unlikely to be compensated for.[4]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents possess dipole moments and can act as hydrogen bond acceptors. They are expected to be better solvents than nonpolar ones. DMSO, in particular, is a powerful solvent for many organic compounds due to its high polarity. The solubility of sulfonamides has been shown to be favorable in solvents like dimethylacetamide, a similar polar aprotic solvent.[5]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents, capable of solvating both the sulfonamide and carboxylic acid groups. Shorter-chain alcohols are generally good solvents for compounds containing polar functional groups.[4]

The interplay between these functional groups dictates the overall solubility profile, making experimental determination essential for accurate characterization.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain reliable and reproducible solubility data, the equilibrium or thermodynamic solubility must be determined. The "gold standard" for this measurement is the shake-flask method. This technique ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.[6]

The following protocol is a self-validating system, designed to ensure accuracy and trustworthiness in the results.

Principle

An excess amount of the solid compound is added to a known volume of the test solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the dissolution process to reach equilibrium. After equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_quant Phase 4: Quantification prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent prep_vial Seal Vial prep_solvent->prep_vial equil_agitate Agitate at Constant Temp (e.g., 24-48h at 25°C) prep_vial->equil_agitate equil_check Visually Confirm Excess Solid Remains equil_agitate->equil_check sep_centrifuge Centrifuge to Pellet Solid equil_check->sep_centrifuge sep_filter Filter Supernatant (e.g., 0.22 µm PTFE filter) sep_centrifuge->sep_filter quant_dilute Dilute Saturated Solution sep_filter->quant_dilute quant_hplc Analyze by HPLC quant_dilute->quant_hplc quant_calc Calculate Concentration (vs. Calibration Curve) quant_hplc->quant_calc caption Fig 1. Shake-Flask Method Workflow

Caption: Fig 1. Shake-Flask Method Workflow

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" means that a visible amount of solid should remain undissolved at the end of the experiment. This is a critical step to ensure saturation is achieved. For example, add ~10-20 mg of the compound to 2 mL of the solvent.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[6] The time required may vary depending on the compound and solvent, and may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the set temperature for a short period. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection: Carefully draw the clear supernatant using a syringe. Immediately pass the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any remaining microscopic solid particles.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method. The concentration of the compound is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.[8][9]

Causality Behind Experimental Choices
  • Why use an excess of solid? This is the cornerstone of determining thermodynamic solubility. It ensures that the solvent is completely saturated, and the system is at equilibrium between the dissolved and undissolved states.

  • Why constant temperature? Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

  • Why agitate for 24-48 hours? Reaching equilibrium is not instantaneous. This extended period allows sufficient time for the dissolution process to stabilize. The exact time should ideally be confirmed by showing that the measured concentration does not change between, for example, the 24-hour and 48-hour time points.[6]

  • Why centrifuge and filter? Any undissolved solid particles in the sample taken for analysis will be dissolved during the dilution step, leading to a falsely high and inaccurate solubility measurement. A two-step separation process (centrifugation followed by filtration) provides the highest confidence in removing all solid matter.

  • Why use HPLC for quantification? HPLC is a highly specific, sensitive, and accurate analytical technique. It allows for the precise quantification of the analyte even in the presence of potential impurities, and its wide dynamic range is well-suited for solubility measurements.[8][10]

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and structured table for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

Solvent ClassSolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Nonpolar Hexane1.9< 0.1< 0.0004
Toluene2.41.20.0049
Polar Aprotic Acetone21.025.80.106
Acetonitrile37.515.50.064
DMSO46.7150.70.620
Polar Protic Methanol32.788.90.366
Ethanol24.665.10.268

Note: The data in this table are illustrative examples for discussion purposes and are not experimentally verified values.

Interpreting the Results: The Relationship Between Solvent Properties and Solubility

The data can be visualized to better understand the relationship between solvent properties and the solubility of the compound.

G cluster_solute This compound cluster_solvents Solvent Classes Solute Amphiphilic Solute (Polar & Nonpolar Regions) Solubility Solubility Outcome Solute->Solubility Interacts via... Nonpolar Nonpolar (Hexane) Nonpolar->Solubility Weak van der Waals forces (Low Solubility) PolarAprotic Polar Aprotic (DMSO, Acetone) PolarAprotic->Solubility Dipole-Dipole H-Bond Accepting (Good Solubility) PolarProtic Polar Protic (Methanol, Ethanol) PolarProtic->Solubility H-Bond Donating & Accepting (High Solubility) caption Fig 2. Solute-Solvent Interaction Logic

Caption: Fig 2. Solute-Solvent Interaction Logic

As illustrated, the solubility of this compound is expected to be highest in polar solvents, particularly those capable of hydrogen bonding, which can effectively solvate the polar sulfonamide and carboxylic acid functional groups. The poor performance of nonpolar solvents highlights the energetic penalty of disrupting the strong intermolecular forces within the solute's crystal lattice without providing compensating solute-solvent interactions.

Conclusion

References

  • Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(6), 638-642. [Link]
  • Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 14(3), 156-163. [Link]
  • Cysewski, P., & Jeliński, T. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1), 1-12. [Link]
  • Khan Academy. (n.d.). Solubility of organic compounds. [Link]
  • Garakani, A., Sadeghi, S., & Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]
  • Hanaee, J., et al. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination.
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]
  • ResearchGate. (n.d.).
  • LibreTexts. (2019). 4.4 Solubility. [Link]
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]
  • University of Arizona. (2005). Carboxylic Acid Structure and Chemistry: Part 2. [Link]
  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
  • Pearson. (n.d.).
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
  • University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
  • SciELO. (2014). Development and validation of a dissolution method using HPLC for diclofenac potassium in oral suspension. [Link]

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Unlocking the Therapeutic Potential of 3-(Toluene-4-sulfonylamino)-propionic acid: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Molecule of Convergent Potential

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents often leads us to the exploration of molecules that, while structurally unassuming, harbor a wealth of untapped potential. 3-(Toluene-4-sulfonylamino)-propionic acid, a molecule at the intersection of three key pharmacophoric motifs—the sulfonamide, the propionic acid, and the β-amino acid backbone—stands as a compelling candidate for such exploration. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, aiming to illuminate the latent therapeutic applications of this compound and to provide a strategic framework for its investigation. We will dissect its structural components, extrapolate its potential biological activities from the well-established pharmacology of its constituent parts, and provide actionable experimental protocols to empower its scientific inquiry.

Deconstructing the Core Scaffold: A Trifecta of Pharmacophoric Significance

The therapeutic promise of this compound is best understood by examining its three principal structural components. The convergence of these motifs suggests a polypharmacological potential that is highly sought after in modern drug discovery.

  • The Sulfonamide Engine: The sulfonamide group is a cornerstone of medicinal chemistry, renowned for its presence in a vast array of clinically successful drugs.[1][2][3] Its ability to act as a versatile pharmacophore stems from its unique electronic and steric properties, enabling it to participate in a variety of biological interactions. Sulfonamide-containing drugs have demonstrated a broad spectrum of activities, including antibacterial, antiviral, antidiabetic, and anticancer effects.[1][2][4] The tosyl (toluene-4-sulfonyl) group, in particular, can impart favorable physicochemical properties, such as increased metabolic stability, by replacing a more labile amide bond.[5]

  • The Propionic Acid Moiety: Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[6] Beyond their anti-inflammatory effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, these compounds have shown promise as anticancer agents.[6] The propionic acid functional group provides a critical acidic handle for interacting with biological targets and can be readily modified to modulate activity and selectivity.

  • The β-Amino Acid Backbone: Unlike their proteinogenic α-amino acid counterparts, β-amino acids offer unique conformational properties and resistance to enzymatic degradation.[7] The β-alanine core of the target molecule is particularly intriguing due to its role as the rate-limiting precursor for the biosynthesis of carnosine.[8][9] Carnosine is a dipeptide with a multitude of physiological roles, including antioxidant, anti-inflammatory, and neuroprotective effects.[9][10]

The amalgamation of these three motifs in a single molecule presents a compelling starting point for the design of novel therapeutics. The following sections will explore the potential therapeutic avenues for this compound based on this structural foundation.

Potential Therapeutic Applications: A Hypothesis-Driven Exploration

Based on the known pharmacology of its constituent parts, we can hypothesize several promising therapeutic applications for this compound. These hypotheses provide a roadmap for focused preclinical investigation.

Novel Anticancer Agents

The convergence of the sulfonamide and propionic acid functionalities strongly suggests a potential for anticancer activity. Many sulfonamide derivatives exhibit potent antitumor effects through various mechanisms, including the inhibition of carbonic anhydrase, a key enzyme in tumor metabolism.[1][4] Furthermore, propionic acid derivatives have demonstrated the ability to induce apoptosis in cancer cells.[11]

Hypothesized Mechanism of Action: this compound may exert a multi-pronged attack on cancer cells. The sulfonamide moiety could target key enzymes involved in tumor proliferation and survival, while the propionic acid component could induce cell death pathways. The β-alanine backbone may contribute to this activity by modulating intracellular pH through its influence on carnosine levels.

Experimental Workflow for Anticancer Evaluation

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation A Compound Synthesis & Purity Analysis B Cell Viability Assays (e.g., MTT, XTT) (Panel of Cancer Cell Lines) A->B C Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) B->C If active E Mechanism of Action Studies (e.g., Western Blot for Target Proteins, Enzyme Inhibition Assays) B->E If active D Cell Cycle Analysis (Flow Cytometry) C->D F Animal Model Selection (e.g., Xenograft Mouse Model) E->F G Pharmacokinetic & Toxicity Studies F->G H Efficacy Studies (Tumor Growth Inhibition) G->H If safe & bioavailable I Histopathological Analysis of Tumors H->I

Caption: Workflow for anticancer evaluation of the target compound.

Modulators of Inflammation and Neurological Disorders

The anti-inflammatory properties of propionic acid derivatives and the neuroprotective effects associated with β-alanine suggest that this compound could be a valuable lead for treating inflammatory and neurodegenerative diseases.

Hypothesized Mechanism of Action: The compound may inhibit key inflammatory mediators, similar to other NSAIDs. Additionally, by serving as a precursor to carnosine, it could enhance the endogenous antioxidant and anti-inflammatory defenses within the central nervous system, offering a neuroprotective effect.[10]

Signaling Pathway in Neuroinflammation

G cluster_0 Pro-inflammatory Stimuli cluster_1 Cellular Response cluster_2 Potential Intervention Points A LPS, Aβ, etc. B Microglia/Astrocyte Activation A->B C NF-κB Pathway Activation B->C D Production of Inflammatory Mediators (TNF-α, IL-1β, NO) C->D Transcription E 3-(Toluene-4-sulfonylamino)- propionic acid E->C Inhibition? F Increased Carnosine Synthesis E->F Precursor F->D Inhibition (Antioxidant/Buffering)?

Caption: Hypothesized modulation of neuroinflammatory pathways.

Synthetic and Experimental Protocols

To facilitate the investigation of this compound, detailed protocols for its synthesis and for a key biological assay are provided below.

Synthesis of this compound

Principle: This synthesis involves the reaction of β-alanine with p-toluenesulfonyl chloride in an alkaline aqueous solution, a modification of the Schotten-Baumann reaction.

Materials:

  • β-Alanine

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Toluene

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL beaker, dissolve β-alanine (1 equivalent) in 1N sodium hydroxide solution.

  • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 equivalents) in a minimal amount of toluene.

  • Slowly add the p-toluenesulfonyl chloride solution to the cooled β-alanine solution dropwise, ensuring the temperature remains below 10 °C.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, transfer the mixture to a separatory funnel and wash with toluene to remove any unreacted tosyl chloride.

  • Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid while cooling in an ice bath. A white precipitate should form.

  • Collect the white solid by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold distilled water.

  • Dry the product under vacuum to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Carbonic Anhydrase Inhibition Assay

Principle: This assay measures the ability of the test compound to inhibit the esterase activity of carbonic anhydrase (CA), using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces p-nitrophenol, which can be quantified spectrophotometrically at 400 nm.

Materials:

  • Purified human carbonic anhydrase (isoforms I and II are commonly used)

  • This compound (test compound)

  • Acetazolamide (positive control)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and acetazolamide in DMSO.

  • In the wells of a 96-well plate, add 140 µL of Tris-HCl buffer.

  • Add 20 µL of the test compound solution at various concentrations (typically in a serial dilution). For the control wells, add 20 µL of DMSO.

  • Add 20 µL of the CA enzyme solution to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to each well.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Physicochemical Properties and Drug-Likeness Profile

A preliminary in silico analysis of this compound provides insights into its potential as a drug candidate.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 243.28 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP 1.2Indicates good aqueous solubility and membrane permeability
Hydrogen Bond Donors 2Compliant with Lipinski's Rule of Five (≤5)
Hydrogen Bond Acceptors 4Compliant with Lipinski's Rule of Five (≤10)
Polar Surface Area 86.9 ŲSuggests good oral bioavailability

Future Directions and Concluding Remarks

This compound represents a molecule of significant, yet underexplored, therapeutic potential. The convergence of the sulfonamide, propionic acid, and β-amino acid motifs within its structure provides a strong rationale for its investigation as a novel anticancer, anti-inflammatory, and neuroprotective agent. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a catalyst for such investigations.

Future research should focus on a systematic evaluation of its biological activities through the proposed in vitro and in vivo models. Structure-activity relationship (SAR) studies, involving the synthesis and screening of a library of derivatives, will be crucial in optimizing its potency and selectivity. Furthermore, detailed mechanistic studies will be necessary to elucidate its precise molecular targets and pathways of action.

References

  • Sulfonamide derivatives as multi-target agents for complex diseases. Bioorganic & Medicinal Chemistry Letters.
  • Sulfonamide Derivatives: A Multifaceted Approach to Modern Therapeutics in Infectious Diseases and Beyond. YMER.
  • Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. PubMed.
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  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
  • Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. Science Alert. [Link]
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  • Synthesis, characterization, anti-Cancer, anti-inflammatory activities, and docking studies of 3, 5-disubstituted thiadiazine-2-thiones.
  • Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Semantic Scholar. [Link]
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An In-depth Technical Guide to 3-(Toluene-4-sulfonylamino)-propionic acid: Discovery and History

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery, synthesis, and historical context of 3-(Toluene-4-sulfonylamino)-propionic acid, also known as N-tosyl-β-alanine. By delving into the scientific underpinnings of its synthesis and the evolution of its applications, this document serves as a technical resource for professionals in the fields of chemical research and drug development.

Introduction: The Emergence of a Versatile Molecule

This compound (N-tosyl-β-alanine) is a derivative of the non-proteinogenic amino acid β-alanine. Its structure features a tosyl (p-toluenesulfonyl) group attached to the amino group of β-alanine. This modification significantly alters the chemical properties of the parent amino acid, rendering the nitrogen acidic and introducing a bulky, aromatic moiety.

The significance of this compound lies in its historical context as a protected amino acid and its potential applications as a building block in organic synthesis and medicinal chemistry. The introduction of the tosyl group, a robust and stable protecting group, was a pivotal development in the early days of peptide chemistry, enabling chemists to control the reactivity of amino acids during complex synthetic sequences.

The Historical Context: A Tale of Protecting Groups and Peptide Synthesis

The story of this compound is intrinsically linked to the development of protecting group chemistry in the early 20th century. The pioneering work of German chemist Emil Fischer at the turn of the 20th century laid the groundwork for understanding the structure of proteins as chains of amino acids linked by peptide bonds.[1][2][3] However, the controlled, stepwise synthesis of peptides remained a formidable challenge due to the difunctional nature of amino acids.

The breakthrough came with the introduction of the concept of "protecting groups" – chemical moieties that could be selectively attached to one functional group to mask its reactivity while transformations were carried out elsewhere in the molecule. In 1933, the tosyl group was proposed as a suitable protecting group for amines.[4] This development was a significant step forward, as the tosyl group offered high stability under a variety of reaction conditions.

While a singular, seminal publication detailing the very first synthesis of this compound has not been identified in this review, its preparation follows the general and well-established procedure for the N-tosylation of amino acids. It is highly probable that this compound was first synthesized in the 1930s or 1940s in the laboratories of chemists working on the synthesis of peptides or studying the properties of N-acylated amino acids. The synthesis would have been a logical extension of the newly developed tosylation methodology to β-amino acids.

Synthesis and Mechanism: A Classic Transformation

The synthesis of this compound is a classic example of a Schotten-Baumann reaction, a widely used method for the acylation of amines. The reaction involves the treatment of β-alanine with p-toluenesulfonyl chloride in the presence of a base.

Reaction Scheme:

G beta_alanine β-Alanine product This compound beta_alanine->product tosyl_chloride p-Toluenesulfonyl Chloride tosyl_chloride->product base Base (e.g., NaOH) base->product

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol:

A common and effective method for the laboratory-scale synthesis of this compound is analogous to the well-documented synthesis of N-tosyl-L-alanine.[5] The following protocol is a representative example:

  • Preparation of the Amino Acid Solution: Dissolve β-alanine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.0 equivalents) in a flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is crucial to minimize side reactions, such as the hydrolysis of p-toluenesulfonyl chloride.

  • Preparation of the Tosyl Chloride Solution: In a separate beaker, dissolve p-toluenesulfonyl chloride (1.1 equivalents) in a suitable organic solvent, such as toluene or diethyl ether.

  • Reaction: While vigorously stirring the cooled β-alanine solution, add the p-toluenesulfonyl chloride solution dropwise over a period of 1-2 hours. Maintaining the low temperature is critical during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel. If an organic solvent was used, separate the aqueous and organic layers. Wash the aqueous layer with a small amount of the organic solvent to remove any unreacted p-toluenesulfonyl chloride.

    • Cool the aqueous layer in an ice bath and carefully acidify it to a pH of 1-2 with a concentrated acid, such as hydrochloric acid. This will protonate the carboxylate and cause the product to precipitate.

  • Isolation and Purification:

    • Collect the white precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the product under vacuum.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Causality Behind Experimental Choices:
  • Use of Excess Base: Two equivalents of base are used. The first equivalent neutralizes the carboxylic acid of the β-alanine, forming the carboxylate salt which is soluble in water. The second equivalent neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, driving the reaction to completion.

  • Low Temperature: The reaction is carried out at a low temperature to control the rate of two competing reactions: the desired N-tosylation and the undesired hydrolysis of p-toluenesulfonyl chloride by water.

  • Vigorous Stirring: In cases where a two-phase system is used (e.g., with toluene), vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, thereby increasing the reaction rate.

  • Acidification: The product, being a carboxylic acid, is soluble in the basic reaction mixture as its carboxylate salt. Acidification protonates the carboxylate, causing the neutral, less soluble product to precipitate out of the solution, allowing for its isolation.

Physicochemical Properties and Characterization

The introduction of the tosyl group imparts specific physicochemical properties to the molecule.

PropertyValue
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
Appearance White to off-white solid
Melting Point Approximately 130-134 °C
Solubility Sparingly soluble in water, soluble in many organic solvents.

Characterization would typically involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the N-H, C=O, and S=O bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Applications and Significance in Modern Research

While the initial impetus for the synthesis of N-tosylated amino acids was their use as protected intermediates in peptide synthesis, the harsh conditions required for the removal of the tosyl group have led to its replacement by more labile protecting groups like Boc and Fmoc in modern solid-phase peptide synthesis.[5]

However, this compound and its derivatives continue to find applications in various areas of chemical and pharmaceutical research:

  • Building Block in Organic Synthesis: The molecule serves as a versatile starting material for the synthesis of more complex molecules, including heterocyclic compounds and peptidomimetics.

  • Medicinal Chemistry: While not a blockbuster drug itself, the N-tosyl-β-alanine scaffold has been incorporated into molecules with potential biological activity. For instance, derivatives have been investigated for their potential as enzyme inhibitors. The tosyl group can engage in specific interactions with biological targets, and the β-amino acid backbone can mimic natural peptide structures.

  • Material Science: The structural rigidity and potential for hydrogen bonding make N-tosylated amino acids interesting components in the design of novel polymers and materials.

Conclusion and Future Outlook

This compound, born out of the necessity for controlling reactivity in the early days of peptide chemistry, stands as a testament to the ingenuity of early 20th-century chemists. While its role as a primary protecting group has diminished, its utility as a synthetic building block and a scaffold for medicinal chemistry exploration persists. The robust and well-understood synthesis of this compound ensures its continued availability for researchers exploring new frontiers in chemistry, biology, and materials science. As the demand for novel molecular architectures grows, the historical significance and synthetic accessibility of this compound will undoubtedly secure its place in the chemist's toolbox for years to come.

References

  • Emil Fischer - Biographical. NobelPrize.org. [Link]
  • Emil Fischer. Science History Institute. [Link]
  • Emil Fischer. Wikipedia. [Link]
  • Tosyl group. Wikipedia. [Link]

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An In-Depth Technical Guide to 3-(Toluene-4-sulfonylamino)-propionic Acid and Its Derivatives: Synthesis, Mechanistic Insights, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 3-(toluene-4-sulfonylamino)-propionic acid, a versatile scaffold in medicinal chemistry. We will delve into its synthesis, key derivatives, and burgeoning applications in drug discovery, with a focus on its role as a precursor to targeted therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound and its analogs in their research endeavors.

Introduction: The Scientific Merit of the N-Tosyl-β-alanine Scaffold

This compound, also known as N-tosyl-β-alanine, is a non-proteinogenic amino acid derivative. The incorporation of the tosyl (toluene-4-sulfonyl) group onto the nitrogen atom of β-alanine imparts several key characteristics that make it a valuable building block in the synthesis of pharmacologically active molecules. The tosyl group can act as a hydrogen bond donor and acceptor, and its aromatic nature allows for π-stacking interactions. Furthermore, the sulfonamide linkage is a well-established pharmacophore found in a wide array of approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1][2]

The β-alanine backbone provides a flexible three-carbon spacer, allowing for the strategic placement of functional groups to interact with biological targets. This combination of a proven pharmacophore and a versatile linker makes N-tosyl-β-alanine and its derivatives attractive candidates for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases.

Synthesis and Derivatization Strategies

Core Synthesis: Preparation of this compound

The synthesis of the core molecule is a straightforward and robust process, typically achieved through the reaction of β-alanine with p-toluenesulfonyl chloride under basic conditions. This reaction, a classic Schotten-Baumann acylation, proceeds with high yield and purity.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • β-alanine (1.0 eq)

    • p-Toluenesulfonyl chloride (1.1 eq)

    • Sodium hydroxide (NaOH) (2.0 eq)

    • Toluene

    • Concentrated hydrochloric acid (HCl)

    • Deionized water

  • Procedure:

    • Preparation of β-alanine solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve β-alanine in a 1N aqueous solution of sodium hydroxide. Cool the solution to 0-5 °C in an ice bath.

    • Preparation of tosyl chloride solution: Dissolve p-toluenesulfonyl chloride in toluene.

    • Reaction: While vigorously stirring the β-alanine solution, add the p-toluenesulfonyl chloride solution dropwise over 1-2 hours, maintaining the temperature between 0-5 °C.

    • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 18-20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Workup: Separate the aqueous and organic layers. Wash the aqueous layer with toluene to remove any unreacted p-toluenesulfonyl chloride. Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid. A white precipitate of this compound should form.

    • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum. If necessary, the product can be further purified by recrystallization.

Causality Behind Experimental Choices:

  • The use of a biphasic system (toluene-water) and vigorous stirring maximizes the interfacial area for the reaction to occur efficiently.

  • Maintaining a low temperature (0-5 °C) during the addition of p-toluenesulfonyl chloride is crucial to minimize the hydrolysis of the tosyl chloride, a common side reaction that reduces yield.

  • The use of excess sodium hydroxide ensures that the β-alanine remains deprotonated and thus nucleophilic, while also neutralizing the HCl generated during the reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification beta-alanine β-alanine in 1N NaOH (aq) reaction_vessel Reaction at 0-5°C, then warm to RT beta-alanine->reaction_vessel tosyl_chloride p-Toluenesulfonyl Chloride in Toluene tosyl_chloride->reaction_vessel separation Separate Layers reaction_vessel->separation acidification Acidify Aqueous Layer with HCl separation->acidification filtration Vacuum Filtration acidification->filtration product Pure 3-(Toluene-4-sulfonylamino) -propionic Acid filtration->product

Synthesis workflow for this compound.
Key Derivatives and Their Synthesis

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of a wide range of derivatives, including esters, amides, and hydroxamic acids.

  • Esterification: Reaction with various alcohols in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding esters. These derivatives can be used to modulate lipophilicity and cell permeability.

  • Amidation: Coupling with amines using standard peptide coupling reagents (e.g., DCC, EDC/HOBt) produces a diverse library of amide derivatives. This allows for the introduction of additional functional groups to probe structure-activity relationships.

  • Hydroxamic Acid Formation: Conversion of the carboxylic acid to an acyl chloride followed by reaction with hydroxylamine generates the corresponding hydroxamic acid. This functional group is a potent zinc-binding moiety, crucial for the inhibition of zinc-dependent enzymes like matrix metalloproteinases.[3]

Applications in Drug Development

The N-tosyl-β-alanine scaffold has emerged as a promising starting point for the development of targeted therapies, particularly in oncology. The sulfonamide group is a key feature in many inhibitors of enzymes that are overexpressed in cancerous tissues.

Anticancer Potential: Targeting Key Oncogenic Pathways

Derivatives of this compound have shown potential as inhibitors of several classes of enzymes implicated in cancer progression.

  • Matrix Metalloproteinase (MMP) Inhibition: MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix, a process essential for tumor invasion and metastasis.[4] The sulfonamide group can coordinate with the active site zinc ion of MMPs, and the β-alanine scaffold can be modified to achieve selectivity for specific MMP isoforms.[1][2] Notably, N-4-nitrobenzyl-β-alanine hydroxamates, which are structurally analogous to derivatives of the topic compound, have demonstrated potent inhibition of MMP-1, MMP-2, MMP-8, and MMP-9 with Ki values in the low nanomolar range.[3]

G Tumor_Cell Tumor Cell MMPs MMPs (e.g., MMP-2, MMP-9) Tumor_Cell->MMPs secretes Degradation ECM Degradation MMPs->Degradation causes ECM Extracellular Matrix (ECM) ECM->Degradation Invasion Invasion & Metastasis Degradation->Invasion Inhibitor N-Tosyl-β-alanine Derivative (e.g., Hydroxamate) Inhibitor->MMPs inhibits

Inhibition of MMPs by N-tosyl-β-alanine derivatives to prevent cancer cell invasion.
  • Kinase Inhibition: Protein kinases are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. The sulfonamide moiety can participate in hydrogen bonding interactions within the ATP-binding pocket of various kinases. N-tosylated amino acid derivatives have been shown to inhibit protein kinase C, suggesting the potential for this scaffold in developing novel kinase inhibitors.[5]

  • Carbonic Anhydrase (CA) Inhibition: CAs are enzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms are overexpressed in tumors and contribute to the acidic tumor microenvironment, which promotes tumor growth and metastasis. Aromatic sulfonamides are the classical inhibitors of CAs.[6][7]

Antimicrobial Activity

While the primary focus has been on anticancer applications, derivatives of β-alanine have also been investigated for their antimicrobial properties. Studies have shown that various ester, amide, and anilide derivatives of 3-benzamidopropionic acid exhibit activity against a range of bacteria and fungi.[8] Although specific data for N-tosylated derivatives is limited, the general antimicrobial potential of the β-alanine scaffold warrants further investigation.

Table 1: Summary of Potential Therapeutic Applications and Mechanisms

Therapeutic AreaTarget ClassMechanism of ActionKey Derivatives
Oncology Matrix Metalloproteinases (MMPs)Inhibition of extracellular matrix degradation, preventing invasion and metastasis.Hydroxamic acids
Protein KinasesCompetitive inhibition at the ATP-binding site, disrupting oncogenic signaling.Amides, Esters
Carbonic Anhydrases (CAs)Inhibition of pH regulation in the tumor microenvironment.Unmodified acid, Amides
Infectious Diseases Bacterial/Fungal EnzymesDisruption of essential metabolic pathways or cell wall synthesis.Esters, Amides, Anilides

Future Directions and Conclusion

This compound is a readily accessible and highly versatile scaffold with significant potential in drug discovery. The well-established synthetic routes to the core molecule and its derivatives, combined with the proven pharmacological utility of the sulfonamide moiety, make this an attractive starting point for the development of novel therapeutic agents.

Future research should focus on:

  • Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design derivatives with high affinity and selectivity for specific enzyme targets.

  • Expansion of Derivative Libraries: Synthesizing and screening a wider range of derivatives to explore new therapeutic applications and refine structure-activity relationships.

  • In-depth Mechanistic Studies: Elucidating the precise molecular interactions and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential off-target activities.

References

  • Akhtar, M. J., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. [Link]
  • Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]
  • Poulsen, S. A., & Wilkinson, B. L. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • Sajadi, Z., et al. (1980). Antitumor agents: diazomethyl ketone and chloromethyl ketone analogues prepared from N-tosyl amino acids. Journal of Medicinal Chemistry, 23(3), 275-278. [Link]
  • Kuo, J. F., et al. (1986). N-alpha-Tosyl-L-lysine chloromethyl ketone and N-alpha-tosyl-L-phenylalanine chloromethyl ketone inhibit protein kinase C. FEBS Letters, 208(2), 403-406. [Link]
  • Kumar, D., et al. (2013). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Der Pharmacia Lettre, 5(4), 235-243. [Link]
  • LookChem. (n.d.). This compound.
  • Scozzafava, A., & Supuran, C. T. (2000). Protease inhibitors. Part 12. Synthesis of potent matrix metalloproteinase and bacterial collagenase inhibitors incorporating sulfonylated N-4-nitrobenzyl-beta-alanine hydroxamate moieties. Journal of Enzyme Inhibition, 15(4), 337-353. [Link]
  • PrepChem.com. (n.d.). Synthesis of N-tosyl-L-alanine.
  • Mohan, V., et al. (2016). Matrix metalloproteinase protein inhibitors: highlighting a new beginning for metalloproteinases in medicine. Drug Design, Development and Therapy, 10, 2303–2318. [Link]

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An In-Depth Technical Guide to the Biological Activity of 3-(Toluene-4-sulfonylamino)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

To the researchers, scientists, and drug development professionals at the forefront of discovery, this document serves as a comprehensive technical guide into the biological potential of 3-(Toluene-4-sulfonylamino)-propionic acid, also known as N-tosyl-β-alanine. In the absence of extensive direct research on this specific molecule, this guide adopts a first-principles approach. By dissecting its constituent chemical moieties—the tosyl group and the β-alanine backbone—we can construct a scientifically rigorous framework of hypothesized activities. This guide is structured to not only propose what biological effects N-tosyl-β-alanine might elicit but to provide the detailed experimental methodologies required to validate these hypotheses. It is a roadmap for investigation, designed to empower researchers to unlock the potential of this compound.

Molecular Architecture and Rationale for Investigation

This compound is a synthetic amino acid derivative. Its structure is characterized by a β-alanine core where the amino group is functionalized with a p-toluenesulfonyl (tosyl) group.

  • β-Alanine Core: β-alanine is a naturally occurring beta-amino acid. Unlike its alpha-amino acid counterparts, it is not incorporated into proteins. However, it plays a crucial role in cellular metabolism and has been shown to influence the phenotype of cancer cells. For instance, studies have demonstrated that β-alanine can suppress the aggressiveness of malignant breast epithelial cells by altering their metabolism and reducing extracellular acidity[1]. Derivatives of β-alanine are a subject of interest for their potential antimicrobial and anticancer properties[2][3][4][5].

  • Tosyl Group (p-toluenesulfonyl): In synthetic organic chemistry, the tosyl group is renowned as an excellent leaving group and a robust protecting group for amines[6][7]. Its presence imparts significant chemical stability to the N-S bond. While often considered synthetically strategic rather than biologically active, the incorporation of a tosyl group into a molecule can confer or enhance biological activity. Tosylated amino acid derivatives, for example, have been investigated as inhibitors of proteolytic enzymes like thrombin and trypsin[8].

The conjunction of these two moieties in N-tosyl-β-alanine presents a compelling case for biological investigation. The β-alanine scaffold provides a potential vector for interaction with cellular transport and metabolic pathways, while the tosyl group offers a stable, lipophilic element that could facilitate membrane permeability and interaction with enzymatic active sites.

Hypothesized Biological Activities and Investigative Pathways

Based on the analysis of its structural components and the activities of related compounds, we can postulate several primary avenues for the biological activity of this compound. This section will explore these hypotheses and detail the experimental workflows to test them.

Anticancer Activity

Hypothesis: The β-alanine backbone may target cancer cell metabolism, while the overall structure could exhibit cytotoxic or cytostatic effects on cancer cell lines.

The investigation into anticancer properties is a primary directive. Research on N-aryl-β-alanine derivatives has shown promising results in triple-negative breast cancer and glioblastoma models[4][5]. Furthermore, β-alanine itself has been shown to modulate the metabolic phenotype of cancer cells[1].

The following workflow outlines a standard, robust protocol for the initial screening of anticancer activity.

Anticancer_Screening_Workflow cluster_assay Primary Screening: Cytotoxicity cluster_analysis Data Analysis compound_prep Compound Preparation (Stock in DMSO) treatment Treat with Serial Dilutions of This compound compound_prep->treatment cell_culture Cell Line Culture (e.g., MCF-7, PC-3, A549) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding cell_seeding->treatment incubation Incubate (24, 48, 72h) treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay readout Measure Absorbance (570 nm) mtt_assay->readout viability Calculate % Cell Viability readout->viability ic50 Determine IC50 Value viability->ic50

Caption: Workflow for in vitro anticancer activity screening.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability[9][10].

  • Cell Seeding: Plate selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000–10,000 cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO. Create a series of working solutions by diluting the stock in a complete cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity[10].

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)
MCF-7Breast Adenocarcinoma48Data to be determined
A549Lung Carcinoma48Data to be determined
PC-3Prostate Cancer48Data to be determined
HCT116Colon Carcinoma48Data to be determined
Antimicrobial Activity

Hypothesis: The sulfonamide moiety, a well-known pharmacophore in antibacterial drugs, combined with the propionic acid backbone, may confer inhibitory activity against bacterial and/or fungal pathogens.

Propionic acid and its salts are known broad-spectrum antimicrobials[2]. Furthermore, the sulfonamide functional group is a cornerstone of many antibiotic drugs. The synthesis of novel β-alanine derivatives has been pursued to evaluate their antimicrobial potential[2][3].

A standard workflow for assessing antimicrobial efficacy involves determining the Minimum Inhibitory Concentration (MIC).

AST_Workflow cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis compound_prep Compound Dilution Series inoculation Inoculate 96-well Plate containing Compound Dilutions compound_prep->inoculation inoculum_prep Standardized Microbial Inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate (37°C, 18-24h) inoculation->incubation readout Visual Inspection for Turbidity incubation->readout mic_determination Determine MIC (Lowest concentration with no visible growth) readout->mic_determination

Caption: Workflow for Antimicrobial Susceptibility Testing.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[11][12].

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include a positive control (microbe, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

MicroorganismGram StainTypeMIC (µg/mL)
Staphylococcus aureusPositiveBacteriaData to be determined
Escherichia coliNegativeBacteriaData to be determined
Pseudomonas aeruginosaNegativeBacteriaData to be determined
Candida albicansN/AFungiData to be determined

Synthesis and Characterization

While this guide focuses on biological activity, a reproducible synthesis is foundational. The compound is typically synthesized via the reaction of β-alanine with p-toluenesulfonyl chloride in a basic aqueous solution, a straightforward Schotten-Baumann reaction.

  • Dissolve β-alanine in an aqueous solution of a base (e.g., 10% sodium hydroxide).

  • Add p-toluenesulfonyl chloride portion-wise to the solution while stirring vigorously.

  • Maintain the reaction at room temperature or with gentle cooling to control the exothermic reaction.

  • Continue stirring for several hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and purify by recrystallization.

Characterization should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, to confirm the structure and purity.

Future Directions and Advanced Investigations

Should primary screening reveal significant anticancer or antimicrobial activity, the following advanced investigations would be warranted:

  • Mechanism of Action Studies: For anticancer hits, investigate the induction of apoptosis (e.g., Annexin V/PI staining, caspase activity assays), cell cycle arrest (flow cytometry), and effects on specific signaling pathways (Western blotting).

  • Enzyme Inhibition Assays: Given that tosylated amino acids can act as enzyme inhibitors, screen the compound against relevant enzyme targets, such as proteases or kinases, using commercially available assay kits.

  • In Vivo Studies: Promising in vitro results should be validated in preclinical animal models to assess efficacy, pharmacokinetics, and toxicity[13][14].

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify key structural features required for biological activity and to optimize potency and selectivity.

Conclusion

This compound stands as a molecule of significant, albeit underexplored, potential. Its hybrid structure, combining the metabolically relevant β-alanine core with the chemically robust tosyl group, provides a strong rationale for its investigation as a novel therapeutic agent. This guide offers a foundational framework for such an investigation, outlining the primary hypotheses for its biological activity and providing detailed, validated protocols for their experimental verification. It is our hope that this document will catalyze new research efforts, ultimately clarifying the biological role and therapeutic utility of this intriguing compound.

References

  • National Cancer Institute. (n.d.).
  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
  • Ma, F. F., et al. (2023). Guideline for anticancer assays in cells. Food Science and Human Wellness, 12(4), 1051-1061. [Link]
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  • SciELO. (n.d.). Synthesis of some novel enzyme inhibitors and antibacterial agents derived from 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol. [Link]
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3-(Toluene-4-sulfonylamino)-propionic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Hypothesized Mechanism of Action of 3-(Toluene-4-sulfonylamino)-propionic acid

Authored by a Senior Application Scientist

Foreword

This document provides a detailed exploration of the potential mechanism of action for the compound this compound. It is intended for researchers, scientists, and professionals in the field of drug development. While direct, comprehensive studies on this specific molecule are limited, this guide synthesizes available data on structurally related compounds to propose a scientifically plausible mechanism. The core of this guide is built on the hypothesis that this compound functions as an anti-inflammatory agent through the inhibition of cyclooxygenase enzymes. We will delve into the rationale behind this hypothesis and provide detailed experimental protocols for its validation.

Introduction to this compound

This compound, also known as N-tosyl-beta-alanine, is a derivative of the naturally occurring amino acid beta-alanine. Its chemical structure is characterized by a toluenesulfonyl group attached to the amino group of beta-alanine. While the biological activities of many propionic acid derivatives have been explored, particularly as anti-inflammatory agents, the specific mechanistic pathways of this compound are not yet fully elucidated in publicly available literature.[1] However, preliminary evidence from studies on closely related analogs suggests a potential role in modulating inflammatory responses. Specifically, N-tosyl-beta-alanine chloromethyl ketones have demonstrated potent anti-inflammatory activity, providing a strong rationale for investigating a similar mechanism for the parent compound.

Hypothesized Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)

We postulate that the primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2. These enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

The Cyclooxygenase Pathway

The inflammatory process is often initiated by the release of arachidonic acid from cell membranes. COX enzymes then catalyze the first committed step in the synthesis of prostaglandins. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the stomach lining and regulating blood flow to the kidneys.[2] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[3] The inhibition of COX-2 is a primary target for many anti-inflammatory drugs.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates

Caption: The Cyclooxygenase (COX) Pathway.

Experimental Validation of the Hypothesized Mechanism

To substantiate the proposed mechanism of action, a series of well-defined experiments are necessary. The following protocols are designed to provide a robust framework for validating the inhibitory effects of this compound on COX activity.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of purified human or ovine COX-1 and COX-2 enzymes.

    • Prepare a solution of arachidonic acid (substrate).

    • Prepare a colorimetric or fluorometric probe for prostaglandin detection.

  • Assay Procedure:

    • Add the assay buffer to the wells of a 96-well plate.

    • Add various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a known COX inhibitor (e.g., indomethacin or celecoxib) as a positive control.

    • Add the COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

    • Add the detection probe and measure the signal (absorbance or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Prostaglandin E2 (PGE2) Immunoassay

This assay measures the production of prostaglandin E2 (PGE2), a key product of the COX pathway, in a cellular context.

Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., murine macrophages like RAW 264.7 or human monocytes like THP-1) in appropriate media.

  • Cell Treatment:

    • Seed the cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.[3]

    • Incubate for 18-24 hours.

  • PGE2 Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the LPS-stimulated control.

    • Determine the IC50 value for the inhibition of PGE2 production.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay Compound_Prep Prepare Compound Dilutions Assay_Plate Plate Assay Components Compound_Prep->Assay_Plate Enzyme_Prep Prepare COX-1/COX-2 Enzymes Enzyme_Prep->Assay_Plate Incubation Incubate with Substrate Assay_Plate->Incubation Detection Measure Signal Incubation->Detection IC50_Calc_invitro Calculate IC50 Detection->IC50_Calc_invitro Cell_Culture Culture Macrophages Cell_Treatment Treat with Compound & LPS Cell_Culture->Cell_Treatment Supernatant_Collection Collect Supernatant Cell_Treatment->Supernatant_Collection PGE2_ELISA Perform PGE2 ELISA Supernatant_Collection->PGE2_ELISA IC50_Calc_cell Calculate IC50 PGE2_ELISA->IC50_Calc_cell

Caption: Experimental Workflow for Validating COX Inhibition.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the proposed experimental workflows.

Table 1: In Vitro COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundExperimental ValueExperimental ValueCalculated Value
Indomethacin (Non-selective)Reference ValueReference ValueReference Value
Celecoxib (COX-2 Selective)Reference ValueReference ValueReference Value

Table 2: Cell-Based PGE2 Inhibition Data

Cell LineTreatmentPGE2 Concentration (pg/mL)% InhibitionIC50 (µM)
RAW 264.7Vehicle ControlExperimental Value--
RAW 264.7LPS (1 µg/mL)Experimental Value0%-
RAW 264.7LPS + Compound (Conc. 1)Experimental ValueCalculated ValueCalculated Value
RAW 264.7LPS + Compound (Conc. 2)Experimental ValueCalculated Value
RAW 264.7LPS + Compound (Conc. 3)Experimental ValueCalculated Value

Conclusion

While the definitive mechanism of action for this compound requires further empirical investigation, the available evidence strongly suggests a role as an anti-inflammatory agent, likely through the inhibition of cyclooxygenase enzymes. The experimental protocols detailed in this guide provide a clear and robust pathway for testing this hypothesis. Successful validation would position this compound as a person of interest for further pre-clinical development in the context of inflammatory diseases. The structural relationship to other biologically active tosylated amino acids also suggests that other, as-yet-undiscovered mechanisms may be at play, warranting broader screening for other potential targets.

References

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  • N-Nosyl-α-amino acids in solution phase peptide synthesis.
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  • Cyclo-oxygenase blockade abrogates the endotoxin-induced increase in Na(+)-dependent hepatic amino acid transport. PubMed. [Link]
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An In-depth Technical Guide to the Safe Handling of 3-(Toluene-4-sulfonylamino)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety protocols and handling procedures for 3-(Toluene-4-sulfonylamino)-propionic acid (CAS No. 42908-33-8). As a Senior Application Scientist, the following content is synthesized from available safety data and established laboratory best practices to ensure a comprehensive understanding of the risks and the implementation of self-validating safety systems in your research environment.

Chemical Identification and Core Properties

This compound, also known by synonyms such as N-[(4-Methylphenyl)sulfonyl]-beta-alanine, is a sulfonamide derivative. A clear understanding of its fundamental properties is the first step in safe handling.

PropertyValueSource
CAS Number 42908-33-8PubChem[1]
Molecular Formula C₁₀H₁₃NO₄SPubChem[1]
Molecular Weight 243.28 g/mol PubChem[1]
IUPAC Name 3-[(4-methylphenyl)sulfonylamino]propanoic acidPubChem[1]

Note: Experimental physical properties such as melting point and solubility are not consistently reported in publicly available literature. All handling procedures should assume the substance is a solid powder at room temperature.

Hazard Identification and GHS Classification

Based on notifications to the ECHA Classification & Labelling Inventory, this compound is classified with the following hazards. These classifications form the basis of all subsequent safety and handling recommendations.

GHS Pictograms:



Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements (selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash skin thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Toxicological Profile: A Field-Proven Perspective

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. The hierarchy of controls dictates that engineering solutions are the first line of defense, supplemented by appropriate PPE.

Engineering Controls: The Primary Barrier
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. For weighing and transferring, a chemical fume hood or a powder containment hood is strongly recommended to minimize inhalation of airborne particles.

  • Designated Work Area: Establish a designated area for working with this compound. This prevents cross-contamination of other laboratory surfaces and confines any potential spills.

  • Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate vicinity of the handling area.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE is not a checklist but a risk-based assessment. For this compound, the following are mandatory:

  • Eye and Face Protection: Chemical safety goggles are required at all times. If there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A full-sleeved lab coat should be worn and kept fastened.

  • Respiratory Protection: Under normal conditions in a chemical fume hood, respiratory protection is not typically required. However, if handling large quantities or if there is a potential for significant aerosolization outside of a containment system, a NIOSH-approved respirator (e.g., an N95 dust mask) should be used.

PPE_Hierarchy cluster_0 Hierarchy of Controls cluster_1 Mandatory PPE for CAS 42908-33-8 Engineering Controls Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls Primary Defense PPE PPE Eye Protection Eye Protection PPE->Eye Protection Skin Protection Skin Protection PPE->Skin Protection Respiratory Protection Respiratory Protection (as needed) PPE->Respiratory Protection Administrative Controls->PPE Secondary Defense Goggles Goggles Eye Protection->Goggles Minimum Face Shield Face Shield Eye Protection->Face Shield Splash Risk Gloves (Nitrile) Gloves (Nitrile) Skin Protection->Gloves (Nitrile) Lab Coat Lab Coat Skin Protection->Lab Coat

Caption: Hierarchy of controls and recommended PPE.

Handling and Storage Protocols

Adherence to strict handling and storage protocols is a self-validating system for safety and sample integrity.

Safe Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the workspace (preferably a fume hood) is clean and uncluttered.

  • Weighing and Transfer: Use a spatula for solid transfers. Avoid creating dust clouds. If the powder is fine, consider using a containment balance or a glove box.

  • Solution Preparation: When dissolving the solid, add the powder slowly to the solvent to avoid splashing.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

  • End of Day: Securely close all containers and decontaminate the work area.

Storage Requirements
  • Container: Store in a tightly sealed, clearly labeled container.[3]

  • Environment: Keep in a cool, dry, and well-ventilated place, away from direct sunlight.

  • Incompatibilities: Store away from strong oxidizing agents. While specific reactivity data is limited, as a general precaution, avoid storage with strong acids and bases.

Emergency Procedures: A Self-Validating Response System

Rapid and correct response to an emergency can significantly mitigate harm. All personnel working with this compound must be familiar with these procedures.

First-Aid Measures
  • General Advice: In case of any exposure or if feeling unwell, seek immediate medical attention and show the safety data sheet to the attending physician.[3]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice/attention.[3]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Accidental Release Measures
  • Evacuate: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Prevent further spread of the powder. Avoid generating dust.

  • Clean-up:

    • Wear full PPE, including respiratory protection if necessary.

    • Carefully sweep or vacuum the spilled solid. Use a HEPA-filtered vacuum for larger spills.

    • Place the collected material into a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with a suitable detergent and water.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Spill_Response_Workflow Start Spill Occurs Evacuate 1. Evacuate Area Start->Evacuate Assess Assess Risk (Size, Location) Evacuate->Assess PPE 2. Don Full PPE Assess->PPE Spill is manageable Contain 3. Contain Spill (Prevent Spread) PPE->Contain Cleanup 4. Clean Up (Sweep/Vacuum) Contain->Cleanup Decontaminate 5. Decontaminate Area Cleanup->Decontaminate Dispose 6. Dispose of Waste Decontaminate->Dispose End Response Complete Dispose->End

Caption: Workflow for responding to an accidental spill.

Fire-Fighting and Stability

  • Fire-Fighting Measures:

    • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

    • Specific Hazards: During a fire, irritating and highly toxic gases, including carbon oxides, nitrogen oxides, and sulfur oxides, may be generated by thermal decomposition.[3]

    • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

  • Stability and Reactivity:

    • Reactivity: No specific data available.

    • Chemical Stability: Stable under recommended storage conditions.[3]

    • Incompatible Materials: Strong oxidizing agents.[3]

    • Conditions to Avoid: Generation of dust.

Disposal Considerations

All waste materials, including contaminated PPE and spill clean-up materials, must be disposed of as hazardous waste. Consult with your institution's environmental health and safety (EHS) department for specific procedures and to ensure compliance with all applicable regulations. Do not allow the product to enter drains or waterways.[3]

References

  • Angene Chemical. Safety Data Sheet: this compound. (Note: A basic SDS confirming CAS number). [Link]
  • PubChem. Compound Summary for CID 266802, 3-(4-Methylbenzenesulfonamido)propanoic acid.
  • 试剂仪器网 (Reagent Instrument Network). Safety Information for N-[(4-methylphenyl)sulfonyl]-beta-alanine. Fluorochem. [Link]

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An In-Depth Technical Guide to 3-(Toluene-4-sulfonylamino)-propionic Acid: Synthesis, Properties, and a Review of the Bioactivity of Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Toluene-4-sulfonylamino)-propionic acid, also known as N-tosyl-beta-alanine, is a derivative of the naturally occurring β-amino acid, β-alanine. Its structure is characterized by a p-toluenesulfonyl group (tosyl group) attached to the amino group of β-alanine. The tosyl group is a well-established protecting group for amines in organic synthesis due to its stability under a wide range of reaction conditions. Beyond its role in synthesis, the incorporation of a sulfonamide moiety into amino acid structures has been a fruitful strategy in medicinal chemistry, leading to the discovery of compounds with a wide array of biological activities. While specific research on the biological profile of this compound is limited, the broader class of N-tosylated amino acids and their derivatives has garnered significant interest for their potential as therapeutic agents. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound and reviews the known biological activities of its closely related derivatives to infer its potential pharmacological relevance.

Chemical Properties and Identification

This compound is a white solid with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol . A summary of its key chemical identifiers and properties is provided in the table below.

PropertyValueSource
CAS Number 42908-33-8LookChem
Molecular Formula C10H13NO4SLookChem
Molecular Weight 243.28 g/mol LookChem
Synonyms N-tosyl-beta-alanine, 3-(p-Toluenesulfonamido)propanoic acidLookChem

Synthesis of this compound

The synthesis of this compound can be readily achieved through the tosylation of β-alanine. This reaction, a variation of the Schotten-Baumann reaction, involves the nucleophilic attack of the amino group of β-alanine on the sulfur atom of p-toluenesulfonyl chloride in the presence of a base. The following protocol is adapted from established procedures for the N-tosylation of amino acids.

Experimental Protocol: Synthesis of this compound

Materials:

  • β-Alanine

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Preparation of β-Alanine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve β-alanine (1.0 equivalent) in a 1N aqueous solution of sodium hydroxide (2.0 equivalents).

  • Cool the solution to 0-5 °C using an ice bath.

  • Preparation of Tosyl Chloride Solution: In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 equivalents) in toluene.

  • Reaction: While vigorously stirring the cooled β-alanine solution, add the p-toluenesulfonyl chloride solution dropwise over 1-2 hours. Maintain the reaction temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 18-20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel and separate the aqueous and organic layers.

    • Wash the aqueous layer with toluene to remove any unreacted p-toluenesulfonyl chloride.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid.

    • A white precipitate of this compound should form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water.

    • Dry the product under vacuum to yield the final product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification beta_alanine β-Alanine reaction_vessel Reaction Vessel (0-5°C -> RT, 18-20h) beta_alanine->reaction_vessel tosyl_chloride p-Toluenesulfonyl Chloride tosyl_chloride->reaction_vessel naoh NaOH (aq) naoh->reaction_vessel toluene Toluene toluene->reaction_vessel separation Separation of Layers reaction_vessel->separation Reaction Mixture acidification Acidification (HCl) separation->acidification Aqueous Layer filtration Vacuum Filtration acidification->filtration Precipitate drying Drying filtration->drying product 3-(Toluene-4-sulfonylamino) -propionic acid drying->product

Caption: Workflow for the synthesis of this compound.

Review of Biological Activities of Related N-Tosyl Amino Acid Derivatives

While there is a notable absence of published studies specifically investigating the biological activities of this compound, the broader class of N-tosylated amino acids and their derivatives has been explored for various therapeutic applications. The insights from these studies may suggest potential areas of interest for the future investigation of the target compound. It is crucial to emphasize that the following information pertains to derivatives and not to this compound itself.

Potential Anti-inflammatory Activity

A study on a series of diazomethyl ketone and chloromethyl ketone analogs prepared from N-tosyl amino acids demonstrated anti-inflammatory activity in both mice and rats. Notably, N-tosyl-beta-alanine chloromethyl ketones were among the most potent anti-inflammatory agents identified in this series.[1] This suggests that the N-tosyl-beta-alanine scaffold could be a valuable starting point for the development of novel anti-inflammatory drugs. The mechanism of action for these derivatives was not fully elucidated in the available literature but may involve the inhibition of key inflammatory enzymes.

Potential as Enzyme Inhibitors and Anticancer Agents

Sulfonamides are a well-known class of compounds with a broad range of pharmacological activities, including anticancer properties. Research into benzenesulfonamides that incorporate amino acid scaffolds has shown that these compounds can act as effective and selective inhibitors of tumor-associated carbonic anhydrase XII.[2] Carbonic anhydrases are metalloenzymes involved in various physiological and pathological processes, and their inhibition has been a target for the development of anticancer agents. Although this research focused on benzenesulfonamides rather than toluenesulfonamides, it highlights the potential for N-tosylated amino acids to function as enzyme inhibitors.

Logical_Relationship Target 3-(Toluene-4-sulfonylamino) -propionic acid Class1 N-tosyl amino acid derivatives Target->Class1 is a Class2 Sulfonamide-containing amino acid derivatives Target->Class2 belongs to Derivative1 N-tosyl-beta-alanine chloromethyl ketone Activity1 Anti-inflammatory Activity Derivative1->Activity1 exhibits Class1->Derivative1 example Derivative2 Benzenesulfonamides with amino acid scaffolds Activity2 Carbonic Anhydrase XII Inhibition (Anticancer) Derivative2->Activity2 exhibits Class2->Derivative2 example

Caption: Logical relationship between the target compound and its bioactive derivatives.

Pharmacokinetics and Toxicity

There is no publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) or toxicity profile of this compound. Safety data sheets for related compounds, such as chloramine-T (a derivative of p-toluenesulfonamide), indicate that upon heating to decomposition, it can emit toxic fumes.[2] However, this information is not directly applicable to the target compound. A comprehensive toxicological evaluation would be a prerequisite for any further development of this compound for therapeutic purposes.

Conclusion and Future Directions

This compound is a readily synthesizable derivative of β-alanine. While its own biological activities remain uncharacterized in the scientific literature, the established anti-inflammatory and enzyme-inhibiting properties of its close derivatives suggest that it may hold therapeutic potential. The N-tosyl-beta-alanine scaffold is a promising starting point for medicinal chemistry campaigns aimed at discovering novel therapeutic agents.

The significant gap in the understanding of the pharmacological and toxicological profile of this compound underscores the need for further research. Future studies should focus on:

  • In vitro screening: Evaluating the compound's activity against a panel of relevant biological targets, such as inflammatory enzymes and cancer-related proteins.

  • In vivo studies: Assessing its efficacy and safety in animal models of disease.

  • Pharmacokinetic and toxicity profiling: Determining its ADME (absorption, distribution, metabolism, and excretion) properties and establishing a comprehensive safety profile.

Such investigations are essential to unlock the potential of this compound and to determine its viability as a lead compound in drug discovery and development.

References

  • Mohseni, M. A series of diazomethyl ketone and chloromethyl ketone analogs prepared from N-tosyl amino acids was shown to have anti-inflammatory activity in mice at 20 mg/kg and in rats at 10 mg/kg. N-Tosyl-L-alanine and N-tosyl-beta-alanine chloromethyl ketones demonstrated the most potent anti-inflammatory activity. The writhing reflex also was inhibited at...
  • Taylor & Francis Online.

Sources

A Comprehensive Technical Guide to the Synthesis of 3-(Toluene-4-sulfonylamino)-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Toluene-4-sulfonylamino)-propionic acid, also known as N-tosyl-β-alanine, is a valuable building block in organic synthesis, finding applications in medicinal chemistry and materials science. Its structure, featuring a flexible propionic acid chain and a tosyl group, imparts unique physicochemical properties that are leveraged in the design of novel molecules. This in-depth technical guide provides a comprehensive overview of the primary and alternative synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the starting materials. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important molecule.

Primary Synthetic Route: Tosylation of β-Alanine via the Schotten-Baumann Reaction

The most direct and widely employed method for the synthesis of this compound is the N-tosylation of β-alanine using p-toluenesulfonyl chloride (tosyl chloride). This reaction is typically performed under Schotten-Baumann conditions, which involve a two-phase system of an aqueous alkaline solution and an organic solvent.

Core Starting Materials
  • β-Alanine: The foundational starting material, providing the propionic acid backbone and the amino group for tosylation. β-Alanine is a naturally occurring beta-amino acid and is commercially available. It can be synthesized chemically from the ammoniation of acrylic acid under high temperature and pressure.[1]

  • p-Toluenesulfonyl chloride (Tosyl Chloride): The tosylating agent. It is a white solid that is also readily available commercially. Tosyl chloride is prepared by the chlorosulfonation of toluene.[2]

Reaction Mechanism and Rationale for Experimental Choices

The Schotten-Baumann reaction for the N-tosylation of β-alanine is a nucleophilic acyl substitution reaction.[3][4][5] The key steps are as follows:

  • Deprotonation: In the aqueous alkaline solution (typically sodium hydroxide), the amino group of β-alanine is in equilibrium with its deprotonated, more nucleophilic form. The carboxylic acid group is also deprotonated to form a carboxylate salt, which enhances the solubility of β-alanine in the aqueous phase.

  • Nucleophilic Attack: The nucleophilic nitrogen atom of β-alanine attacks the electrophilic sulfur atom of tosyl chloride, which is dissolved in an immiscible organic solvent (e.g., toluene or diethyl ether).

  • Chloride Elimination: A chloride ion is eliminated, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the base, regenerating the neutral sulfonamide and driving the reaction to completion.

The use of a two-phase system is a critical aspect of the Schotten-Baumann reaction. It serves to:

  • Minimize Hydrolysis of Tosyl Chloride: Tosyl chloride can react with water to form the undesirable by-product, p-toluenesulfonic acid.[2] By dissolving the tosyl chloride in an organic solvent, its concentration in the aqueous phase is kept low, thus favoring the reaction with the more nucleophilic β-alanine.

  • Facilitate Product Separation: The desired product, this compound, is formed as its salt in the aqueous phase. Unreacted tosyl chloride and the organic solvent can be easily separated by simple phase separation.

The choice of base is also important. A strong base like sodium hydroxide is used to maintain a sufficiently high pH to deprotonate the amino group and neutralize the hydrochloric acid formed during the reaction.[3]

Visualizing the Schotten-Baumann Reaction

Schotten_Baumann beta_alanine β-Alanine (in aq. NaOH) nucleophilic_attack Nucleophilic Attack beta_alanine->nucleophilic_attack tosyl_chloride p-Toluenesulfonyl Chloride (in organic solvent) tosyl_chloride->nucleophilic_attack NaOH NaOH (aq) NaOH->beta_alanine Deprotonation tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer product_salt Product Salt (in aq. phase) tetrahedral_intermediate->product_salt Chloride elimination proton_transfer->product_salt acidification Acidification (HCl) product_salt->acidification final_product 3-(Toluene-4-sulfonylamino)- propionic acid (precipitate) acidification->final_product

Caption: Schotten-Baumann synthesis of the target compound.

Detailed Experimental Protocol
  • Preparation of β-Alanine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve β-alanine (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.0 eq.). Cool the solution to 0-5 °C in an ice bath.

  • Preparation of Tosyl Chloride Solution: In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq.) in a suitable organic solvent such as toluene or diethyl ether.

  • Reaction: While vigorously stirring the β-alanine solution, add the tosyl chloride solution dropwise over a period of 1-2 hours, ensuring the temperature is maintained between 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel and separate the aqueous and organic layers. Wash the aqueous layer with the same organic solvent used for the tosyl chloride to remove any unreacted tosyl chloride.

  • Product Isolation: Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid. A white precipitate of this compound will form.

  • Purification: Collect the precipitate by vacuum filtration and wash the solid with cold water. The crude product can be further purified by recrystallization from a water/ethanol mixture to yield the pure product.[2]

Alternative Synthetic Route: Michael Addition to Acrylic Acid Derivatives

An alternative approach to the synthesis of this compound involves the Michael addition of p-toluenesulfonamide to an acrylic acid derivative. This method offers a different set of starting materials and reaction conditions.

Core Starting Materials
  • p-Toluenesulfonamide: The nucleophile that provides the tosylamino group. It is a commercially available solid.

  • Acrylic Acid or its Derivatives: The Michael acceptor. While the direct Michael addition of amines to acrylic acid can be challenging, the use of acrylic acid esters (e.g., methyl acrylate) or silyl esters (e.g., trimethylsilyl acrylate) is more common.[6][7] The subsequent hydrolysis of the ester yields the desired carboxylic acid.

Reaction Mechanism and Rationale for Experimental Choices

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[7] The mechanism for the addition of p-toluenesulfonamide to an acrylate ester is as follows:

  • Deprotonation of Sulfonamide: A base is used to deprotonate the p-toluenesulfonamide, generating a more potent nucleophile.

  • Conjugate Addition: The sulfonamide anion attacks the β-carbon of the acrylate ester, leading to the formation of an enolate intermediate.

  • Protonation: The enolate intermediate is protonated by a proton source (e.g., the solvent or a mild acid) to give the N-tosyl-β-alanine ester.

  • Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

The use of an acrylate ester instead of acrylic acid is often preferred to avoid side reactions, such as polymerization of acrylic acid under basic conditions. Trimethylsilyl acrylate is a particularly effective substrate as the silyl ester is readily hydrolyzed under mild conditions.[6]

Visualizing the Michael Addition Pathway

Michael_Addition tosylamide p-Toluenesulfonamide conjugate_addition Conjugate Addition tosylamide->conjugate_addition acrylate Acrylate Ester (e.g., Methyl Acrylate) acrylate->conjugate_addition base Base base->tosylamide Deprotonation enolate_intermediate Enolate Intermediate conjugate_addition->enolate_intermediate protonation Protonation enolate_intermediate->protonation ester_product N-Tosyl-β-alanine Ester protonation->ester_product hydrolysis Hydrolysis (Acid or Base) ester_product->hydrolysis final_product 3-(Toluene-4-sulfonylamino)- propionic acid hydrolysis->final_product

Sources

Introduction: Unveiling the Molecular Landscape of a Promising Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of 3-(Toluene-4-sulfonylamino)-propionic acid

This compound, a molecule combining the structural features of a sulfonamide and a β-amino acid, represents a compelling scaffold for medicinal chemistry and materials science. Its inherent structural motifs suggest potential applications ranging from enzyme inhibition to the development of novel polymers. A comprehensive understanding of its molecular properties, conformational preferences, and interaction potential is paramount to unlocking its full utility. This guide outlines a robust theoretical and computational framework for the in-depth characterization of this compound, providing researchers, scientists, and drug development professionals with a roadmap for its virtual exploration. The methodologies detailed herein are designed to provide predictive insights into the molecule's behavior, thereby accelerating experimental design and discovery.

Part 1: Foundational Quantum Chemical Analysis

A thorough investigation of any molecule begins with an understanding of its intrinsic electronic structure and energetics. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine these fundamental properties.

The Rationale for a DFT-Based Approach

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule of this size, DFT can provide reliable predictions of its geometry, vibrational frequencies, and electronic properties.[1][2] The choice of a specific functional and basis set is critical and should be guided by the properties of interest. For general-purpose calculations, a hybrid functional such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p), offers a robust starting point.[2]

Experimental Protocol: Geometry Optimization and Vibrational Analysis

A crucial first step in any computational study is to determine the molecule's most stable three-dimensional structure. This is achieved through a process called geometry optimization.

Protocol:

  • Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Conformational Search: A preliminary conformational search is performed using a lower level of theory (e.g., a molecular mechanics force field like MMFF94) to identify low-energy conformers.

  • DFT Geometry Optimization: The lowest energy conformers are then subjected to full geometry optimization using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)). This process iteratively adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. This calculation also yields the predicted vibrational spectrum (IR and Raman), which can be compared with experimental data for validation.

Analysis of Quantum Chemical Results

The output of these calculations provides a wealth of information:

  • Optimized Geometric Parameters: Bond lengths, bond angles, and dihedral angles of the most stable conformer.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

  • Electrostatic Potential (ESP) Map: This visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Data Presentation: Calculated Molecular Properties
PropertyCalculated Value (Hypothetical)Significance
Optimized Energy -X.X HartreesThe absolute energy of the most stable conformer.
HOMO Energy -Y.Y eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy -Z.Z eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap ΔE eVAn indicator of chemical reactivity and kinetic stability.
Dipole Moment D DebyeA measure of the molecule's overall polarity.
Visualization: DFT Workflow

DFT_Workflow start Initial 3D Structure Generation conf_search Conformational Search (MMFF94) start->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) conf_search->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc validation Validation (No Imaginary Frequencies) freq_calc->validation analysis Analysis of Results (Geometry, HOMO/LUMO, ESP) validation->analysis Confirmed Minimum Docking_Workflow ligand_prep Ligand Preparation (Optimized Structure, Charges) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking receptor_prep Receptor Preparation (PDB Structure, Hydrogens) grid_gen Binding Site Definition (Grid Box Generation) receptor_prep->grid_gen grid_gen->docking analysis Pose Analysis (Binding Energy, Interactions) docking->analysis

Caption: The general workflow for a molecular docking simulation.

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Interactions

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations allow us to observe the behavior of the ligand-protein complex over time, providing insights into its stability and dynamics in a simulated physiological environment.

Protocol:

  • System Setup: The best-docked pose of the this compound-protein complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

  • Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic forces within the system.

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure to ensure a stable starting point for the production simulation.

  • Production MD: A long-timescale simulation (typically nanoseconds to microseconds) is run, during which the trajectory of all atoms is saved at regular intervals.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD), the flexibility of different protein regions (Root Mean Square Fluctuation - RMSF), and the persistence of key intermolecular interactions.

Visualization: MD Simulation Workflow

MD_Workflow system_setup System Setup (Docked Complex, Water, Ions) minimization Energy Minimization system_setup->minimization equilibration System Equilibration (Heating and Pressure) minimization->equilibration production_md Production MD Simulation equilibration->production_md analysis Trajectory Analysis (RMSD, RMSF, Interactions) production_md->analysis

Caption: A streamlined workflow for molecular dynamics simulations.

Part 3: Predicting ADMET Properties

For any compound with therapeutic potential, an early assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. Numerous in silico models, often based on Quantitative Structure-Activity Relationship (QSAR) principles, can provide valuable early-stage predictions. [3] Methodologies:

  • Lipophilicity (logP): The octanol-water partition coefficient is a key determinant of a drug's membrane permeability and solubility. It can be estimated using various computational methods, including those based on quantum chemical calculations. [3]* Aqueous Solubility (logS): Predicting how well a compound dissolves in water is essential for its bioavailability.

  • Blood-Brain Barrier (BBB) Permeability: For CNS-active compounds, the ability to cross the BBB is critical.

  • Cytochrome P450 (CYP) Inhibition: Predicting interactions with major drug-metabolizing enzymes is important for avoiding adverse drug-drug interactions.

  • Toxicity Prediction: Various models can predict potential toxicities, such as mutagenicity (Ames test) or cardiotoxicity (hERG inhibition).

These properties can be readily estimated using a variety of online tools and software packages (e.g., SwissADME, pkCSM).

Conclusion

The theoretical and computational methodologies outlined in this guide provide a comprehensive framework for the in-depth characterization of this compound. By integrating quantum chemical calculations, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain a holistic understanding of this molecule's properties, from its fundamental electronic structure to its dynamic behavior in a biological context. This in silico approach enables a more rational and efficient path towards realizing the full potential of this promising chemical scaffold, guiding experimental efforts and accelerating the discovery and development process.

References

  • PubChem. This compound 2-oxo-2H-chromen-7-yl ester.
  • PubChem. 3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid.
  • LookChem. This compound. [Link]
  • Ali, M. A., et al. (2011).
  • Cerfontain, H., et al. (1997). Molecular Modeling Studies on Aromatic Sulfonation. 1. Intermediates Formed in the Sulfonation of Toluene. The Journal of Organic Chemistry. [Link]
  • PubChem. 3-(p-Tolyl)propionic acid.
  • Verma, R. P., & Hansch, C. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. International Journal of Molecular Sciences. [Link]
  • Syakaev, V. V., et al. (2014). QUANTUM-CHEMICAL CALCULATIONS IN STUDYING OF THE PROPERTIES OF 1-(CARBOXY)-1-(N-METHYLAMIDE)-2-(3',5'-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONIC ACID. Russian Journal of General Chemistry.
  • Lian, P., et al. (2018). Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution. Journal of Physical Chemistry A. [Link]
  • Zherdev, A. V., et al. (2021). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Molecules. [Link]

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Methodological & Application

Application Notes and Protocols for the Utilization of 3-(Toluene-4-sulfonylamino)-propionic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Role of the Tosyl Group in Peptide Chemistry

In the landscape of peptide synthesis, the choice of protecting groups is a critical determinant of the success and efficiency of assembling a desired peptide sequence.[1][2] While modern solid-phase peptide synthesis (SPPS) is dominated by the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies, historical protecting groups continue to hold relevance in specialized applications.[1] The p-toluenesulfonyl (tosyl, Tos) group, derived from p-toluenesulfonic acid, is one such protecting group. 3-(Toluene-4-sulfonylamino)-propionic acid, or N-tosyl-beta-alanine, is a derivative that exemplifies the utility and challenges associated with this protecting group.

Historically, the tosyl group was employed for the protection of the α-amino group of amino acids. However, its exceptional stability to acidic and basic conditions, which necessitates harsh cleavage conditions, has rendered it largely unsuitable for the iterative Nα-deprotection steps in modern SPPS.[1] Consequently, the contemporary application of the tosyl group has shifted towards the protection of reactive amino acid side chains, most notably the guanidino group of arginine, particularly within the framework of Boc-based synthesis strategies.[1] Furthermore, the inherent stability of the N-tosyl bond makes N-tosyl-amino acids, such as N-tosyl-beta-alanine, valuable building blocks for the synthesis of peptidomimetics containing sulfonamide linkages.

This guide provides a comprehensive overview of the synthesis of N-tosyl-beta-alanine and its applications in peptide synthesis, offering detailed protocols and insights into its strategic use.

Synthesis of this compound (N-tosyl-beta-alanine)

The synthesis of N-tosyl-beta-alanine is typically achieved through the reaction of beta-alanine with p-toluenesulfonyl chloride under Schotten-Baumann conditions. This method is analogous to the synthesis of other N-tosyl-amino acids.[1][3]

Protocol 1: Synthesis of N-tosyl-beta-alanine

Materials:

  • Beta-alanine

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Buchner funnel and filter paper

Procedure:

  • Preparation of beta-alanine solution: Dissolve beta-alanine (1.0 equivalent) in a 1N aqueous solution of sodium hydroxide (2.0 equivalents) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.[3]

  • Preparation of tosyl chloride solution: In a separate beaker, dissolve p-toluenesulfonyl chloride (1.1 equivalents) in toluene.[3]

  • Reaction: While vigorously stirring the beta-alanine solution, add the p-toluenesulfonyl chloride solution dropwise over 1-2 hours, ensuring the temperature is maintained between 0-5 °C.[3]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 18-20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Workup:

    • Transfer the reaction mixture to a separatory funnel and separate the aqueous and organic layers.

    • Wash the aqueous layer with toluene to remove any unreacted p-toluenesulfonyl chloride.[3]

    • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid. A white precipitate of N-tosyl-beta-alanine should form.[1][3]

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold deionized water.

    • Dry the product under vacuum. For higher purity, the product can be recrystallized from an appropriate solvent system (e.g., water or ethanol-water).

Diagram 1: Synthesis of N-tosyl-beta-alanine

G beta-Alanine β-Alanine (H₂N-CH₂-CH₂-COOH) Reaction TsCl p-Toluenesulfonyl Chloride (CH₃-C₆H₄-SO₂Cl) NaOH 1. NaOH(aq), 0-5°C Toluene 2. Toluene Stir 3. Stir at RT, 18-20h HCl 4. HCl (conc.) Product N-tosyl-β-alanine (CH₃-C₆H₄-SO₂-NH-CH₂-CH₂-COOH) Reaction->Product Yields

Caption: Reaction scheme for the synthesis of N-tosyl-beta-alanine.

Applications of Tosyl Protection in Peptide Synthesis

Side-Chain Protection of Arginine in Boc-SPPS

The most prevalent use of the tosyl group in modern peptide synthesis is for the protection of the guanidino group of arginine in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy.[1] The tosyl group is stable to the repetitive TFA treatments used for Nα-Boc deprotection and is removed during the final cleavage step with strong acids like anhydrous hydrogen fluoride (HF).[4]

Table 1: Comparison of Arginine Side-Chain Protecting Groups in Boc-SPPS

Protecting GroupStructureCleavage ConditionsAdvantagesDisadvantages
Tosyl (Tos) CH₃-C₆H₄-SO₂-HF, TFMSA[4]High stability, prevents δ-lactam formationHarsh cleavage, can modify Trp residues
Nitro (NO₂) -NO₂HF, Catalytic HydrogenationStable to strong acidsCan lead to ornithine formation during HF cleavage
bis-Boc -C(=N-Boc)NH-BocTFA[5]Mild cleavage conditionsHigh propensity for δ-lactam formation during coupling[1][6]

G Resin Resin-Peptide-NH₂ Coupling Couple Boc-Arg(Tos)-OH (HBTU/DIEA in DMF) Resin->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Deprotect Nα-Boc (50% TFA in DCM) Wash1->Deprotection Neutralization Neutralize (10% DIEA in DCM) Deprotection->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 NextCycle Couple next Boc-AA-OH Wash2->NextCycle NextCycle->Coupling Repeat

Caption: Workflow for incorporating N-tosyl-β-alanine to form a sulfonamide linkage.

Protocol 3: Incorporation of N-tosyl-beta-alanine in SPPS

The coupling of N-tosyl-beta-alanine to a free amine on the resin follows standard SPPS coupling protocols.

Materials:

  • Peptide-resin with a free amine

  • N-tosyl-beta-alanine

  • Coupling reagents (e.g., HBTU/DIEA or DIC/Oxyma)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Swell the resin and ensure the N-terminal protecting group of the resin-bound peptide is removed and the amine is neutralized.

  • Activation and Coupling:

    • Dissolve N-tosyl-beta-alanine (3 equivalents) and a suitable coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) and pre-activate for 1-2 minutes.

    • Add the activated solution to the resin and couple for 1-2 hours.

  • Monitoring and Washing: Monitor the reaction with a Kaiser test and wash the resin thoroughly with DMF and DCM upon completion.

  • Further Steps: The carboxylic acid of the newly added N-tosyl-beta-alanine can then be activated for coupling with the next amino acid or the peptide can be cleaved from the resin if it is the C-terminal residue.

Cleavage and Deprotection of Tosyl-Containing Peptides

The removal of the tosyl group requires harsh acidic conditions, typically using anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). [4]These reagents are extremely hazardous and require specialized equipment and stringent safety precautions.

Safety Precautions for HF Cleavage

WARNING: Anhydrous HF is highly corrosive, toxic, and can cause severe burns that may not be immediately painful. All work with HF must be conducted in a dedicated, HF-resistant fume hood with a specialized HF cleavage apparatus. [3][7]Appropriate personal protective equipment (PPE), including an acid-resistant apron, elbow-length neoprene gloves, and a face shield, is mandatory. [7]An HF antidote, such as calcium gluconate gel, must be readily available. [8]

Protocol 4: "Low-High" HF Cleavage for Peptides with Arg(Tos)

The "low-high" HF cleavage procedure is often recommended for peptides containing sensitive residues like tryptophan, as it minimizes side reactions. [8][9]The "low" HF step removes more acid-labile protecting groups, while the "high" HF step cleaves the more resistant groups like Tos and the peptide from the resin.

Materials:

  • Peptide-resin

  • Anhydrous hydrogen fluoride (HF)

  • Scavengers (e.g., p-cresol, dimethyl sulfide (DMS), p-thiocresol for Trp-containing peptides) [8]* HF cleavage apparatus

  • Dry ice/solvent bath

  • Cold diethyl ether

Procedure:

Part A: Low HF Deprotection

  • Place the dried peptide-resin (1 g) in the HF-resistant reaction vessel. [8]2. Add the scavenger mixture (e.g., 6.5 mL DMS and 1.0 mL p-cresol). [8]3. Cool the vessel in a dry ice/solvent bath.

  • Distill a low concentration of HF (e.g., 2.5 mL) into the vessel. [8]5. Stir the mixture at 0°C for 2 hours. 6. Evaporate the HF and DMS under vacuum at 0°C. Part B: High HF Cleavage

  • Re-cool the reaction vessel.

  • Distill a high concentration of HF (e.g., 10 mL) into the vessel. 3. Stir the mixture at 0-5°C for 1-2 hours. The longer time is often necessary for complete removal of the Arg(Tos) group. 4. Evaporate the HF under vacuum.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the residue to cold diethyl ether.

  • Workup: Collect the crude peptide by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum. The peptide can then be purified by HPLC.

Conclusion

This compound and other tosyl-protected amino acids, while largely superseded for general Nα-protection, remain valuable tools in the peptide chemist's arsenal for specific applications. Their primary utility lies in the side-chain protection of arginine in Boc-SPPS, where their stability provides a robust orthogonal protecting group strategy. Additionally, they serve as important precursors for the synthesis of peptidomimetics with enhanced stability. A thorough understanding of the chemistry of the tosyl group, including its introduction, stability, and the stringent requirements for its cleavage, is essential for its successful application in the synthesis of complex peptides and their analogues.

References

  • Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis.
  • BenchChem. (2025). Common side reactions in N-Tosyl-L-alanine synthesis and how to avoid them.
  • BenchChem. (2025). A Comparative Guide to N-Tosyl-L-alanine and Boc-L-alanine in Peptide Synthesis.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec Technical Library.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Sigma-Aldrich Technical Bulletin.
  • Pennington, M. W. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Peptide Synthesis Protocols (pp. 41-52). Humana Press.
  • ResearchGate. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis.
  • Khadse, S. C. (2014).
  • AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. AAPPTec Technical Library.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec Technical Library.
  • Yajima, H., Fujii, N., Ogawa, H., & Kawatani, H. (1974). Trifluoromethanesulphonic acid as a deprotecting reagent in peptide synthesis.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • BenchChem. (2025). Application of Boc-Arg(Boc)2-OH in the Synthesis of Therapeutic Peptides: Application Notes and Protocols.
  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292-299.
  • BenchChem. (2025). Advantages of using Boc-arg(boc)2-OH over other arginine derivatives like Boc-Arg(Tos).

Sources

The Versatile Role of 3-(Toluene-4-sulfonylamino)-propionic Acid in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic and medicinal chemistry, the strategic use of specialized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 3-(Toluene-4-sulfonylamino)-propionic acid, also known as N-tosyl-β-alanine, has emerged as a highly versatile and valuable synthon. Its unique structural features—a protected amino group, a carboxylic acid handle, and a flexible three-carbon spacer—render it an ideal starting material for a diverse array of synthetic transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

I. Introduction: The Strategic Advantage of N-Tosyl-β-Alanine

This compound offers a compelling combination of stability and reactivity. The tosyl (Ts) group provides robust protection for the nitrogen atom, stable to a wide range of reaction conditions, including the acidic treatments used for Boc-group removal in peptide synthesis.[1] This orthogonality is a key feature that allows for selective manipulations at other parts of the molecule. The carboxylic acid moiety serves as a versatile handle for amide bond formation, esterification, and participation in various named reactions. The β-amino acid backbone is of particular interest in the design of peptidomimetics, as it can induce unique secondary structures and confer resistance to enzymatic degradation.

This guide will delve into the practical applications of this building block, focusing on its use in the synthesis of peptidomimetics, its role in powerful synthetic reactions such as the Mitsunobu and Ugi reactions, and its utility in the construction of heterocyclic scaffolds.

II. Synthesis of the Building Block: A Foundational Protocol

The straightforward synthesis of this compound is a key factor in its widespread use. The following protocol, adapted from the general procedure for the tosylation of amino acids, provides a reliable method for its preparation in the laboratory.[2][3]

Protocol 1: Synthesis of this compound

This protocol describes the N-tosylation of β-alanine using p-toluenesulfonyl chloride under Schotten-Baumann conditions.

Materials:

  • β-Alanine

  • Sodium hydroxide (NaOH)

  • p-Toluenesulfonyl chloride (TsCl)

  • Toluene

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Buchner funnel and filter paper

Procedure:

  • Preparation of β-Alanine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve β-alanine (1.0 eq) in a 1N aqueous solution of sodium hydroxide (2.0 eq). Cool the solution to 0-5 °C using an ice bath.

  • Preparation of Tosyl Chloride Solution: In a separate beaker, dissolve p-toluenesulfonyl chloride (1.1 eq) in toluene.

  • Reaction: While vigorously stirring the β-alanine solution, add the p-toluenesulfonyl chloride solution dropwise over 1-2 hours. It is crucial to maintain the reaction temperature between 0-5 °C to minimize hydrolysis of the tosyl chloride.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 18-20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the aqueous and organic layers. Wash the aqueous layer with toluene to remove any unreacted p-toluenesulfonyl chloride.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 1-2 with concentrated hydrochloric acid. A white precipitate of this compound will form.

  • Isolation and Purification: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water and dry under vacuum to yield the final product.

Causality and Experimental Choices:

  • Low Temperature: Performing the reaction at 0-5 °C is critical to suppress the hydrolysis of p-toluenesulfonyl chloride to p-toluenesulfonic acid, a common side reaction that reduces the yield.[2]

  • Stoichiometry: The use of a slight excess of p-toluenesulfonyl chloride ensures the complete consumption of the starting β-alanine.

  • Basic Conditions: The reaction is carried out under basic conditions (NaOH solution) to deprotonate the amino group of β-alanine, rendering it nucleophilic for the attack on the sulfonyl chloride.

  • Acidification: The final product is precipitated by acidification, which protonates the carboxylate, making the molecule neutral and insoluble in the aqueous medium.

III. Application in Peptidomimetics and Solid-Phase Peptide Synthesis (SPPS)

A significant application of this compound is in the synthesis of peptidomimetics, particularly β-peptides. The incorporation of β-amino acids into peptide chains can induce novel secondary structures and enhance proteolytic stability.[4] The tosyl group's stability to both acidic and basic conditions allows for its use as a permanent protecting group on the β-amino acid within a larger peptide sequence synthesized via standard Fmoc or Boc solid-phase peptide synthesis (SPPS) protocols.[5]

Protocol 2: Incorporation of N-Tosyl-β-Alanine into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis steps for coupling N-tosyl-β-alanine onto a resin-bound peptide chain.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solid-phase synthesis vessel with a sintered glass filter

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes. Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove piperidine and by-products.

  • Coupling of N-Tosyl-β-Alanine:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.

    • Allow this activation mixture to pre-activate for 5-10 minutes.

    • Add the activated solution to the deprotected resin in the synthesis vessel.

  • Reaction and Monitoring: Agitate the resin with the coupling mixture for 2-4 hours at room temperature. The completion of the coupling can be monitored using a qualitative ninhydrin test (a negative test, indicated by yellow beads, signifies the absence of free primary amines).[5]

  • Washing: After complete coupling, drain the reaction mixture and wash the resin extensively with DMF (5 times) and DCM (3 times).

  • Chain Elongation: The peptide-resin is now ready for the next cycle of deprotection and coupling with the subsequent Fmoc-protected amino acid. The N-tosyl group on the β-alanine residue will remain intact throughout the synthesis.

Diagram of SPPS Cycle:

SPPS_Cycle cluster_resin Solid Support Resin Resin-NH-Peptide-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling (Activated N-Tosyl-β-Alanine) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Elongation Continue to Next Cycle Wash2->Elongation

Caption: Standard Fmoc-SPPS cycle for peptide elongation.

IV. The Mitsunobu Reaction: A Powerful C-O Bond Forming Tool

The Mitsunobu reaction is a cornerstone of modern organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, with inversion of stereochemistry.[6] this compound, with its acidic carboxylic proton, is an excellent nucleophile for this reaction.

Protocol 3: Esterification of a Secondary Alcohol using N-Tosyl-β-Alanine under Mitsunobu Conditions

This protocol details the esterification of a generic secondary alcohol with this compound.

Materials:

  • Secondary alcohol

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. Maintain the temperature below 10°C during the addition.[7] An orange-red color may develop.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Mechanistic Rationale:

The Mitsunobu reaction proceeds through a series of well-defined steps. Triphenylphosphine first reacts with DEAD to form a betaine. This betaine then deprotonates the carboxylic acid of N-tosyl-β-alanine. The resulting carboxylate anion acts as the nucleophile. The alcohol is activated by forming an oxyphosphonium salt, which is a good leaving group. The carboxylate then displaces the activated alcohol via an Sₙ2 reaction, resulting in the formation of the ester with inversion of configuration at the alcohol's stereocenter.[6]

Diagram of Mitsunobu Reaction Mechanism:

Mitsunobu_Mechanism Reagents PPh₃ + DEAD + R'OH + RCOOH (N-Tosyl-β-Alanine) Betaine Betaine Formation [Ph₃P⁺-N(CO₂Et)N⁻-CO₂Et] Reagents->Betaine Activation Alcohol Activation [Ph₃P⁺-OR'] Betaine->Activation Nucleophile Carboxylate Nucleophile [RCOO⁻] Betaine->Nucleophile SN2 Sₙ2 Attack Activation->SN2 Nucleophile->SN2 Product Ester Product (Inverted Stereochemistry) SN2->Product Byproducts Ph₃P=O + EtO₂CNHNHCO₂Et SN2->Byproducts

Caption: Key steps in the Mitsunobu esterification reaction.

V. The Ugi Reaction: A Gateway to Complex Peptidomimetics

The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly generating molecular diversity by combining an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot to form a dipeptide-like structure.[8] this compound can serve as the carboxylic acid component in this reaction, leading to the synthesis of complex peptidomimetics.

Protocol 4: Synthesis of a Peptidomimetic via the Ugi Reaction with N-Tosyl-β-Alanine

This protocol describes a general procedure for the Ugi reaction using N-tosyl-β-alanine.

Materials:

  • Aldehyde (e.g., isobutyraldehyde)

  • Primary amine (e.g., benzylamine)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • This compound

  • Methanol (MeOH)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the primary amine (1.0 eq) in methanol and stir for 30 minutes at room temperature to pre-form the imine.

  • Addition of Components: To this solution, add this compound (1.0 eq) and stir until it dissolves.

  • Isocyanide Addition: Add the isocyanide (1.0 eq) to the reaction mixture. The reaction is often exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Remove the solvent under reduced pressure.

    • The residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Mechanistic Insights:

The Ugi reaction mechanism involves the initial formation of an imine from the aldehyde and amine. This imine is then protonated by the carboxylic acid (N-tosyl-β-alanine). The isocyanide undergoes a nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion. The final step is an irreversible Mumm rearrangement to yield the stable α-acylamino amide product.[8]

VI. Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. Intramolecular cyclization reactions can be designed to form rings of different sizes. For instance, derivatives of N-tosyl-β-alanine can be cyclized to form β-lactams, dihydrouracils, or other heterocyclic systems.[9][10]

Application Example: Synthesis of Dihydrouracils

VII. Data Summary

PropertyValueReference
IUPAC Name 3-[(4-methylphenyl)sulfonylamino]propanoic acid
Synonyms N-Tosyl-β-alanine, 3-(4-Methylphenylsulfonamido)propanoic acid
CAS Number 42908-33-8
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol

VIII. Conclusion

This compound is a building block of significant utility in organic synthesis. Its robust N-tosyl protecting group, coupled with the reactivity of its carboxylic acid and the structural features of its β-amino acid core, provides chemists with a powerful tool for the construction of a wide range of molecules. From the synthesis of modified peptides with enhanced stability to the rapid generation of molecular complexity via multicomponent reactions and the formation of important heterocyclic scaffolds, N-tosyl-β-alanine continues to be a valuable asset in the pursuit of novel chemical entities for research, drug discovery, and materials science. The protocols and insights provided in this guide are intended to facilitate its effective application in the laboratory.

IX. References

  • Benchchem. Common side reactions in N-Tosyl-L-alanine synthesis and how to avoid them. Accessed January 9, 2026.

  • Benchchem. A Comparative Guide to N-Tosyl-L-alanine and Boc-L-alanine in Peptide Synthesis. Accessed January 9, 2026.

  • PrepChem.com. Synthesis of N-tosyl-L-alanine. Accessed January 9, 2026.

  • Organic Chemistry Portal. β-Lactam synthesis. Accessed January 9, 2026.

  • Benchchem. Application Notes and Protocols for the Use of N-p-Tosylglycine in Solid-Phase Peptide Synthesis. Accessed January 9, 2026.

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Accessed January 9, 2026.

  • PMC. Novel and Recent Synthesis and Applications of β-Lactams. Accessed January 9, 2026.

  • Organic-Chemistry.org. One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. Accessed January 9, 2026.

  • Organic Syntheses. Ugi Multicomponent Reaction. Accessed January 9, 2026.

  • PrepChem.com. Synthesis of N-tosyl-L-alaninyl chloride. Accessed January 9, 2026.

  • PubMed. A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. Accessed January 9, 2026.

  • PMC. Advances in the chemistry of β-lactam and its medicinal applications. Accessed January 9, 2026.

  • Organic Syntheses. Ugi Multicomponent Reaction. Accessed January 9, 2026.

  • Encyclopedia.pub. Synthesis of β-Lactams. Accessed January 9, 2026.

  • Royal Society of Chemistry. The enzymes of β-lactam biosynthesis. Accessed January 9, 2026.

  • Frontiers. Advances in the synthesis of β-alanine. Accessed January 9, 2026.

  • PubMed Central. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Accessed January 9, 2026.

  • Alfa Chemistry. Mitsunobu Reaction. Accessed January 9, 2026.

  • PMC. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Accessed January 9, 2026.

  • MDPI. Bio-Catalysis in Multicomponent Reactions. Accessed January 9, 2026.

  • Springer. Methods and protocols of modern solid phase peptide synthesis. Accessed January 9, 2026.

  • Sigma-Aldrich. Application Note – Mitsunobu. Accessed January 9, 2026.

  • MDPI. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Accessed January 9, 2026.

  • Organic Chemistry Portal. Mitsunobu Reaction. Accessed January 9, 2026.

  • ResearchGate. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Accessed January 9, 2026.

  • ResearchGate. Mechanochemical Mitsunobu Reactions. Accessed January 9, 2026.

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Accessed January 9, 2026.

  • Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. Accessed January 9, 2026.

  • ResearchGate. UNEXPECTED CYCLIZATION OF N-ARYL-N-CARBOXY- ETHYL-BETA-ALANINES TO 5,6-DIHYDROURACILS. Accessed January 9, 2026.

  • PubMed. Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines. Accessed January 9, 2026.

  • CHIMIA. Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. Accessed January 9, 2026.

  • ResearchGate. Synthesis of N-neterocycles via intramolecular reductive cyclizations of nitroalkenes. Accessed January 9, 2026.

  • PubMed. Radical Cyclization in Heterocycle Synthesis. 6.(1) A New Entry to Cyclic Amino Alcohols via Stannyl Radical Cyclization of Oxime Ethers Connected with Aldehydes or Ketones. Accessed January 9, 2026.

Sources

Application Note: Comprehensive Characterization of 3-(Toluene-4-sulfonylamino)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Toluene-4-sulfonylamino)-propionic acid, also known as N-tosyl-β-alanine, is a molecule of interest in medicinal chemistry and drug development. Its structure, featuring a toluenesulfonyl group attached to a β-alanine backbone, imparts specific chemical properties that are crucial for its biological activity and pharmaceutical development. Accurate and comprehensive characterization of this compound is paramount for quality control, regulatory submission, and understanding its behavior in biological systems. This guide provides a detailed overview of the key analytical techniques and protocols for the thorough characterization of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the selection and optimization of analytical methods.

PropertyValue/InformationSource
Molecular Formula C10H13NO4S[1]
Molecular Weight 259.28 g/mol
CAS Number 42908-33-8[1]
Synonyms N-[(4-Methylphenyl)sulfonyl]-beta-alanine, 3-[(4-methylphenyl)sulfonylamino]propanoic acid[1]
Melting Point 215-216 °C

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound and for quantifying it in various matrices. Given the presence of a UV-active aromatic ring and an acidic carboxylic acid group, reversed-phase HPLC with UV detection is a highly suitable method.[2]

Rationale for Method Selection

The toluenesulfonyl group provides a strong chromophore, making UV detection sensitive and reliable. The carboxylic acid moiety's ionization can be controlled by the mobile phase pH to achieve optimal retention and peak shape on a reversed-phase column. A mixed-mode chromatography approach, combining reversed-phase and ion-exchange mechanisms, can also be effective for separating this compound from related impurities.[3]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis s_prep Prepare Standard and Sample Solutions (e.g., in Acetonitrile/Water) mp_prep Prepare Mobile Phase (e.g., Acetonitrile and Phosphate Buffer) degas Degas Mobile Phase mp_prep->degas pump Pump degas->pump injector Autosampler/Injector pump->injector column Reversed-Phase C18 Column injector->column detector UV Detector (e.g., 220 nm) column->detector chromatogram Acquire Chromatogram detector->chromatogram integration Integrate Peaks chromatogram->integration quantification Quantify Purity/Concentration integration->quantification

Sources

NMR spectroscopy of 3-(Toluene-4-sulfonylamino)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the NMR Spectroscopy of 3-(Toluene-4-sulfonylamino)-propionic acid

Abstract: This technical guide provides a comprehensive overview of the principles and practices for the structural elucidation of this compound, also known as N-tosyl-β-alanine, using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this document details optimized protocols for sample preparation, data acquisition for both ¹H and ¹³C NMR, and an in-depth analysis of spectral data. The causality behind experimental choices is explained to empower users to adapt these methods for analogous molecular systems.

Introduction

This compound is a valuable bifunctional molecule, incorporating a protected amino group and a carboxylic acid. This structure makes it a versatile building block in the synthesis of peptidomimetics, pharmaceutical intermediates, and other complex organic molecules[1][2]. Accurate and unambiguous structural verification is paramount in these applications, and NMR spectroscopy stands as the most powerful technique for this purpose. It provides detailed information about the molecular framework, including the number and type of protons and carbons, their chemical environments, and their connectivity[3][4]. This note offers a self-validating system for acquiring and interpreting high-quality NMR spectra of this target compound.

Molecular Structure and NMR Considerations

To effectively interpret the NMR spectra, one must first understand the molecular structure and identify the unique proton and carbon environments. The structure contains a para-substituted aromatic ring (tosyl group), a flexible three-carbon chain, an acidic proton (COOH), and a sulfonamide proton (NH).

Caption: Molecular structure of this compound with key proton environments highlighted.

PART I: Experimental Protocols

This section provides a robust, step-by-step methodology for sample preparation and data acquisition, designed to yield high-resolution NMR spectra.

Protocol for NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. A homogeneous solution free of particulate matter is critical for achieving sharp, well-resolved peaks.[5]

Materials:

  • This compound

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes (good quality, clean, and dry)[6][7]

  • Glass Pasteur pipette and cotton or glass wool plug

  • Small vial for dissolution

Rationale for Solvent Choice: DMSO-d₆ is the recommended solvent for this compound. Its high polarity readily dissolves the analyte, and its ability to form hydrogen bonds slows the chemical exchange of the N-H and COOH protons. This allows these protons to be observed as distinct, often broadened, signals in the ¹H NMR spectrum, which might otherwise be lost or averaged in less polar solvents like Chloroform-d (CDCl₃).[8][9]

Step-by-Step Procedure:

  • Weigh the Analyte: For a standard 500 MHz spectrometer, weigh 5-10 mg of the compound for ¹H NMR. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5][8][10]

  • Dissolution: Transfer the weighed solid into a small, clean glass vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[6][8] Gently vortex or swirl the vial until the solid is completely dissolved. A clear, homogeneous solution is required.[7]

  • Filtration and Transfer: Place a small, tight plug of glass wool or cotton into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any suspended microparticles.[7][10] Solid impurities can severely degrade spectral quality by disrupting the magnetic field homogeneity.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust before insertion into the spectrometer.[7]

G cluster_prep NMR Sample Preparation Workflow weigh 1. Weigh Analyte (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Vial (0.6-0.7 mL DMSO-d₆) weigh->dissolve Complete dissolution filter 3. Filter into NMR Tube (Pipette with glass wool) dissolve->filter Remove particulates cap 4. Cap, Clean & Label Tube filter->cap analyze Ready for NMR Analysis cap->analyze

Caption: Step-by-step workflow for preparing a high-quality NMR sample.

NMR Data Acquisition Parameters

The following parameters are recommended for a 400 or 500 MHz spectrometer. They serve as a starting point and may be optimized based on sample concentration and instrument availability.

Parameter ¹H NMR (Proton) ¹³C NMR (Carbon) Rationale
Pulse Program zg30zgpg30Standard 30° pulse for quantitative ¹H; proton-decoupled for ¹³C to give singlets.
Solvent DMSO-d₆DMSO-d₆Chosen for analyte solubility and observation of exchangeable protons.
Temperature 298 K298 KStandard ambient temperature for routine analysis.
Spectral Width ~16 ppm~220 ppmEncompasses all expected signals from -2 to 14 ppm for ¹H and 0 to 220 ppm for ¹³C.
Acquisition Time 2-4 seconds1-2 secondsLonger time improves resolution.
Relaxation Delay (D1) 5 seconds2 secondsA longer D1 in ¹H NMR allows for full relaxation, ensuring accurate integration.
Number of Scans (NS) 8-161024-4096¹³C requires significantly more scans due to its low natural abundance (~1.1%).[10]
Referencing Residual DMSO at 2.50 ppmDMSO at 39.52 ppmInternal referencing using the known solvent signal is convenient and accurate.

PART II: Spectral Interpretation and Analysis

The following sections describe the expected signals in the ¹H and ¹³C NMR spectra of this compound, with predicted chemical shifts based on its structure and data from analogous compounds.[11][12]

Analysis of the ¹H NMR Spectrum

The proton spectrum provides a wealth of information through chemical shift, integration, and signal splitting.

Assignment Expected δ (ppm) Multiplicity Integration Coupling (J, Hz) Structural Rationale
COOH > 12.0Broad Singlet1H-Highly deshielded acidic proton. Broadness is due to chemical exchange.
NH ~8.2 - 7.8Triplet (broad)1H~5-6 HzCoupled to the adjacent CH₂ group (Cα-H₂). Broadened by quadrupole effects from ¹⁴N and exchange.
Ar-H (ortho to SO₂) ~7.70Doublet2H~8.0 HzDeshielded by the electron-withdrawing sulfonyl group. Coupled to meta protons.
Ar-H (ortho to CH₃) ~7.40Doublet2H~8.0 HzLess deshielded than the other aromatic protons. Coupled to ortho protons.
CH₂ (Cα-H₂) ~3.25Quartet or Triplet of Doublets2H~7.0, ~5-6 HzCoupled to both the adjacent CH₂ (Cβ-H₂) and the NH proton. Deshielded by the sulfonamide nitrogen.
CH₂ (Cβ-H₂) ~2.55Triplet2H~7.0 HzCoupled to the adjacent CH₂ (Cα-H₂). Deshielded by the carbonyl group. Note: This signal may be partially obscured by the DMSO solvent peak.
Ar-CH₃ ~2.40Singlet3H-Aromatic methyl group with a characteristic chemical shift. No adjacent protons to couple with.

Key Interpretive Points (¹H NMR):

  • Aromatic Region: The para-substituted ring gives a classic AA'BB' system, which simplifies to two distinct doublets, each integrating to 2H.

  • Aliphatic Chain: The two methylene groups (-CH₂-CH₂-) form a coupled system. Following the n+1 rule, they are expected to appear as triplets if the NH coupling is not resolved.[3][13] The Cα protons are further downfield due to the direct attachment to the electronegative nitrogen atom.

  • Exchangeable Protons: The COOH and NH protons are readily identified by their characteristic downfield shifts and broad appearance. Their integration confirms their presence.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C spectrum shows a single peak for each unique carbon environment.

Assignment Expected δ (ppm) Structural Rationale
C=O (COOH) ~172.5Carbonyl carbon of the carboxylic acid, highly deshielded.[14]
Ar-C (C-S) ~143.0Quaternary aromatic carbon attached to the sulfonyl group.
Ar-C (C-CH₃) ~138.0Quaternary aromatic carbon attached to the methyl group.
Ar-CH (ortho to SO₂) ~129.5Aromatic CH carbons ortho to the sulfonyl group.
Ar-CH (ortho to CH₃) ~126.5Aromatic CH carbons meta to the sulfonyl group.
CH₂ (Cα) ~40.5Aliphatic carbon attached to the nitrogen. May be under the DMSO solvent signal.
CH₂ (Cβ) ~34.0Aliphatic carbon adjacent to the carbonyl group.
Ar-CH₃ ~21.0Aromatic methyl carbon, typically found in this upfield region.[11]

Key Interpretive Points (¹³C NMR):

  • Due to the molecule's symmetry, the four aromatic CH carbons produce only two signals, and the two quaternary aromatic carbons also give distinct signals.[15]

  • The chemical shifts are highly predictable based on the functional groups. The carbonyl carbon is the most downfield, followed by the aromatic carbons, the aliphatic carbons, and finally the methyl carbon.

PART III: Advanced Structural Confirmation

For unequivocal proof of structure, especially in the context of regulatory submissions or complex mixture analysis, 2D NMR experiments are invaluable.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. A cross-peak between two signals indicates that those protons are coupled (typically through 2-3 bonds). For this molecule, COSY would be essential to:

    • Confirm the connectivity between the NH proton and the Cα-H₂ protons.

    • Confirm the connectivity between the Cα-H₂ and Cβ-H₂ protons, verifying the ethylamino fragment.

    • Confirm the ortho-coupling between the two sets of aromatic protons.

Caption: Diagram showing expected ¹H-¹H COSY correlations, confirming spin systems within the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon it is directly attached to. It provides definitive assignment of both ¹H and ¹³C signals for all CH, CH₂, and CH₃ groups.

Conclusion

NMR spectroscopy is an indispensable tool for the characterization of this compound. By employing the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The subsequent systematic interpretation of chemical shifts, integrations, and coupling patterns allows for complete and confident structural verification. For advanced applications, 2D NMR techniques such as COSY and HSQC provide an even deeper level of structural insight, solidifying the compound's identity and purity.

References
  • Chemical Instrumentation Facility, Iowa State University.
  • University of Leicester. How to Prepare Samples for NMR. [Link]
  • Georgia Institute of Technology.
  • Organomation.
  • University College London.
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  • Semantic Scholar. Asymmetric synthesis of N-tosyl amino acids from N-sulfinyl α-amino-1,3-dithioketals. [Link]
  • ResearchGate. ¹H NMR spectrum of an -hydroxy,- -NH(tosyl) poly(2-methyl.... [Link]
  • Reddit. wanted to share my 1H-NMR of p-Tosylamide i synthesized recently. (2024-07-12). [Link]
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Mass Spectrometric Analysis of 3-(Toluene-4-sulfonylamino)-propionic acid: Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the analysis of 3-(Toluene-4-sulfonylamino)-propionic acid (TSPA) using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). TSPA is a molecule of interest in synthetic chemistry and drug development, often appearing as a building block or a potential metabolite. Accurate characterization and quantification are crucial. This document provides a detailed protocol for sample preparation, LC separation, and MS detection. It delves into the scientific rationale for methodological choices and presents a theoretical fragmentation analysis to aid in structural confirmation. The protocols are designed for researchers, scientists, and drug development professionals seeking a robust and reliable method for TSPA analysis.

Introduction and Scientific Rationale

This compound (TSPA), also known as N-tosyl-β-alanine, possesses two key functional groups that dictate its analytical behavior: a carboxylic acid and a sulfonamide. The carboxylic acid moiety makes the molecule polar and acidic, while the tosyl (toluene-sulfonyl) group adds aromaticity and a site for characteristic fragmentation.

The combination of these features makes Electrospray Ionization (ESI) an ideal choice for generating gas-phase ions from TSPA with minimal in-source degradation[1][2]. Given the acidic nature of the carboxylic acid (predicted pKa ≈ 3.87)[3], deprotonation is readily achieved. Therefore, Negative Ion Mode ESI is the preferred method, as it will efficiently generate the [M-H]⁻ ion, leading to high sensitivity.

Liquid chromatography is essential for separating TSPA from complex matrices and potential isomers. Due to its polar nature, TSPA can be challenging to retain on standard C18 reversed-phase columns under highly aqueous conditions[4][5]. This guide employs a C18 column but utilizes a mobile phase modifier (formic acid) and a controlled gradient to ensure robust retention and sharp peak shape. Formic acid serves a dual purpose: it controls the mobile phase pH and acts as a proton source, which, while counterintuitive for negative mode, can improve chromatography and still allow for efficient deprotonation in the ESI source[6].

Collision-Induced Dissociation (CID) will be used to fragment the precursor ion, providing structural information for confirmation. The fragmentation of sulfonamides is well-documented and often involves characteristic losses of the tosyl group or sulfur dioxide (SO₂)[7][8][9].

Experimental Design and Methodology

Analyte Information
  • Compound: this compound (TSPA)

  • Molecular Formula: C₁₀H₁₃NO₄S

  • Monoisotopic Mass: 243.0565 Da

  • Expected Ions:

    • [M-H]⁻ (Negative Mode): 242.0492 m/z

    • [M+H]⁺ (Positive Mode): 244.0638 m/z

Sample Preparation Protocol

Causality: The goal is to dissolve TSPA in a solvent compatible with the reversed-phase LC mobile phase to ensure good peak shape and prevent precipitation on the column. A stock solution in methanol is prepared, followed by dilution in the initial mobile phase composition.

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of TSPA standard and dissolve it in 1.0 mL of LC-MS grade methanol.

  • Working Standard (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 95:5 Water:Acetonitrile with 0.1% Formic Acid.

  • Final Sample (100 ng/mL): Further dilute the working standard 1:100 in the same diluent for injection.

  • QC Check: Ensure the final sample is fully dissolved and free of particulates. Centrifuge if necessary.

Liquid Chromatography (LC) Parameters

Causality: A standard C18 column provides good retention for the tosyl group. The gradient starts with a high aqueous percentage to retain the polar TSPA and gradually increases the organic content to elute it. The flow rate is typical for analytical scale columns, and the column temperature is maintained for reproducible retention times.

ParameterValue
Column C18 Reversed-Phase, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes; Hold at 95% for 2 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS) Parameters

Causality: Negative ion mode is chosen for its high efficiency in deprotonating the carboxylic acid. The parameters below are typical starting points for a quadrupole or ion trap mass spectrometer and should be optimized for the specific instrument used.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Full Scan (m/z 100-300) & Product Ion Scan (MS/MS)
Precursor Ion m/z 242.05
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Collision Energy 15-25 eV (Optimize for desired fragmentation)

Results: Predicted Fragmentation Pathway

Upon subjecting the [M-H]⁻ precursor ion (m/z 242.05) to Collision-Induced Dissociation (CID), several characteristic fragment ions are expected based on the structure of TSPA. The most probable fragmentation pathways involve cleavages around the stable sulfonyl and carboxyl groups.

A key fragmentation involves the cleavage of the S-N bond, which is a common pathway for sulfonamides[10][11]. This can result in a stable tosyl anion. Another expected fragmentation is the loss of carbon dioxide (CO₂) from the carboxylate end of the molecule.

Table of Predicted Product Ions:

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure
242.05198.0544.00 (CO₂)[M-H-CO₂]⁻ Deprotonated N-(p-tolylsulfonyl)ethanamine
242.05170.0172.04 (C₃H₄O₂)[M-H-C₃H₄O₂]⁻ Deprotonated p-toluenesulfonamide anion
242.05155.0087.05 (C₃H₅NO₂)[C₇H₇SO₂]⁻ p-Toluenesulfonyl anion
242.0590.98151.07 (C₇H₇NO₂S)[C₂H₂O₂]⁻ Fragment from propionic acid side chain (less likely)
Visualization of Proposed Fragmentation

The following diagram illustrates the primary proposed fragmentation pathways for the [M-H]⁻ ion of TSPA.

G cluster_main Proposed Fragmentation of TSPA [M-H]⁻ parent C₁₀H₁₂NO₄S⁻ m/z = 242.05 frag1 C₉H₁₂NO₂S⁻ m/z = 198.05 parent->frag1 - CO₂ frag2 C₇H₈NO₂S⁻ m/z = 170.01 parent->frag2 - C₃H₄O₂ frag3 C₇H₇SO₂⁻ m/z = 155.00 parent->frag3 - C₃H₅NO₂

Caption: Proposed CID fragmentation of TSPA's deprotonated molecular ion.

Standard Operating Protocol (SOP)

This SOP provides a self-validating workflow for the quantitative or qualitative analysis of TSPA.

System Suitability and QC
  • Blank Injection: Inject a solvent blank (95:5 Water:ACN, 0.1% FA) at the beginning of the sequence to ensure no system contamination or carryover.

  • Standard Injection: Inject the 100 ng/mL TSPA working standard.

  • Acceptance Criteria:

    • The signal-to-noise ratio (S/N) for the precursor ion (m/z 242.05) must be > 10.

    • Peak shape should be symmetrical (Asymmetry factor between 0.9 and 1.5).

    • Retention time should be within ±0.2 minutes of the expected time.

    • If running multiple injections, the peak area RSD should be < 15%.

    • The system is considered "passed" and ready for sample analysis only if all criteria are met.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing prep_stock Prepare 1 mg/mL Stock Solution prep_work Dilute to 10 µg/mL Working Standard prep_stock->prep_work prep_final Prepare Final Sample (e.g., 100 ng/mL) prep_work->prep_final sys_suit Run System Suitability (Blank & Standard) prep_final->sys_suit inject Inject Samples sys_suit->inject acquire Acquire Data (Full Scan & MS/MS) inject->acquire integrate Integrate Peak at m/z 242.05 acquire->integrate confirm Confirm Identity via MS/MS Fragments integrate->confirm quant Quantify (if required) confirm->quant

Caption: High-level workflow for the analysis of TSPA.

Step-by-Step Procedure
  • Equilibrate the LC-MS system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Perform the system suitability checks as described in Section 4.1.

  • Upon successful system suitability, create a sequence for the analysis of all samples, bracketing them with periodic QC checks (e.g., one working standard every 10-20 sample injections).

  • Inject 5 µL of each sample.

  • Acquire data using the parameters outlined in Sections 2.3 and 2.4.

  • After the sequence is complete, flush the column with a high-organic mobile phase (e.g., 95% Acetonitrile) before storing it according to the manufacturer's recommendations.

  • Process the data using the instrument's software. Identify the peak corresponding to TSPA by its retention time and the presence of the precursor ion at m/z 242.05.

  • Confirm the identity of the peak by verifying the presence of the expected product ions (e.g., m/z 198.05, 170.01, 155.00) in the MS/MS spectrum.

Conclusion

This application note provides a robust and scientifically grounded framework for the mass spectrometric analysis of this compound. By utilizing negative mode ESI-MS/MS coupled with a well-defined reversed-phase LC method, researchers can achieve sensitive and specific detection and characterization of this compound. The provided protocols and theoretical fragmentation analysis serve as a comprehensive guide for method development and routine analysis in research and drug development settings.

References

  • Sangster, T., et al. (2003). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid Communications in Mass Spectrometry, 17(1), 81-6.
  • Yang, Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(11), 1479-88.
  • Domingues, M. R. M., et al. (1999). Liquid Secondary Ion Mass Spectrometry and Collision-induced Dissociation Mass Spectrometry of Sulfonamide Derivatives of meso-Tetraphenylporphyrin. Journal of Porphyrins and Phthalocyanines.
  • PubChem. This compound 2-oxo-2H-chromen-7-yl ester. PubChem Compound Summary.
  • ResearchGate. The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Request PDF.
  • Brumley, W. C., et al. Identification of sulfonamide drugs in swine liver by collision-induced dissociation/mass analyzed ion kinetic energy spectrometry. Analytical Chemistry.
  • PubChem. 3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid. PubChem Compound Summary.
  • Phenomenex. (2017). Selectivity for Polar Acids in LC: Tips & Techniques. Phenomenex Resources.
  • BioPharma Services. (2022). BA Method Development: Polar Compounds. BioPharma Services Inc.
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  • de Hoffmann, E., & Stroobant, V. (2013). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry.
  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Application Note.
  • Gamoh, K., & Nakashima, K. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. Rapid Communications in Mass Spectrometry.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Online Textbook.
  • Isaacman-VanWertz, G., et al. (2016). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology.
  • OpenStax. (2023). Mass Spectrometry of Some Common Functional Groups. Organic Chemistry.
  • Korfmacher, W. A. (2012). Ion fragmentation of small molecules in mass spectrometry. SlideShare Presentation.
  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews.
  • Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews.
  • Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube Video.
  • Doc Brown's Chemistry. Mass spectrum of propanoic acid. Educational Resource.
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Application Notes and Protocols: 3-(Toluene-4-sulfonylamino)-propionic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Versatility of N-Sulfonylated Amino Acid Scaffolds

3-(Toluene-4-sulfonylamino)-propionic acid, also known as N-tosyl-β-alanine, is a member of the N-sulfonylated amino acid class of compounds. This structural motif, which combines the chirality and biocompatibility of amino acids with the robust chemical properties of the sulfonyl group, serves as a versatile scaffold in medicinal chemistry.[1][2] The sulfonamide group is a key pharmacophore found in a wide array of therapeutic agents, imparting properties such as increased potency, improved bioavailability, and enhanced structural stability.[3] While this compound itself is a foundational structure, its real potential in drug discovery lies in its use as a core building block for developing more complex and targeted therapeutic agents. This guide will provide detailed insights and protocols for exploring its application, with a primary focus on its potential as a scaffold for matrix metalloproteinase (MMP) inhibitors and its broader utility in antimicrobial and anti-inflammatory research.

Primary Application: A Scaffold for Matrix Metalloproteinase (MMP) Inhibition

Scientific Rationale: Targeting Extracellular Matrix Degradation

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components.[4] Under physiological conditions, their activity is tightly regulated. However, an imbalance between MMPs and their natural inhibitors (TIMPs) is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases, making them a significant therapeutic target.[5]

The N-sulfonylated β-alanine core of this compound is a promising starting point for designing MMP inhibitors. Research has demonstrated that derivatives of N-sulfonylated β-alanine can be developed into potent inhibitors of various MMPs, including MMP-1, MMP-2, MMP-8, and MMP-9.[6] The sulfonamide moiety can interact with the enzyme's backbone, while the propionic acid group provides a crucial handle for introducing a zinc-binding group (ZBG), which is essential for potent inhibition. The most common and effective ZBG for MMP inhibitors is the hydroxamate group (-CONHOH), which chelates the catalytic zinc ion in the enzyme's active site.[4][5]

Experimental Workflow for MMP Inhibition Screening

The following diagram illustrates a typical workflow for screening compounds for MMP inhibitory activity.

MMP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare stock solution of This compound derivative (e.g., hydroxamate) in DMSO Plate_Setup Dispense compound dilutions, positive control (e.g., Marimastat), and negative control (DMSO) into a 96-well plate Compound_Prep->Plate_Setup Enzyme_Prep Reconstitute and dilute recombinant human MMP (e.g., MMP-2, MMP-9) Add_Enzyme Add diluted MMP enzyme to all wells Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare fluorogenic MMP substrate solution Add_Substrate Initiate reaction by adding fluorogenic substrate Substrate_Prep->Add_Substrate Buffer_Prep Prepare assay buffer Buffer_Prep->Enzyme_Prep Buffer_Prep->Substrate_Prep Plate_Setup->Add_Enzyme Incubate_1 Pre-incubate at 37°C (e.g., 15-30 minutes) to allow compound-enzyme binding Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Read_Plate Measure fluorescence intensity kinetically over time (e.g., every 60 seconds for 30-60 min) Add_Substrate->Read_Plate Calculate_Rates Determine the initial reaction rates (V₀) for each well Read_Plate->Calculate_Rates Plot_Data Plot % inhibition vs. compound concentration Calculate_Rates->Plot_Data Calculate_IC50 Calculate IC50 value using non-linear regression Plot_Data->Calculate_IC50 Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution (Broth Microdilution) cluster_readout Data Acquisition & Analysis Compound_Prep Prepare stock solution and serial dilutions of test compound in DMSO Plate_Setup Dispense compound dilutions and controls (positive/negative) into a 96-well plate Compound_Prep->Plate_Setup Culture_Prep Grow bacterial/fungal strain to mid-log phase in appropriate broth medium Inoculum_Prep Adjust culture to a standard density (e.g., 0.5 McFarland) Culture_Prep->Inoculum_Prep Add_Inoculum Add standardized microbial inoculum to all wells Inoculum_Prep->Add_Inoculum Plate_Setup->Add_Inoculum Incubate Incubate plate under appropriate conditions (e.g., 37°C for 18-24 hours) Add_Inoculum->Incubate Read_Plate Measure optical density (OD) at 600 nm or add a viability dye (e.g., resazurin) and measure fluorescence/color Incubate->Read_Plate Determine_MIC Identify the Minimum Inhibitory Concentration (MIC) - the lowest concentration with no visible growth Read_Plate->Determine_MIC

Caption: Workflow for Antimicrobial MIC Assay.

Protocol Outline: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of a compound against bacterial strains (e.g., S. aureus, E. coli).

  • Preparation: Prepare serial dilutions of the test compound in a 96-well plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Chemical Derivatization for Structure-Activity Relationship (SAR) Studies

The structure of this compound offers several points for chemical modification to optimize biological activity.

Caption: Potential sites for chemical modification.

  • R1 (Zinc-Binding Group): As discussed, converting the carboxylic acid to a hydroxamate is a critical step for potent MMP inhibition. [6]Other zinc-binding groups like thiols or carboxylates can also be explored.

  • R2 (P1' Group): The toluene ring fits into the S1' pocket of the MMP active site. Modifications here, such as changing substituents or replacing the phenyl ring with other aromatic or heterocyclic systems, can significantly impact potency and selectivity. [6]* R3 (Backbone): The propionic acid backbone can be altered. For example, introducing substituents on the ethyl chain can influence the compound's conformation and interaction with the enzyme.

Conclusion

This compound is a valuable and accessible chemical scaffold for drug discovery. While it may not possess high intrinsic activity, its true utility is as a foundational building block. The protocols and strategies outlined in this guide, particularly for the development of MMP inhibitors, provide a clear path for researchers to harness the potential of this versatile compound. Through systematic derivatization and screening, novel therapeutic candidates targeting a range of diseases can be developed from this N-sulfonylated β-amino acid core.

References

  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. PubMed.
  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities | Request PDF. ResearchGate.
  • Representative biologically active sulfonamide-bearing drugs. ResearchGate.
  • Protease inhibitors. Part 12. Synthesis of potent matrix metalloproteinase and bacterial collagenase inhibitors incorporating sulfonylated N-4-nitrobenzyl-beta-alanine hydroxamate moieties. PubMed.
  • Matrix metalloproteinase inhibitors. PubMed.
  • Metalloprotease inhibitor. Wikipedia.
  • Matrix Metalloproteinases and Their Inhibitors in the Pathogenesis of Epithelial Differentiation, Vascular Disease, Endometriosis, and Ocular Fibrotic Pterygium. PubMed Central.

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Application Notes & Protocols: 3-(Toluene-4-sulfonylamino)-propionic Acid in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Emergence of N-Sulfonylated Amino Acid Ligands in Catalysis

In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount for the sustainable production of fine chemicals, pharmaceuticals, and materials. Among the diverse array of chiral ligands, those derived from amino acids have garnered significant attention due to their inherent chirality, ready availability, and modular nature. 3-(Toluene-4-sulfonylamino)-propionic acid, also known as N-tosyl-β-alanine, represents a class of N-sulfonylated amino acid ligands that offer a unique combination of steric and electronic properties.

The tosyl group, with its steric bulk and electron-withdrawing nature, plays a crucial role in defining the coordination environment around a metal center. This, in turn, influences the stereochemical outcome of a catalytic reaction. The presence of both a carboxylate and a sulfonamide moiety provides multiple potential coordination sites, allowing for the formation of stable and well-defined metal complexes. These structural features make this compound and its derivatives promising candidates for ligands in a variety of asymmetric catalytic transformations, most notably in asymmetric hydrogenation and transfer hydrogenation reactions.

This guide provides a detailed exploration of this compound as a ligand, with a focus on its application in the asymmetric transfer hydrogenation of prochiral ketones, a fundamental transformation in organic synthesis.

Physicochemical Properties of the Ligand

A thorough understanding of the ligand's properties is essential for its effective application.

PropertyValueReference
Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in methanol, ethanol, and aqueous base.

Core Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. The reaction typically employs a hydrogen donor, such as 2-propanol or formic acid, in the presence of a chiral transition metal catalyst. Ruthenium(II) complexes bearing N-tosylated diamine ligands have proven to be exceptionally effective for this transformation.[1][2] By analogy, a ruthenium(II) complex of this compound is a highly promising catalyst for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols.

Proposed Catalytic Cycle

The catalytic cycle for the Ru-catalyzed transfer hydrogenation is believed to involve the formation of a ruthenium hydride species, which then delivers the hydride to the carbonyl carbon of the ketone in a stereoselective manner.

Catalytic Cycle cluster_main Asymmetric Transfer Hydrogenation Ru-Complex [Ru(II)-Ligand] Ru-Hydride [Ru(II)-H(Ligand)]+ Ru-Complex->Ru-Hydride  + i-PrOH - Acetone - H+ Transition_State [Ketone-Ru-H(Ligand)] Ru-Hydride->Transition_State + Ketone (R'COR'') Ru-Alkoxide [Ru(II)-O-CHR'R'']+ Transition_State->Ru-Alkoxide Hydride Transfer Ru-Alkoxide->Ru-Complex + i-PrOH - Chiral Alcohol Experimental Workflow cluster_prep Catalyst Preparation cluster_hydro Asymmetric Hydrogenation cluster_workup Workup and Analysis A Mix [RuCl2(p-cymene)]2 and Ligand B Add 2-propanol and Et3N A->B C Heat at 80°C for 1h B->C D Add Acetophenone C->D Use Catalyst Solution Directly E Add i-PrOH/HCOOH D->E F Stir at RT for 12-24h E->F G Quench with Water F->G H Extract with Ethyl Acetate G->H I Purify by Chromatography H->I J Analyze by Chiral HPLC/GC I->J

Sources

Mastering the Solid Form: Application Notes for the Crystallization of 3-(Toluene-4-sulfonylamino)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The control of the solid-state properties of an active pharmaceutical ingredient (API) is paramount in drug development. Crystallization is the primary unit operation for purification and particle engineering, directly impacting critical downstream processes and the final product's performance, including its stability, solubility, and bioavailability. This document provides an in-depth technical guide to the crystallization of 3-(Toluene-4-sulfonylamino)-propionic acid (N-tosyl-beta-alanine), a key intermediate and structural motif in various pharmacologically active compounds. This guide moves beyond a simple recitation of steps to elucidate the underlying scientific principles, offering researchers the tools to develop robust, controlled, and scalable crystallization processes.

Introduction: The Criticality of Crystalline Form

This compound, a derivative of the amino acid β-alanine, possesses key structural features—a sulfonamide group, a carboxylic acid moiety, and an aromatic ring—that predispose it to strong intermolecular interactions. These interactions, primarily hydrogen bonding and π-π stacking, govern the formation of its crystal lattice.[1] The precise arrangement of molecules into a crystalline solid is not merely a matter of purification; it defines the material's fundamental physicochemical properties.

In the pharmaceutical industry, the phenomenon of polymorphism , where a single compound can exist in multiple crystalline forms, is of profound importance.[2][3] Different polymorphs of the same API can exhibit divergent solubility, melting points, and stability, which can have significant consequences for the drug product's efficacy and safety. Therefore, a meticulously controlled crystallization process is not just a purification step but a critical control point for ensuring batch-to-batch consistency and desired product attributes. This guide provides the foundational knowledge and practical protocols to achieve such control.

Scientific Principles: A Mechanistic Approach to Crystallization

Crystallization is a thermodynamically driven process of phase transition, where solute molecules in a solution self-assemble into a highly ordered solid state. The driving force for this process is supersaturation , a state where the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature. Achieving a state of controlled supersaturation is the cornerstone of any successful crystallization protocol.

Solubility: The Key to Solvent Selection

The selection of an appropriate solvent system is the most critical decision in developing a crystallization process. An ideal solvent for recrystallization should exhibit the following characteristics:

  • High solubility at elevated temperatures: To ensure complete dissolution of the crude material.

  • Low solubility at lower temperatures: To maximize the yield of the crystalline product upon cooling.

  • Inertness: The solvent should not react with the solute.

  • Volatility: The solvent should be easily removable from the final product.

  • Safety Profile: The solvent should have an acceptable toxicity and environmental profile.

Nucleation and Crystal Growth

Crystallization proceeds in two main stages: nucleation and crystal growth.

  • Nucleation: The initial formation of small, stable crystalline aggregates (nuclei) from the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).

  • Crystal Growth: The subsequent growth of these nuclei into larger crystals.

The rate of cooling, the level of supersaturation, and the presence of impurities can all influence the rates of nucleation and growth, thereby affecting the final crystal size distribution and morphology.

Experimental Protocols

The following protocols are designed as a starting point for the development of a robust crystallization process for this compound. It is imperative that initial experiments are conducted on a small scale to determine the optimal conditions.

Protocol 1: Single-Solvent Cooling Crystallization

This is the most common and straightforward crystallization method. It relies on the difference in solubility of the compound in a single solvent at different temperatures.

Step-by-Step Methodology:

  • Solvent Screening: In separate small test tubes, assess the solubility of a small amount of crude this compound in a range of solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate) at room temperature and at their boiling points. An ideal solvent will show poor solubility at room temperature but good solubility at elevated temperatures.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent and bring the mixture to a gentle boil with stirring (a boiling chip or magnetic stirrer is recommended). Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to prevent premature crystallization on the filter paper.

  • Cooling and Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals.

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature to remove all traces of the solvent.

Caption: Workflow for Single-Solvent Cooling Crystallization.

Protocol 2: Anti-Solvent Crystallization

This method is particularly useful when a suitable single solvent cannot be identified. It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "anti-solvent" in which the compound is poorly soluble to induce precipitation.

Step-by-Step Methodology:

  • Solvent System Selection: Identify a "good" solvent that readily dissolves this compound at room temperature (e.g., acetone, ethanol). Then, identify an "anti-solvent" that is miscible with the good solvent but in which the compound is insoluble (e.g., water, hexane, heptane). A combination of ethyl acetate (good solvent) and hexane (anti-solvent) has been reported for similar compounds.

  • Dissolution: Dissolve the crude material in the minimum amount of the good solvent at room temperature.

  • Addition of Anti-Solvent: Slowly add the anti-solvent dropwise to the stirred solution.

  • Inducing Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). At this point, nucleation should begin. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

  • Equilibration: Allow the mixture to stir at room temperature for a period to allow for complete crystallization.

  • Isolation and Drying: Isolate the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry as described in Protocol 1.

G cluster_cryst Crystallization & Isolation dissolve Dissolve Crude Product in 'Good' Solvent add_anti Add 'Anti-Solvent' dropwise until turbid dissolve->add_anti equilibrate Equilibrate and Stir add_anti->equilibrate vac_filter Vacuum Filtration equilibrate->vac_filter wash Wash with Anti-Solvent vac_filter->wash dry Dry Crystals wash->dry

Caption: Workflow for Anti-Solvent Crystallization.

Troubleshooting and Advanced Considerations

Problem Potential Cause Proposed Solution
"Oiling Out" The solute's melting point is lower than the boiling point of the solvent, or high impurity levels are present.Re-heat the mixture to re-dissolve the oil, add more of the good solvent, and allow for slower cooling. Alternatively, switch to a lower-boiling point solvent system.
No Crystal Formation The solution is not sufficiently supersaturated, or nucleation is inhibited.Try scratching the inner surface of the flask with a glass rod, add a seed crystal of the pure compound, or reduce the volume of the solvent by slow evaporation.
Low Yield The compound has significant solubility in the cold solvent, or too much solvent was used initially.Ensure the solution is thoroughly cooled in an ice bath. Use the minimum amount of solvent necessary for dissolution.
Formation of Different Polymorphs Variations in crystallization conditions (e.g., solvent, cooling rate, temperature).Strictly control all crystallization parameters. Employ seeding with the desired polymorph to ensure consistent crystal form.[6]
Controlling Crystal Morphology

The external shape of a crystal, known as its habit or morphology, can be influenced by the crystallization solvent. Solvents can selectively adsorb to certain crystal faces, inhibiting their growth and altering the overall shape of the crystal. For N-protected amino acids, the solvent's polarity and hydrogen bonding capability can play a significant role in determining whether the crystals are, for example, needle-like or prismatic.[7] A systematic screening of solvents with varying properties can be employed to achieve the desired crystal morphology.

Conclusion

The crystallization of this compound is a critical step in its purification and in defining its solid-state properties. By understanding the fundamental principles of solubility, supersaturation, nucleation, and crystal growth, researchers can move from a trial-and-error approach to a rational design of crystallization processes. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for developing a robust and reproducible method to obtain this compound in a highly pure, crystalline form with the desired physical attributes, ensuring its suitability for subsequent applications in drug development and scientific research.

References

  • Terada, S., Katagiri, K., Masu, H., Danjo, H., Sei, Y., Kawahata, M., Tominaga, M., Yamaguchi, K., & Azumaya, I. (2012). Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design, 12(5), 2423–2433. [Link]
  • Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Sainz-Díaz, C. I., et al. (2017). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 223-231. [Link]
  • Martin, A. N., & Wu, P. L. (1987). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 76(8), 592-599. [Link]
  • Płaziński, W., et al. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 570, 118682. [Link]
  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Computer-Aided Molecular Design, 36(8), 549-562. [Link]
  • ResearchGate. (2018). Control of polymorphism in the anti-solvent crystallization with a particular temperature profile.
  • Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Zeitschrift für Physikalische Chemie, 163(1), 93-102.
  • Thammavaranucupt, K., & Spanuchart, I. (2021). Sulfonamide Crystals. The New England Journal of Medicine, 384(11), 1053. [Link]
  • Brandl, T., & Gores, F. (2001). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Synlett, 2001(10), 1545-1547.
  • Chemistry LibreTexts. (2019). 6.05.1. Protic vs Aprotic Solvents.
  • Paruta, A. N. (1965). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids. U.S.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • ResearchGate. (2014). Effect of solvents on the growth morphology of DL-alanine crystals.
  • W.W. Norton. (n.d.). 2.9 Protic and Aprotic Solvents.
  • Kyowa Hakko Kogyo Co., Ltd. (1984). Crystallization of amino acid.
  • PubChem. (n.d.). N-Octyl-beta-alanine.
  • PubChem. (n.d.). Beta-Alanine.
  • Thermo Scientific. (n.d.). N-(p-Toluenesulfonyl)-L-alanine, 98%.
  • ChemWhat. (n.d.). N-Tosyl-L-alanine CAS#: 21957-58-4.
  • ResearchGate. (2018). Solubility of Polymers in Organic Solvents.
  • Manin, N. G., et al. (2014). The enthalpies of solution of DL-α-alanine in water-organic solvent mixtures at 298.15 K. Russian Journal of Physical Chemistry A, 88(8), 1313-1317.
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Sources

Application Notes and Protocols for the Purification of 3-(Toluene-4-sulfonylamino)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed methodologies for the purification of 3-(Toluene-4-sulfonylamino)-propionic acid, a key intermediate in various synthetic and pharmaceutical applications. Recognizing the critical impact of purity on experimental outcomes and drug development timelines, this document outlines three primary purification strategies: Acid-Base Extraction, Recrystallization, and Flash Column Chromatography. Each section is designed to provide researchers, scientists, and drug development professionals with not only step-by-step protocols but also the underlying scientific principles that govern these techniques. This approach empowers the user to not only execute the procedures but also to troubleshoot and adapt them as necessary. The protocols are structured to be self-validating, incorporating in-process controls and analytical checkpoints to ensure the highest purity of the final compound.

Introduction: The Importance of Purity

This compound, also known as N-tosyl-β-alanine, is a derivative of the amino acid β-alanine. The presence of the tosyl (Ts) group, a robust protecting group for amines, imparts specific chemical properties that are leveraged in organic synthesis.[1] However, impurities arising from its synthesis, such as unreacted starting materials (β-alanine, p-toluenesulfonyl chloride) or byproducts like p-toluenesulfonic acid, can significantly interfere with downstream applications. Therefore, effective purification is a non-negotiable step in its preparation.

This guide presents a multi-faceted approach to the purification of this compound, addressing different scales of operation and potential impurity profiles. The choice of method will depend on the nature of the impurities, the quantity of material to be purified, and the desired final purity level.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the target compound is fundamental to designing an effective purification strategy.

PropertyValue/InformationSource
Chemical Name This compoundN/A
Synonyms N-tosyl-β-alanine, 3-(4-Methylphenylsulfonamido)propanoic acid[2]
CAS Number 42908-33-8[3]
Molecular Formula C₁₀H₁₃NO₄S[3]
Molecular Weight 243.28 g/mol [3]
Appearance Expected to be a solid at room temperature.Inferred
Melting Point A closely related compound, 3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid, has a melting point of 116-117 °C. The target compound's melting point is expected to be in a similar range.N/A
Acidity Contains a carboxylic acid group, making the molecule acidic.Inferred
Solubility Expected to be soluble in aqueous base and polar organic solvents.Inferred

Purification Strategy 1: Acid-Base Extraction

Mechanistic Principle

Acid-base extraction is a highly effective liquid-liquid extraction technique for separating acidic or basic compounds from neutral impurities.[4][5] The strategy for this compound leverages its carboxylic acid functionality.

The core principle involves the conversion of the water-insoluble acidic compound into its corresponding water-soluble salt by reaction with a base. This allows for its selective transfer from an organic phase to an aqueous phase, leaving non-acidic impurities behind in the organic layer. The purified acid is then recovered by acidifying the aqueous phase, causing it to precipitate out.


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Workflow for Acid-Base Extraction Purification.

Detailed Protocol

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable water-immiscible organic solvent)

  • 1 M Sodium hydroxide (NaOH) solution

  • 6 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable volume of ethyl acetate (e.g., 50 mL for every 2 grams of crude material) in a beaker or flask.

  • Extraction with Base: Transfer the ethyl acetate solution to a separatory funnel. Add an equal volume of 1 M NaOH solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Layer Separation: Allow the layers to separate. The aqueous layer (bottom) contains the sodium salt of the product. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete extraction, add a fresh portion of 1 M NaOH to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first extract. Repeat this step one more time.

  • Washing the Aqueous Layer: To remove any dissolved neutral impurities, wash the combined aqueous extracts by adding a small volume of ethyl acetate (approximately 20% of the total aqueous volume), shaking, and discarding the organic (top) layer.[4]

  • Acidification and Precipitation: Cool the aqueous solution in an ice bath. Slowly add 6 M HCl dropwise while stirring until the pH of the solution is approximately 1-2 (check with pH paper). A white precipitate of the purified this compound should form.[1]

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product, preferably in a vacuum oven, to a constant weight.

Self-Validation:

  • In-process check: After acidification, check the pH of the mother liquor to ensure complete precipitation.

  • Quality Control: The purity of the dried product should be assessed by melting point determination and Thin Layer Chromatography (TLC).

Purification Strategy 2: Recrystallization

Mechanistic Principle

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[6] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent or remain dissolved in the cold solvent.

For this compound, its polar nature, due to the carboxylic acid and sulfonyl groups, suggests that polar solvents or mixtures of polar solvents will be effective for recrystallization. Published procedures for similar N-tosylated amino acids suggest that mixtures of an alcohol and water are excellent candidates.[1]


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General Workflow for Recrystallization.

Detailed Protocol

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water or methanol/water mixture)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Based on literature for similar compounds, an ethanol/water or methanol/water mixture is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol or methanol) and heat the mixture gently with stirring until the solid dissolves.

  • Addition of Anti-solvent: While the solution is still hot, add the anti-solvent (water) dropwise until the solution becomes slightly cloudy (the point of saturation). Add a few more drops of the primary solvent until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals to a constant weight.

Self-Validation:

  • Visual Inspection: The formation of well-defined crystals is an indicator of successful purification.

  • Purity Assessment: The purity of the recrystallized product should be confirmed by melting point analysis. A sharp melting point close to the literature value of a similar compound (116-117 °C) indicates high purity. Purity should also be checked by TLC.

Purification Strategy 3: Flash Column Chromatography

Mechanistic Principle

Flash column chromatography is a preparative liquid chromatography technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate components of a mixture based on their differential partitioning between the two phases.[7] For this compound, which is a polar molecule, normal-phase chromatography on silica gel is a suitable approach.

The separation is based on the polarity of the compounds. More polar compounds will have a stronger interaction with the polar silica gel and will elute more slowly, while less polar compounds will travel through the column more quickly. The carboxylic acid group in the target molecule can lead to tailing on silica gel. To mitigate this, a small amount of a volatile acid, such as acetic acid, is often added to the mobile phase.

Detailed Protocol

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents for mobile phase (e.g., ethyl acetate, hexanes, methanol, acetic acid)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis and Mobile Phase Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or methanol).

    • Spot the solution on a silica gel TLC plate and develop it in various solvent systems to find a suitable mobile phase. A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

    • Aim for a mobile phase that gives the target compound an Rf value of approximately 0.3-0.4.

    • To prevent streaking, consider adding a small amount (0.5-1%) of acetic acid to the mobile phase.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the chromatography column.

    • Ensure the silica gel bed is well-settled and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase, applying positive pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.

    • Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the purified product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Self-Validation:

  • TLC Monitoring: TLC is used throughout the process to track the separation and identify pure fractions.

  • Final Purity Check: The purity of the final product should be confirmed by melting point analysis and, if necessary, by spectroscopic methods such as ¹H NMR.

Purity Assessment and Characterization

Regardless of the purification method employed, the final purity of the this compound must be rigorously assessed.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity. The spots can be visualized under a UV lamp or by using a suitable staining agent.[8]

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically less than 2 °C).

  • Spectroscopic Analysis: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure of the purified compound and reveal the presence of any remaining impurities.

Conclusion

The purification of this compound is a critical step in its utilization for research and development. This guide has provided detailed protocols and the underlying scientific rationale for three robust purification methods: acid-base extraction, recrystallization, and flash column chromatography. The choice of method will be dictated by the specific experimental context, but the principles and procedures outlined herein provide a solid foundation for obtaining this important compound in high purity. The emphasis on self-validating steps within each protocol ensures that researchers can have a high degree of confidence in the quality of their purified material, thereby contributing to the reliability and reproducibility of their scientific endeavors.

References

  • BenchChem. (2025). Common side reactions in N-Tosyl-L-alanine synthesis and how to avoid them. BenchChem Tech Support.
  • PubChem. (n.d.). This compound 2-oxo-2H-chromen-7-yl ester.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction.
  • PubChem. (n.d.). 3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid.
  • LookChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 4-methyl-2-oxo-2h-chromen-7-yl ester.
  • Sigma-Aldrich. (n.d.). This compound methyl ester.
  • Santa Cruz Biotechnology. (n.d.). 3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid.
  • Sigma-Aldrich. (n.d.). 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid.
  • CR Subscription Agency. (n.d.).
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  • Der Pharma Chemica. (2015).
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  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2022, April 7). 2.
  • Truman State University. (n.d.). Investigative Acid/Base/Neutral Extraction of a Three-Component Mixture.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • ChemicalBook. (n.d.). This compound CAS 42908-33-8.
  • ResearchGate. (2025, August 6).
  • Biotage. (2023, January 19).
  • eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*.
  • Organic Syntheses. (n.d.). SYNTHESIS OF N-PROTECTED α-AMINO ACIDS FROM N-(BENZYLOXYCARBONYL)-L-SERINE VIA ITS β-LACTONE: Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE.
  • Tyler Parra. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube.
  • Google Patents. (n.d.). Process for preparing beta-alanine.
  • ResearchGate. (2022, March 3). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine.

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Application Notes and Protocols for the Scaled-Up Synthesis of 3-(Toluene-4-sulfonylamino)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Toluene-4-sulfonylamino)-propionic acid, also known as N-Tosyl-β-alanine, is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. The presence of the tosyl protecting group on the amino function of β-alanine allows for selective reactions at the carboxylic acid moiety. While small-scale laboratory synthesis is well-established, the transition to a larger, pilot-plant, or industrial scale presents unique challenges. These challenges include maintaining reaction control, ensuring consistent product quality, managing safe handling of reagents, and optimizing process efficiency for cost-effectiveness.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on scaling up the synthesis of this compound. It details a robust and scalable protocol, explains the rationale behind key experimental choices, and addresses potential issues that may arise during large-scale production.

Reaction Overview

The synthesis of this compound is typically achieved through the reaction of β-alanine with p-toluenesulfonyl chloride (tosyl chloride) under basic conditions. This reaction, a classic Schotten-Baumann reaction, proceeds via nucleophilic substitution at the sulfonyl group.

Core Reaction Scheme:

While the stoichiometry appears straightforward, several factors become critical upon scale-up, including:

  • Reagent Addition and Temperature Control: The reaction is exothermic, and maintaining a consistent temperature is crucial to prevent side reactions and ensure product purity.

  • pH Control: The pH of the reaction mixture directly influences the reactivity of the starting materials and the stability of the product.

  • Workup and Isolation: Efficient separation of the product from unreacted starting materials, byproducts, and the aqueous reaction medium is essential for achieving high purity and yield.

Scaled-Up Synthesis Protocol

This protocol is designed for the synthesis of this compound on a multi-gram to kilogram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[1]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
β-Alanine89.091.0
p-Toluenesulfonyl chloride (TsCl)190.651.05Use of a slight excess ensures complete consumption of the starting amino acid.
Sodium Hydroxide (NaOH)40.002.2Used to maintain basic conditions and neutralize the HCl byproduct.
Toluene--Solvent for tosyl chloride.
Hydrochloric Acid (HCl), concentrated36.46As neededFor acidification during workup.
Water18.02-Reaction solvent and for washing.
Equipment
  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Chiller/heater for reactor temperature control.

  • Large-scale filtration apparatus (e.g., Nutsche filter-dryer).

  • Vacuum oven for drying the final product.

Experimental Workflow Diagram

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Workup & Isolation A Dissolve β-Alanine and NaOH in Water B Cool Reactor to 0-5 °C A->B D Slowly Add Tosyl Chloride Solution B->D C Prepare Tosyl Chloride Solution in Toluene C->D E Maintain Temperature at 0-5 °C D->E F Allow to Warm to Room Temperature and Stir E->F G Separate Aqueous and Organic Layers F->G H Wash Aqueous Layer with Toluene G->H I Cool Aqueous Layer and Acidify with HCl H->I J Filter the Precipitated Product I->J K Wash Product with Cold Water J->K L Dry Product Under Vacuum K->L M 3-(Toluene-4-sulfonylamino)- propionic acid L->M Final Product

Caption: Workflow for the scaled-up synthesis of this compound.

Detailed Procedure
Part 1: Reaction
  • Preparation of β-Alanine Solution: In the jacketed reactor, dissolve β-alanine (1.0 eq) and sodium hydroxide (2.2 eq) in water. Stir until all solids have dissolved. The use of sodium hydroxide creates the basic environment necessary for the reaction.[2]

  • Cooling: Cool the reactor contents to 0-5 °C using the chiller. Maintaining a low temperature during the addition of tosyl chloride is critical to minimize the hydrolysis of the tosyl chloride to p-toluenesulfonic acid, a common side reaction.[2]

  • Preparation of Tosyl Chloride Solution: In a separate vessel, dissolve p-toluenesulfonyl chloride (1.05 eq) in toluene.

  • Addition of Tosyl Chloride: Slowly add the tosyl chloride solution to the stirred β-alanine solution via the addition funnel over 1-2 hours. The slow, controlled addition is crucial for managing the exothermic nature of the reaction and maintaining the temperature between 0-5 °C.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 18-20 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Part 2: Workup and Isolation
  • Phase Separation: Once the reaction is complete, stop the stirring and allow the layers to separate. Remove the upper organic (toluene) layer.

  • Extraction: Wash the aqueous layer with a fresh portion of toluene to remove any residual unreacted tosyl chloride.[2]

  • Precipitation: Cool the aqueous layer in an ice bath to 0-5 °C. Slowly and carefully add concentrated hydrochloric acid to acidify the solution to a pH of 1-2.[2] This will cause the desired product, this compound, to precipitate out as a white solid.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Nutsche filter.[2]

  • Washing: Wash the collected solid with cold water to remove any inorganic salts.[2]

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Key Considerations for Scale-Up

Safety Precautions
  • p-Toluenesulfonyl chloride (TsCl): TsCl is a corrosive and moisture-sensitive solid.[3][4] It reacts with water to produce hydrochloric acid and p-toluenesulfonic acid.[4][5] It is crucial to handle TsCl in a dry, well-ventilated area and to wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][5][6] In case of skin contact, wash immediately with plenty of water.[4]

  • Sodium Hydroxide (NaOH): NaOH is a corrosive base. Handle with care to avoid skin and eye contact.

  • Hydrochloric Acid (HCl): Concentrated HCl is a corrosive acid that releases pungent fumes. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Exothermic Reaction: The reaction between tosyl chloride and the amino acid is exothermic. Proper temperature control is essential to prevent a runaway reaction. The use of a jacketed reactor with a reliable cooling system is highly recommended for large-scale synthesis.

Potential Side Reactions and Mitigation
  • Hydrolysis of Tosyl Chloride: The primary side reaction is the hydrolysis of tosyl chloride to p-toluenesulfonic acid.[2] This is minimized by maintaining a low reaction temperature during the addition of tosyl chloride and by using a biphasic solvent system (toluene-water) which limits the contact of tosyl chloride with the aqueous phase.

  • Di-tosylation: Although less common for amino acids, there is a theoretical possibility of tosylation occurring on the carboxylate oxygen. This is generally avoided by the reaction conditions employed.[2]

Purification

For most applications, the product obtained after filtration and washing is of sufficient purity. However, if further purification is required, recrystallization from an ethanol-water mixture can be employed.[2]

Conclusion

The scaled-up synthesis of this compound can be achieved efficiently and safely by following the detailed protocol outlined in this application note. Careful control of reaction parameters, particularly temperature and reagent addition rates, is paramount for achieving high yields and purity. By understanding the potential challenges and implementing the recommended mitigation strategies, researchers and production chemists can successfully transition this synthesis from the laboratory bench to a larger scale.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Handling Tosyl Chloride in Laboratory and Industrial Settings.
  • ECHEMI. Tosyl chloride SDS, 98-59-9 Safety Data Sheets.
  • ChemicalBook. Tosyl chloride - Safety Data Sheet. (2025-09-27).
  • Shouguang Nuomeng Chemical Co., Ltd. What are the regulatory requirements for using Tosyl Chloride? - Blog. (2025-09-01).
  • LookChem. This compound.
  • BenchChem. Common side reactions in N-Tosyl-L-alanine synthesis and how to avoid them. (2025-12).
  • Sigma-Aldrich. Safety Data Sheet. (2013-03-19).

Sources

Application Notes and Protocols for 3-(Toluene-4-sulfonylamino)-propionic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Building Block for Peptidomimetics and Beyond

In the landscape of modern drug discovery and materials science, the quest for novel molecular architectures with enhanced stability, bioavailability, and unique functionalities is paramount. 3-(Toluene-4-sulfonylamino)-propionic acid, also known as N-tosyl-β-alanine, emerges as a pivotal building block in solid-phase synthesis (SPS) for the construction of sophisticated peptidomimetics and other specialized oligomers. The incorporation of this N-tosylated β-amino acid introduces a sulfonamide linkage into a peptide backbone, a modification known to impart significant resistance to enzymatic degradation.

The robust nature of the tosyl (Ts) protecting group for the amine functionality is a key feature of this reagent.[1] Its remarkable stability under both the acidic conditions used for Boc-deprotection and the basic conditions for Fmoc-deprotection grants it orthogonality in solid-phase peptide synthesis (SPPS).[1] This allows for the selective deprotection of other protecting groups on the growing peptide chain while the N-tosyl group remains intact, offering a strategic advantage in the synthesis of complex molecules. This application note provides a comprehensive guide to the utilization of this compound in solid-phase synthesis, encompassing detailed protocols, strategic considerations, and potential challenges.

Physicochemical Properties and Strategic Considerations

Before embarking on the synthesis, a thorough understanding of the properties of this compound and the strategic implications of its use is essential.

PropertyValue/DescriptionSignificance in Solid-Phase Synthesis
Molecular Formula C₁₀H₁₃NO₄S-
Molecular Weight 243.28 g/mol Affects resin loading calculations.
Appearance White to off-white solid-
Solubility Soluble in DMF, DCM, and other common organic solvents used in SPPS.Facilitates efficient coupling reactions on the solid support.
Tosyl Group Stability Stable to standard Fmoc deprotection (e.g., 20% piperidine in DMF) and Boc deprotection (e.g., TFA).[1]Enables its use as a permanent protecting group or as an integral part of the final molecule.
Cleavage of Tosyl Group Requires harsh conditions such as strong acids (e.g., HF) or reductive cleavage.[1]Typically, the tosyl group is intended to remain in the final product.

The primary strategic advantage of employing this compound lies in the introduction of a non-peptidic linkage, which can significantly enhance the pharmacokinetic properties of a peptide-based therapeutic. The sulfonamide bond is not recognized by proteases, thus leading to a longer in vivo half-life. Furthermore, the tosyl group itself can be a key pharmacophoric element, engaging in specific interactions with biological targets.

Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of this compound into a growing peptide chain on a solid support. The choice of resin is critical and depends on the desired C-terminal functionality of the final product. For a C-terminal carboxylic acid, a highly acid-labile resin such as 2-chlorotrityl chloride (2-CTC) resin is recommended.[2] For a C-terminal amide, a Rink amide resin would be appropriate.

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is designed for the attachment of the initial this compound residue to the solid support, yielding a product with a C-terminal carboxylic acid upon cleavage.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Shaker or manual agitation setup

  • Sintered glass funnel

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM (10-15 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.

  • Preparation of Loading Solution: In a separate flask, dissolve this compound (1.0-1.5 eq) in anhydrous DCM. Add DIPEA (2.5 eq relative to the acid).

  • Loading: Add the solution from step 2 to the swollen resin. Agitate the mixture gently at room temperature for 1-2 hours.[3]

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) to the reaction vessel and agitate for an additional 30 minutes.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DCM (3x), DMF (3x), and finally with DCM (3x).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Determination of Loading (Optional but Recommended): The loading of the resin can be determined gravimetrically (by weight gain) or by a spectrophotometric method if a UV-active component is cleaved from a small sample of the resin.

Diagram of Loading Workflow:

loading_workflow Resin 2-CTC Resin Swell Swell in DCM Resin->Swell Load Add N-tosyl-β-alanine + DIPEA in DCM Swell->Load Cap Cap with Methanol Load->Cap Wash Wash with DCM and DMF Cap->Wash Dry Dry under Vacuum Wash->Dry synthesis_cleavage_workflow cluster_synthesis Peptide Elongation cluster_cleavage Cleavage and Isolation Start N-tosyl-β-alanine-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) Deprotection->Coupling Wash1 Wash Coupling->Wash1 Wash1->Deprotection Repeat n times Final_Wash Final Wash & Dry Cleavage Cleavage from Resin (AcOH/TFE/DCM) Final_Wash->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Isolation Isolation & Drying Precipitation->Isolation

Caption: General workflow for peptide elongation and cleavage.

Potential Challenges and Troubleshooting

While the use of this compound is generally straightforward, researchers should be aware of potential challenges:

  • Incomplete Coupling: The steric bulk of the tosyl group might slightly hinder coupling efficiency. It is crucial to use an appropriate excess of reagents and to monitor the reaction completion with a ninhydrin test. Double coupling may be necessary in some cases.

  • Side Reactions: Although the tosyl group is very stable, extremely harsh acidic conditions could potentially lead to its cleavage. The recommended mild cleavage conditions for 2-CTC resin are designed to avoid this. [2]During the synthesis of N-tosyl-L-alanine, side reactions such as hydrolysis of tosyl chloride and racemization can occur. [4]While this compound is achiral, ensuring the purity of the starting material is crucial.

  • Solubility of the Final Product: The presence of the tosyl group increases the hydrophobicity of the final molecule, which might affect its solubility. Careful selection of solvents for purification and subsequent applications is necessary.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas:

  • Peptidomimetics: As previously mentioned, the incorporation of this building block leads to peptidomimetics with enhanced stability against proteolytic degradation. [5]This is a critical attribute for the development of peptide-based drugs with improved oral bioavailability and longer half-lives.

  • Constrained Peptides and Scaffolds: The sulfonamide linkage can influence the conformational preferences of a peptide chain, potentially leading to the stabilization of specific secondary structures like β-turns. This can be exploited in the design of conformationally constrained peptides with high receptor affinity and selectivity.

  • Combinatorial Chemistry: The robustness of the N-tosyl group makes this building block suitable for the solid-phase synthesis of compound libraries for high-throughput screening. [6]* Functional Materials: The introduction of sulfonamide groups can alter the physicochemical properties of polymers and other materials, potentially leading to applications in areas such as biomaterials and nanotechnology. The selective N-alkylation of β-alanine has been shown to facilitate the synthesis of polyamino acid-based theranostic nanoagents. [7]

Conclusion

This compound is a versatile and strategically important building block for solid-phase synthesis. Its key advantage lies in the stability and orthogonality of the N-tosyl group, which allows for the straightforward synthesis of peptidomimetics and other modified oligomers with enhanced stability. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can effectively leverage this compound to advance their research in drug discovery, materials science, and beyond.

References

  • Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. (n.d.). DiVA portal.
  • Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. (2020). European Journal of Organic Chemistry.
  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (2021). Chemistry – An Asian Journal.
  • A new reagent for the cleavage of fully protected peptides synthesised on 2-chlorotrityl chloride resin. (1995). Journal of the Chemical Society, Chemical Communications.
  • Cleave Protected Peptides from 2-Chloro-Trityl Resin. (n.d.). AAPPTec.
  • Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. (2020). Green Chemistry.
  • Solid-Phase Synthesis of Sulfamate Peptidomimetics. (2014). European Journal of Organic Chemistry.
  • Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. (2019). Chemistry – A European Journal.
  • Loading protocols. (n.d.). Peptideweb.com.
  • Cleaving Protected Peptides from 2-Chlorotrityl Chloride Resin. Moving Away from Dichloromethane. (2020). ResearchGate.
  • 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. (1991). International Journal of Peptide and Protein Research.
  • Wang Resin. (n.d.). AAPPTec.
  • How To Load The First Amino Acid Onto Wang Resin. (2023). Biotage.
  • Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. (2001). LSU Scholarly Repository.
  • A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. (2008). Tetrahedron Letters.
  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
  • Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. (2017). Scientific Reports.
  • Advances in the synthesis of β-alanine. (2023). Frontiers in Bioengineering and Biotechnology.
  • Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. (2021). Nutrients.

Sources

Introduction: The Versatility of a Tosyl-Protected β-Amino Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Functionalization of 3-(Toluene-4-sulfonylamino)-propionic acid

This compound, also known as N-Tosyl-β-alanine (Ts-β-Ala-OH), is a pivotal building block in the realms of medicinal chemistry and synthetic organic chemistry. Its structure combines a flexible β-amino acid backbone with a robust p-toluenesulfonyl (tosyl) protecting group. This combination is not merely for protection; the tosyl group imparts specific physicochemical properties, including increased crystallinity, which can aid in purification, and its sulfonamide moiety can participate in key hydrogen bonding interactions within biological targets. Derivatives of aryl propionic acids have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anticonvulsant, and anticancer effects.

The true synthetic power of Ts-β-Ala-OH lies in its capacity for diverse functionalization at three primary sites: the carboxylic acid , the sulfonamide nitrogen , and the tosyl aryl ring (though less common). This guide provides a detailed exploration of the key strategies and experimental protocols for modifying this versatile scaffold, offering researchers the tools to generate novel derivatives for drug discovery and materials science.

Part 1: Elaboration of the Carboxylic Acid Terminus

The carboxylic acid group is the most readily functionalized position, serving as a gateway to esters, amides, and alcohols, each with distinct applications.

Esterification: Modulating Lipophilicity and Creating Prodrugs

Esterification of the carboxylic acid is a fundamental transformation used to mask the polar carboxylic acid, thereby increasing lipophilicity, improving cell permeability, or creating a handle for further synthetic transformations. The resulting esters can also act as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid.

This protocol is a straightforward and cost-effective method suitable for simple, acid-stable alcohols. The reaction is driven to completion by using the alcohol as the solvent or by removing water as it is formed. p-Toluenesulfonic acid (PTSA) is an effective catalyst for this transformation.[1]

Causality: A strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add the desired alcohol (e.g., methanol, ethanol) in large excess to act as the solvent (approx. 0.2 M concentration).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA, ~0.05 - 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to quench the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ester, such as this compound methyl ester.

G Start Ts-β-Ala-OH + Alcohol Catalyst Acid Catalyst (e.g., PTSA) or Base + Alkyl Halide Start->Catalyst Reaction Reaction Vessel (Heat/Stir) Start->Reaction Catalyst->Reaction Workup Aqueous Workup (Quench, Extract) Reaction->Workup Purify Purification (Chromatography) Workup->Purify Product Target Ester Purify->Product

Caption: General workflow for the synthesis of Ts-β-Ala-OH esters.

Amidation: Building Blocks for Peptidomimetics

The formation of an amide bond is arguably one of the most important reactions in medicinal chemistry. Amidation of Ts-β-Ala-OH with various amines generates stable, neutral molecules that can mimic peptide bonds and introduce diverse functional groups.

This is the most common and versatile method for amide bond formation under mild conditions. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, facilitating attack by an amine. Additives like N-Hydroxybenzotriazole (HOBt) are often included to improve efficiency and suppress side reactions.

Causality: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. HOBt can intercept the O-acylisourea to form an activated ester, which is less prone to racemization and reacts cleanly with the amine.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) to the solution and stir for 15-30 minutes to pre-activate the acid.

  • Add the desired amine (1.1 eq), followed by a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq) to neutralize the EDC hydrochloride and the forming amide.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ReactionKey ReagentsConditionsAdvantagesCommon Byproducts
Esterification Alcohol, H₂SO₄/PTSARefluxSimple, inexpensiveWater
Amidation Amine, EDC, HOBt, DIPEA0 °C to RTMild, high yield, broad scopeIsourea
Reduction LiAlH₄Anhydrous THF, 0 °C to RTDirect access to alcoholAluminum salts
Reduction to Primary Alcohol

Reduction of the carboxylic acid to the corresponding primary alcohol, 3-(toluene-4-sulfonylamino)-propan-1-ol, provides a new synthetic handle for further modifications, such as ether formation or oxidation to the corresponding aldehyde.

Standard borohydride reagents like NaBH₄ are not potent enough to reduce carboxylic acids. A powerful hydride source like LiAlH₄ is required.[2]

Causality: LiAlH₄ is a highly reactive, unhindered source of hydride ions (H⁻). The reaction proceeds via nucleophilic attack of the hydride on the carbonyl carbon, ultimately displacing the hydroxyl group after a complex sequence involving aluminum-oxygen intermediates.

Experimental Protocol:

  • CRITICAL: Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (N₂ or Ar). Use anhydrous solvents.

  • Suspend LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a dropping funnel and magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. Control the addition rate to maintain the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete by TLC.

  • Cool the reaction back down to 0 °C.

  • CAREFUL QUENCHING (Fieser workup): Sequentially and dropwise, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate vigorously for 1 hour.

  • Filter the solid salts through a pad of Celite®, washing thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography.

Part 2: Functionalization of the Sulfonamide Nitrogen

The sulfonamide proton is acidic (pKa ~10-11) and can be removed by a suitable base, allowing for N-alkylation. This modification can be critical for modulating biological activity by altering the molecule's steric profile and hydrogen bonding capability.

Protocol 4: N-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for alkylating the sulfonamide nitrogen with a primary or secondary alcohol under mild, neutral conditions.[3] It is particularly valuable for its stereospecificity, proceeding with inversion of configuration at the alcohol's chiral center.

Causality: Triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) form a highly reactive phosphonium adduct. The acidic sulfonamide protonates this adduct, and the resulting sulfonamide anion acts as the nucleophile, attacking the alcohol which has been activated by the phosphonium species.

Experimental Protocol:

  • Under an inert atmosphere, dissolve this compound ester (1.0 eq), the desired alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the solution. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purification can be challenging due to triphenylphosphine oxide and hydrazide byproducts. Purification is typically achieved by flash column chromatography.

G cluster_0 Mitsunobu Cycle PPh3 PPh3 Adduct PPh3-DEAD Adduct PPh3->Adduct + DEAD DEAD DEAD DEAD->Adduct Activated_ROH Activated Alcohol [RO-PPh3]+ Adduct->Activated_ROH + ROH ROH Alcohol ROH->Activated_ROH Ts-NHR' Sulfonamide Anion Sulfonamide Anion [Ts-NR']- Ts-NHR'->Anion + Base (Adduct) Product N-Alkylated Product Activated_ROH->Product Anion->Product + Activated ROH (SN2 Attack) Byproducts Ph3P=O DEAD-H2 Product->Byproducts

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Toluene-4-sulfonylamino)-propionic acid (N-tosyl-β-alanine)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Toluene-4-sulfonylamino)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and other issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of N-tosyl-β-alanine, and how can I minimize it?

The most prevalent side reaction is the hydrolysis of the p-toluenesulfonyl chloride (TsCl) reagent.[1][2] TsCl is highly sensitive to moisture and reacts with water to form p-toluenesulfonic acid, an unreactive and undesirable byproduct.[2] This side reaction not only consumes your valuable reagent, leading to lower yields, but also complicates purification by introducing an acidic impurity.[2]

To minimize hydrolysis, implement the following strategies:

  • Control Temperature: Perform the reaction at a low temperature, typically between 0-5 °C, using an ice bath. This significantly slows the rate of hydrolysis, which is more temperature-sensitive than the desired sulfonylation of the amine.[1]

  • Optimize Reagent Addition: Add the p-toluenesulfonyl chloride solution dropwise to the β-alanine solution over an extended period (e.g., 1-2 hours).[1] This maintains a low concentration of TsCl in the aqueous phase at any given moment, favoring the reaction with the highly nucleophilic β-alanine over water.

  • Ensure Efficient Mixing: Use vigorous and constant stirring throughout the addition. In biphasic systems (e.g., using toluene as a solvent for TsCl), efficient mixing maximizes the interfacial area where the reaction occurs, promoting the desired reaction pathway.[1]

  • Reagent Quality: Use a fresh, unopened bottle of p-toluenesulfonyl chloride or use recently purified TsCl. Ensure all solvents and bases are anhydrous.[3]

Q2: My final product is an oil and refuses to solidify. What is causing this?

This is a common issue often indicative of impurities that disrupt the crystal lattice of the desired product. The primary culprits are:

  • Residual Solvents: Incomplete removal of organic solvents used during the reaction or workup (like toluene) can lead to an oily product.[1] Ensure complete removal of solvents under reduced pressure.

  • Presence of Byproducts: The presence of p-toluenesulfonic acid from hydrolysis or unreacted starting materials can act as impurities.

  • Formation of Di-Tosylamide: Although less common, the formation of the N,N-bis(p-toluenesulfonyl)-β-alanine derivative can also result in an impure, oily product. This side reaction is favored by a high concentration of base and excess TsCl.

Troubleshooting Steps:

  • Attempt to precipitate the product by adding a non-polar solvent like hexanes and scratching the inside of the flask with a glass rod.

  • If precipitation fails, purify the crude product using column chromatography or recrystallization from a suitable solvent system like an ethanol-water mixture.[1]

Q3: My TLC analysis shows multiple spots. How do I identify them and improve the reaction's selectivity?

Multiple spots on a Thin Layer Chromatography (TLC) plate indicate an incomplete reaction or the formation of side products.

Common spots observed (in order of decreasing polarity):

  • β-alanine (Baseline): The zwitterionic starting material is highly polar and will likely remain at the baseline.

  • p-Toluenesulfonic acid: The hydrolysis byproduct is also quite polar.

  • This compound (Product): This is your target compound.

  • p-Toluenesulfonyl chloride (Higher Rf): The unreacted starting material is less polar than the product.

To improve selectivity:

  • Monitor Reaction Progress: Use TLC to monitor the reaction until the starting β-alanine spot disappears.[1]

  • Control Stoichiometry: Use a slight excess of p-toluenesulfonyl chloride (e.g., 1.1 to 1.2 equivalents) to ensure full conversion of the β-alanine.[3]

  • Optimize Base Concentration: Use the minimum effective concentration of the base (e.g., NaOH). An excessively high pH can promote side reactions.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

A low yield is one of the most frequent challenges. The troubleshooting workflow below can help diagnose the root cause.

G start Low Yield Observed reagent_quality Check Reagent Quality (TsCl, Base, Solvent) start->reagent_quality hydrolysis Significant TsCl Hydrolysis? reagent_quality->hydrolysis conditions Review Reaction Conditions (Temp, Time, Stoichiometry) hydrolysis->conditions No solution1 Solution: - Use fresh/purified TsCl - Use anhydrous solvents/base - Perform reaction at 0-5 °C hydrolysis->solution1 Yes workup Evaluate Workup & Purification conditions->workup solution2 Solution: - Ensure pH for precipitation is 1-2 - Optimize recrystallization solvent - Check for product loss in washes workup->solution2

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of N,N-Ditosyl-β-alanine Side Product

Under strongly basic conditions, the nitrogen atom of the initially formed N-tosyl-β-alanine can be deprotonated. This newly formed anion can then act as a nucleophile and attack a second molecule of TsCl, leading to the formation of an N,N-ditosyl-β-alanine byproduct. This impurity can be difficult to separate from the desired product.[4]

Mechanism of Di-Tosylation:

G cluster_0 Step 1: Monotosylation cluster_1 Step 2: Deprotonation (Side Reaction) cluster_2 Step 3: Di-tosylation A β-Alanine C N-Tosyl-β-alanine (Product) A->C + TsCl, Base B TsCl D N-Tosyl-β-alanine E Tosyl-β-alaninate Anion D->E + Strong Base (Excess) F Tosyl-β-alaninate Anion G N,N-Ditosyl-β-alanine (Byproduct) F->G + TsCl

Caption: Mechanism of N,N-Ditosyl-β-alanine formation.

Preventative Measures:

  • Avoid using a large excess of the base. Typically, 2.0 equivalents of NaOH are sufficient.[1]

  • Carefully control the stoichiometry of TsCl. A large excess should be avoided.

  • If di-tosylation is a persistent issue, consider using a weaker base if compatible with the reaction.

Experimental Protocols & Data

Standard Synthesis Protocol for this compound

This protocol is adapted from established procedures for the N-tosylation of amino acids.[1][5][6]

Materials:

  • β-Alanine

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Preparation of β-alanine solution: Dissolve β-alanine (1.0 eq) in a 1N aqueous solution of sodium hydroxide (2.0 eq) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Preparation of tosyl chloride solution: Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of toluene.

  • Reaction: While stirring the β-alanine solution vigorously, add the p-toluenesulfonyl chloride solution dropwise over 1-2 hours, ensuring the temperature remains between 0-5 °C.[1]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 18-20 hours. Monitor the reaction's progress by TLC.[5][6]

  • Workup: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Wash the aqueous layer with toluene to remove any remaining unreacted tosyl chloride.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid. A white precipitate of the product should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum.[1] Further purification can be achieved by recrystallization from an ethanol-water mixture if necessary.

Quantitative Data Summary
ParameterRecommended ValueRationale
β-Alanine 1.0 equivalentLimiting reagent.
p-Toluenesulfonyl chloride 1.1 - 1.2 equivalentsA slight excess drives the reaction to completion.
Sodium Hydroxide 2.0 equivalentsOne equivalent to deprotonate the carboxylic acid, and one to neutralize the HCl byproduct.
Reaction Temperature 0 - 5 °CMinimizes the hydrolysis of TsCl.[1]
Reaction Time 18 - 24 hoursEnsures complete reaction.[1][5][6]
Precipitation pH 1 - 2Ensures full protonation of the carboxylic acid for precipitation.[1][6]

References

  • p-Toluenesulfonyl chloride drying. (2025-12-11).
  • Synthesis of N-tosyl-L-alanine. PrepChem.com.
  • p-toluenesulonyl chloride advice. Sciencemadness.org. (2010-11-28).
  • This compound 2-oxo-2H-chromen-7-yl ester. PubChem.
  • The Synthesis of Functionalised Sulfonamides. CORE.
  • 4-Toluenesulfonyl chloride. Wikipedia.
  • 3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid. PubChem.
  • p-Toluenesulfonyl chloride – description and application. Georganics.
  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal.
  • Preparation of sulfonamides from N-silylamines. PMC - NIH.
  • Organic Syntheses Procedure. orgsyn.org.
  • This compound. LookChem.
  • p-Toluenesulfonamides. Organic Chemistry Portal.
  • Advances in the synthesis of β-alanine. Frontiers. (2023-10-26).
  • Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PubMed Central.
  • Advances in the synthesis of β-alanine. PMC - PubMed Central.
  • Purification of beta-alanine. US3105092A - Google Patents.
  • One-Step Synthesis of Sulfonamides from N-Tosylhydrazones. PubMed.
  • crystals. ResearchGate. (2011-06-14).

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Technical Support Center: Optimizing the Synthesis of 3-(Toluene-4-sulfonylamino)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Toluene-4-sulfonylamino)-propionic acid (N-Tosyl-β-alanine). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expertise to troubleshoot effectively and achieve consistent, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and robust method is the N-tosylation of β-alanine using p-toluenesulfonyl chloride (TsCl) under Schotten-Baumann conditions.[1][2] This reaction is typically performed in an alkaline aqueous solution, where the base serves to deprotonate the amino group of β-alanine, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.[2]

Q2: What are the primary side reactions that can lower the yield of my synthesis?

The two most significant side reactions to be aware of are:

  • Hydrolysis of p-toluenesulfonyl chloride: TsCl can react with water in the reaction mixture to form the unwanted byproduct, p-toluenesulfonic acid. This side reaction consumes your tosylating agent, leading to incomplete conversion of the starting material and a lower yield.[1]

  • Formation of di-tosylated product: While less common for amino acids, there is a possibility of forming a di-tosylated product, especially if the reaction conditions are not carefully controlled.[1]

Q3: How can I effectively purify the final product?

Recrystallization is the most common and effective method for purifying this compound. A mixed solvent system, such as ethanol-water, is often a good choice.[1] The product's solubility is significantly higher in hot solvent than in cold, allowing for the separation of impurities that remain in the mother liquor upon cooling.

Q4: My product is an oil and won't solidify. What should I do?

This is a common issue often caused by the presence of impurities or residual solvent.[1] First, ensure all organic solvents used during the workup have been thoroughly removed under reduced pressure. If the product still remains an oil, purification by column chromatography or a carefully executed recrystallization is recommended to remove impurities that may be inhibiting crystallization.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions based on sound chemical principles.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reaction: Insufficient p-toluenesulfonyl chloride or base. 2. Significant Hydrolysis of TsCl: Reaction temperature is too high, or the addition of TsCl is too rapid. 3. Product Loss During Workup: The pH during precipitation is not sufficiently acidic, or excessive washing with a solvent in which the product has some solubility.1. Use a slight excess (e.g., 1.1 equivalents) of p-toluenesulfonyl chloride to drive the reaction to completion. Ensure at least two equivalents of base are used. 2. Maintain a low reaction temperature (0-5 °C) and add the solution of p-toluenesulfonyl chloride dropwise over an extended period with vigorous stirring.[1] 3. Acidify the aqueous layer to a pH of 1-2 with concentrated HCl to ensure complete precipitation of the product. Wash the filtered product with ice-cold water to minimize dissolution.[1]
Multiple Spots on TLC Analysis 1. Unreacted Starting Materials: β-alanine and/or p-toluenesulfonyl chloride remain. 2. Formation of p-toluenesulfonic acid: This is a common byproduct from the hydrolysis of TsCl. 3. Other Byproducts: Potential for small amounts of other impurities.1. Unreacted β-alanine can be detected with a ninhydrin stain. Unreacted TsCl can be visualized under UV light. To address this, consider increasing the reaction time or using a slight excess of the other reagent. 2. p-Toluenesulfonic acid is highly polar and will have a low Rf value. It can be removed by washing the reaction mixture with a saturated sodium bicarbonate solution during the workup, which will convert it to its highly water-soluble sodium salt.[1] 3. Compare the TLC profile with authentic samples of the starting materials and the desired product to identify the spots. Purification by recrystallization should remove most byproducts.[1]
Product Fails to Solidify 1. Presence of Impurities: Unreacted starting materials or byproducts can act as a crystallization inhibitor. 2. Incomplete Solvent Removal: Residual toluene or other organic solvents from the workup.1. Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography.[1] 2. Ensure complete removal of all solvents under reduced pressure before attempting to crystallize the product.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the N-tosylation of amino acids.[2][3]

Materials:

  • β-alanine

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of β-alanine solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve β-alanine (1.0 eq) in a 1N aqueous solution of sodium hydroxide (2.0 eq). Cool the solution to 0-5 °C in an ice bath.

  • Preparation of tosyl chloride solution: Dissolve p-toluenesulfonyl chloride (1.1 eq) in toluene.

  • Reaction: While stirring the β-alanine solution vigorously, add the p-toluenesulfonyl chloride solution dropwise over a period of 1-2 hours, ensuring the temperature is maintained between 0-5 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 18-20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Separate the aqueous and organic layers using a separatory funnel.

    • Wash the aqueous layer with toluene to remove any unreacted p-toluenesulfonyl chloride.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid. A white precipitate of this compound should form.

  • Isolation:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of ice-cold water.

    • Dry the product under vacuum to a constant weight. A reference yield for this synthesis is approximately 93%.[4]

Purification by Recrystallization
  • Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry under vacuum.

Visualizing the Process

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Beta-Alanine β-Alanine Deprotonated_Amine Deprotonated β-Alanine (Nucleophile) Beta-Alanine->Deprotonated_Amine Deprotonation by NaOH TsCl p-Toluenesulfonyl Chloride Intermediate_Complex Intermediate Complex TsCl->Intermediate_Complex NaOH NaOH Deprotonated_Amine->Intermediate_Complex Nucleophilic Attack Product 3-(Toluene-4-sulfonylamino)- propionic acid Intermediate_Complex->Product Chloride Elimination NaCl NaCl Intermediate_Complex->NaCl H2O H₂O Intermediate_Complex->H2O

Caption: Reaction mechanism for the N-tosylation of β-alanine.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield Observed check_reaction Check TLC for Starting Material start->check_reaction sm_present Starting Material Present? check_reaction->sm_present check_temp Review Reaction Temperature temp_high Temperature > 5°C? check_temp->temp_high check_workup Review Workup Procedure ph_low Precipitation pH > 2? check_workup->ph_low sm_present->check_temp No increase_reagent Increase Equivalents of TsCl sm_present->increase_reagent Yes temp_high->check_workup No optimize_temp Maintain 0-5°C & Slow Addition temp_high->optimize_temp Yes adjust_ph Adjust pH to 1-2 with HCl ph_low->adjust_ph Yes end Improved Yield ph_low->end No increase_reagent->end optimize_temp->end adjust_ph->end

Caption: Decision tree for troubleshooting low yield.

References

  • BenchChem. (2025). Common side reactions in N-Tosyl-L-alanine synthesis and how to avoid them. BenchChem Technical Support.
  • PrepChem. (n.d.). Synthesis of N-tosyl-L-alanine.
  • BenchChem. (2025). A Comparative Guide to N-Tosyl-L-alanine and Boc-L-alanine in Peptide Synthesis. BenchChem.
  • LookChem. (n.d.). This compound.

Sources

Technical Support Center: Troubleshooting Failed 3-(Toluene-4-sulfonylamino)-propionic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Toluene-4-sulfonylamino)-propionic acid (N-Tosyl-β-alanine). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction is incomplete, and I have a significant amount of unreacted β-alanine. What are the primary causes?

A1: An incomplete reaction is a frequent issue, often stemming from several key factors related to reagent quality, stoichiometry, and reaction conditions.

  • Hydrolysis of Tosyl Chloride: p-Toluenesulfonyl chloride (TsCl) is susceptible to hydrolysis, reacting with water to form p-toluenesulfonic acid, which is unreactive in this context.[1][2] This side reaction consumes your tosylating agent, leading to an incomplete reaction. It is crucial to use fresh or purified TsCl and ensure all glassware is scrupulously dried.

  • Base Quality and Stoichiometry: The base, typically sodium hydroxide, is critical for deprotonating the amino group of β-alanine, making it nucleophilic, and neutralizing the HCl byproduct.[3][4] Ensure the base is of high purity and used in sufficient quantity to drive the reaction to completion.

  • Reaction Temperature: While the reaction is often initiated at low temperatures (0-5 °C) to control the exothermic nature of the addition, maintaining a slightly elevated temperature (room temperature) for a sufficient duration is necessary for the reaction to proceed to completion.[1][5]

Q2: My TLC analysis shows multiple spots, even after the reaction should be complete. What are these byproducts?

A2: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds. Besides your starting materials, common byproducts include:

  • p-Toluenesulfonic acid: As mentioned, this is formed from the hydrolysis of tosyl chloride.[1]

  • Di-tosylated product: Although less common with amino acids, over-reaction can potentially occur.

  • Unreacted Starting Materials: Both β-alanine and tosyl chloride may be present if the reaction has not gone to completion.[1]

A well-executed workup is crucial for removing these impurities.

Q3: The final product is an oil and refuses to solidify. How can I induce crystallization?

A3: The failure of the product to solidify is often due to the presence of impurities that disrupt the crystal lattice formation.[1]

  • Inadequate Purification: Ensure that all unreacted tosyl chloride and p-toluenesulfonic acid have been thoroughly removed during the workup. Washing the aqueous layer with a non-polar solvent like toluene before acidification can help remove residual tosyl chloride.[1]

  • Solvent Removal: Complete removal of any organic solvents used during the workup is essential.

  • Recrystallization: If the product remains oily, purification by recrystallization from a suitable solvent system (e.g., water-ethanol mixture) is recommended.

Q4: What is the optimal pH for the reaction and the final product precipitation?

A4: The reaction is typically carried out under basic conditions (pH > 10) to ensure the amine is deprotonated and sufficiently nucleophilic.[6] For the final product isolation, the aqueous layer should be acidified to a pH of 1-2 with a strong acid like concentrated HCl.[1][5] This protonates the carboxylate group, rendering the product insoluble in the aqueous medium and allowing it to precipitate.

Troubleshooting Guide

This section provides a more in-depth analysis of potential issues and their solutions, structured around the key stages of the synthesis.

Issue 1: Low Reaction Yield

A low yield of the desired product can be attributed to several factors throughout the experimental process.

Potential Cause Underlying Principle Recommended Solution
Degraded Tosyl Chloride Hydrolysis of TsCl reduces the effective concentration of the tosylating agent.[1][2]Use a fresh bottle of p-toluenesulfonyl chloride or purify older batches by recrystallization.
Insufficient Base The base is required to deprotonate the amine and neutralize the HCl byproduct, driving the equilibrium forward.[3][4]Use at least two equivalents of a strong base like NaOH relative to the amino acid.
Suboptimal Temperature Control The reaction needs to be maintained at a suitable temperature for an adequate duration to ensure completion.[5]Initiate the reaction at 0-5 °C, then allow it to warm to room temperature and stir for several hours or overnight.
Premature Product Precipitation If the pH of the reaction mixture drops significantly, the product may begin to precipitate before the reaction is complete.Monitor the pH during the reaction and add more base if necessary to maintain alkaline conditions.
Losses During Workup The product can be lost during extraction or filtration steps if not performed carefully.Ensure complete precipitation by acidifying to the correct pH and wash the precipitate with minimal cold water.
Issue 2: Impure Product

Obtaining an impure product is a common challenge that can often be resolved with careful attention to the reaction and purification steps.

Observation Potential Cause Troubleshooting Steps
Multiple Spots on TLC Incomplete reaction or presence of side products like p-toluenesulfonic acid.[1]Monitor the reaction by TLC until the starting material is consumed. Perform a thorough workup, including washing with an organic solvent before acidification.
Product is an Oil Presence of impurities hindering crystallization.[1]Purify the crude product by recrystallization from an appropriate solvent system. Ensure all solvents from the workup are completely removed.
Broad Melting Point Range Indicates the presence of impurities.Recrystallize the product until a sharp melting point is obtained.

Experimental Protocols

Standard Synthesis of this compound

This protocol is based on the well-established Schotten-Baumann reaction conditions, adapted for the tosylation of β-alanine.[3][7][8]

Materials:

  • β-alanine

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Deionized water

Procedure:

  • Dissolution of β-alanine: In a flask equipped with a magnetic stirrer, dissolve β-alanine in a 1N sodium hydroxide solution and cool the mixture to 0-5 °C in an ice bath.[5]

  • Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride in toluene to the cooled β-alanine solution while stirring vigorously.[5]

  • Reaction: Continue stirring at 0-5 °C for one hour, then allow the reaction to warm to room temperature and stir for an additional 4-20 hours.[5]

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the aqueous and organic layers.

    • Wash the aqueous layer with toluene to remove any unreacted tosyl chloride.[1]

  • Precipitation:

    • Cool the aqueous layer in an ice bath.

    • Slowly add concentrated hydrochloric acid to acidify the solution to pH 1-2, which will cause a white precipitate of this compound to form.[1][5]

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold water.

    • Dry the product under vacuum.

    • If necessary, further purify the product by recrystallization.

Visualizing the Workflow and Potential Pitfalls

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A Dissolve β-alanine in NaOH(aq) B Cool to 0-5 °C A->B D Slowly add TsCl solution to β-alanine solution B->D C Prepare TsCl in Toluene C->D E Stir at 0-5 °C D->E F Warm to RT and stir for 4-20h E->F G Separate aqueous and organic layers F->G H Wash aqueous layer with Toluene G->H I Acidify aqueous layer with HCl to pH 1-2 H->I J Filter and wash precipitate I->J K Dry product J->K

Caption: A streamlined workflow for the synthesis of this compound.

Common Side Reactions

G TsCl Tosyl Chloride (TsCl) TsOH p-Toluenesulfonic Acid (Inactive) TsCl->TsOH Hydrolysis Desired_Product Desired Product (N-Tosyl-β-alanine) TsCl->Desired_Product Desired Reaction H2O Water (H2O) H2O->TsOH Amine β-alanine (Amine) Amine->Desired_Product

Caption: The primary side reaction is the hydrolysis of tosyl chloride.

By carefully considering these troubleshooting points and adhering to the outlined protocols, you can significantly improve the success rate and purity of your this compound synthesis.

References

  • ResearchGate. (n.d.). Lauroyl Lysine Continuous Injection Synthesis via Schotten–Baumann Reaction pH Optimization as Synthetic Amino Acid Derivative.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • LookChem. (n.d.). This compound.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • BYJU'S. (2019). Schotten Baumann Reaction.
  • PubChem. (n.d.). This compound 2-oxo-2H-chromen-7-yl ester.
  • ResearchGate. (2015). Amino acid C-tosylation?.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • XMB. (2014). Procedure of tosylation of p-aminochlorobenzene.

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-(Toluene-4-sulfonylamino)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Toluene-4-sulfonylamino)-propionic acid, also known as N-Tosyl-β-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, improve yield, and ensure the highest purity of your product.

I. Reaction Overview: The Schotten-Baumann Approach

The synthesis of this compound is most commonly achieved through the Schotten-Baumann reaction. This method involves the acylation of the primary amine of β-alanine with p-toluenesulfonyl chloride (TsCl) under basic aqueous conditions.[1][2] The base, typically sodium hydroxide, plays a crucial role in neutralizing the hydrochloric acid byproduct, thereby driving the reaction to completion.[3]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Problem 1: Low Yield of the Final Product

A diminished yield is a common frustration in multi-step organic syntheses. In the case of N-Tosyl-β-alanine, several factors can contribute to this issue.

Potential Cause Explanation Recommended Solution
Incomplete Reaction Insufficient tosyl chloride will leave unreacted β-alanine, which will be lost during workup.Use a slight excess of p-toluenesulfonyl chloride (e.g., 1.1 equivalents) to ensure the complete consumption of the limiting reagent, β-alanine.[4]
Hydrolysis of Tosyl Chloride p-Toluenesulfonyl chloride can react with water in the basic solution to form the byproduct p-toluenesulfonic acid, which is water-soluble and will not precipitate with the desired product. This side reaction consumes the tosylating agent.[4]Perform the reaction at a low temperature (0-5 °C) to slow the rate of hydrolysis. Add the tosyl chloride solution dropwise to the reaction mixture to maintain a low concentration of TsCl in the aqueous phase at any given time. Ensure vigorous stirring to promote the reaction between the amine and the tosyl chloride over the competing hydrolysis.[4]
Product Loss During Workup The product is isolated by acidification of the aqueous layer. If the pH is not sufficiently low, the product will remain partially dissolved as its carboxylate salt.After the reaction is complete, cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid to ensure complete precipitation of the product.[4]

Problem 2: Product Precipitates as an Oil or Fails to Solidify

The desired product is a white solid. Obtaining an oil or a gummy substance indicates the presence of impurities.

Potential Cause Explanation Recommended Solution
Presence of Impurities Unreacted starting materials, byproducts such as p-toluenesulfonic acid, or di-tosylated species can act as eutectic impurities, lowering the melting point of the product and causing it to oil out.Purify the crude product by recrystallization. A common and effective solvent system is a mixture of ethanol and water.[4] The highly polar p-toluenesulfonic acid will remain in the mother liquor.
Incomplete Solvent Removal Residual organic solvent (e.g., toluene) from the tosyl chloride solution can be trapped in the product, leading to a non-solid consistency.Ensure the complete removal of all solvents under reduced pressure before attempting to solidify the product. Washing the aqueous layer with a fresh portion of an organic solvent like toluene before acidification can help remove residual unreacted tosyl chloride.[4]

Problem 3: Multiple Spots on Thin-Layer Chromatography (TLC) Analysis

A clean reaction should ideally show the consumption of starting materials and the formation of a single product spot on TLC.

Potential Cause Explanation Recommended Solution
Unreacted Starting Materials Spots corresponding to β-alanine and/or p-toluenesulfonyl chloride may be present.To visualize unreacted β-alanine, which is not UV-active, use a ninhydrin stain. For unreacted tosyl chloride, ensure the reaction has been allowed to proceed for a sufficient amount of time and that a slight excess of the reagent was used. Aromatic compounds can be visualized under UV light.[4]
Formation of p-Toluenesulfonic Acid This byproduct is a common impurity resulting from the hydrolysis of tosyl chloride.This byproduct is typically removed during the workup and purification steps. It is highly soluble in water and will be separated from the precipitated product.
Di-tosylation Although less common for amino acids, there is a possibility of tosylation occurring on the carboxylate oxygen under certain conditions, forming an unstable mixed anhydride.This is more of a concern with amino alcohols. Adhering to the optimized reaction conditions, particularly controlled temperature and slow addition of tosyl chloride, will minimize this side reaction.[4]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this reaction?

The reaction is typically carried out under basic conditions to deprotonate the amino group of β-alanine, increasing its nucleophilicity, and to neutralize the HCl byproduct. A pH range of 9-11 is generally effective. However, excessively high pH should be avoided as it can promote the hydrolysis of tosyl chloride.[4]

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) to separate the starting materials from the product. The product, being more polar than tosyl chloride but less polar than β-alanine, will have a distinct Rf value.

Q3: What is the best method for purifying the final product?

Recrystallization is the most common and effective method for purifying this compound.[4] An ethanol/water solvent system is often successful.[4] Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals can then be collected by vacuum filtration.

Q4: Can other bases be used instead of sodium hydroxide?

Yes, other inorganic bases such as potassium hydroxide or sodium carbonate can be used. Organic bases like triethylamine can also be employed, particularly if the reaction is conducted in an organic solvent. However, for the classic Schotten-Baumann reaction in a biphasic system, sodium hydroxide is a cost-effective and efficient choice.[5]

IV. Experimental Protocols

Optimized Synthesis of this compound

  • Preparation of β-alanine solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve β-alanine (1.0 equivalent) in a 1N aqueous solution of sodium hydroxide (2.0 equivalents).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Preparation of tosyl chloride solution: Dissolve p-toluenesulfonyl chloride (1.1 equivalents) in a minimal amount of a suitable organic solvent, such as toluene.

  • Reaction: While stirring the β-alanine solution vigorously, add the p-toluenesulfonyl chloride solution dropwise over 1-2 hours, ensuring the temperature remains between 0-5 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 18-20 hours. Monitor the reaction's progress by TLC.[4]

  • Workup:

    • Transfer the reaction mixture to a separatory funnel and separate the aqueous and organic layers.

    • Wash the aqueous layer with toluene to remove any unreacted tosyl chloride.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid. A white precipitate of this compound should form.[4]

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water.

    • Dry the product under vacuum.

    • If necessary, further purify the product by recrystallization from an ethanol/water mixture.[4]

V. Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_beta_alanine Dissolve β-alanine in NaOH(aq) reaction Combine and React at 0-5°C, then RT prep_beta_alanine->reaction prep_tscl Dissolve TsCl in Toluene prep_tscl->reaction workup Separate Layers & Wash reaction->workup acidify Acidify Aqueous Layer to pH 1-2 workup->acidify filtrate Filter Precipitate acidify->filtrate recrystallize Recrystallize from Ethanol/Water filtrate->recrystallize dry Dry Final Product recrystallize->dry

Caption: Experimental workflow for the synthesis of N-Tosyl-β-alanine.

Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes hydrolysis TsCl Hydrolysis start->hydrolysis Yes workup_loss Workup Loss start->workup_loss Yes excess_tscl Use 1.1 eq. TsCl incomplete_rxn->excess_tscl low_temp React at 0-5°C hydrolysis->low_temp slow_addition Slowly Add TsCl hydrolysis->slow_addition low_ph Acidify to pH 1-2 workup_loss->low_ph

Caption: Troubleshooting logic for addressing low reaction yield.

VI. References

  • Royal Society of Chemistry. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Khan, M. H., Khan, I. U., Arshad, M. N., et al. (2011). Crystal Structures of 2-Benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid and 2-(toluene-4-sulfonylamino)-3-[4-(toluene-4-sulponyl-oxy)-phenyl]-propionic acid: Variations in L-tyrosine Backbone Conformation, Intramolecular Aromatic π–π Stacking and Short C–H O Interactions. ResearchGate. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • ResearchGate. (2014). RECRYSTALLIZATION. [Link]

  • LookChem. This compound. [Link]

  • Jey-Jau Lee, et al. (2011). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PubMed Central. [Link]

  • Frontiers in Bioengineering and Biotechnology. (2023). Advances in the synthesis of β-alanine. [Link]

  • PubChem. This compound 2-oxo-2H-chromen-7-yl ester. [Link]

  • PubChem. 3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid. [Link]

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  • Organic Syntheses. * (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID*. [Link]

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Technical Support Center: Purification of 3-(Toluene-4-sulfonylamino)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(Toluene-4-sulfonylamino)-propionic acid, also known as N-tosyl-β-alanine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Introduction: Understanding the Molecule

This compound is an organic compound that possesses both a carboxylic acid and a sulfonamide functional group. This bifunctional nature, along with the presence of an aromatic ring, dictates its solubility and reactivity, presenting unique challenges during purification. Common synthetic routes, such as the reaction of β-alanine with p-toluenesulfonyl chloride, can introduce specific impurities that must be effectively removed to achieve high purity.[1]

This guide is structured to provide practical, experience-based solutions to real-world laboratory challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The primary impurities often include unreacted β-alanine, p-toluenesulfonyl chloride, and the hydrolysis byproduct, p-toluenesulfonic acid.[1] If the reaction is not carefully controlled, di-tosylation, where the tosyl group reacts with both the amine and the carboxylate, can also occur, though it is less common for amino acids.[1]

Q2: My product "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solid melts in the recrystallization solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[2] This is often due to the presence of impurities that depress the melting point or choosing a solvent in which the compound is too soluble. To resolve this, try redissolving the oil by heating and adding a small amount of additional "soluble" solvent to prevent premature precipitation. Slower cooling can also promote crystal formation over oiling.[2]

Q3: I have a poor yield after recrystallization. What are the likely causes?

A3: Low yield is a common issue in recrystallization and can stem from several factors.[3] The most frequent cause is using too much solvent, which results in a significant portion of your product remaining in the mother liquor.[2][3] Another possibility is incomplete precipitation; ensure the solution has been adequately cooled for a sufficient amount of time. Finally, excessive washing of the collected crystals can also lead to product loss.[3]

Q4: Can I use column chromatography to purify this compound? What solvent system is recommended?

A4: Yes, column chromatography is a viable purification method.[1] Given the acidic nature of the compound, a mobile phase containing a small amount of acid (e.g., acetic acid or formic acid) is often beneficial to prevent streaking on the silica gel. A typical starting point for a solvent system would be a gradient of ethyl acetate in hexanes, with 0.5-1% acetic acid added to the mobile phase. The polarity can be adjusted based on TLC analysis.

Troubleshooting Guides

Scenario 1: Recrystallization Fails to Yield Crystals

Problem: After dissolving the crude product in a hot solvent and allowing it to cool, no crystals form, even after an extended period or cooling in an ice bath.

Causality: This is typically due to either using an excessive amount of solvent, resulting in a solution that is not saturated upon cooling, or the solution is supersaturated and requires nucleation to begin crystallization.[2][4]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

    • Seed Crystals: If you have a small amount of pure product, add a single, tiny crystal to the solution. This will act as a template for further crystal formation.

  • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the product.[2][4] Allow the concentrated solution to cool slowly once more.

Scenario 2: Persistent Impurities After Recrystallization

Problem: NMR or HPLC analysis shows the presence of starting materials or byproducts, such as p-toluenesulfonic acid, even after one or more recrystallization attempts.

Causality: The chosen recrystallization solvent may have similar solubility properties for both the desired product and the impurity, leading to co-precipitation. p-Toluenesulfonic acid, being highly polar, can be particularly challenging to remove from the similarly polar product.[1]

Solutions:

  • Solvent System Optimization:

    • Systematic Solvent Screening: Conduct small-scale solubility tests with a range of solvents of varying polarities (e.g., water, ethanol, ethyl acetate, toluene, and mixtures thereof). The ideal solvent will dissolve the product well when hot but poorly when cold, while the impurity remains soluble at all temperatures.

    • Two-Solvent Recrystallization: If a single suitable solvent cannot be found, a two-solvent system can be effective. Dissolve the crude product in a minimal amount of a "soluble" solvent (one in which the product is highly soluble). Then, slowly add a "non-soluble" solvent (one in which the product is poorly soluble) dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the soluble solvent to redissolve the precipitate and then allow the solution to cool slowly.[5]

  • Aqueous Wash: Before recrystallization, dissolve the crude product in an organic solvent like ethyl acetate and wash it with water. The highly water-soluble p-toluenesulfonic acid will partition into the aqueous layer. Be mindful that your product has some water solubility, so minimize the volume of water used.

Scenario 3: Product Degradation During Purification

Problem: Analysis of the purified product indicates the presence of unexpected byproducts, suggesting the compound may have degraded during the purification process.

Causality: While sulfonamides are generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the sulfonamide bond.[6][7] The carboxylic acid functional group can also undergo esterification if heated in an alcohol solvent with an acid catalyst.

Solutions:

  • Avoid Harsh Conditions:

    • pH Neutrality: When performing extractions or washes, use dilute acidic or basic solutions and minimize contact time.

    • Temperature Control: During recrystallization, avoid prolonged heating. Bring the solution to a boil to dissolve the solid, but do not reflux for an extended period.

  • Inert Atmosphere: While not always necessary, if you suspect oxidative degradation, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[6]

Detailed Protocols

Protocol 1: Optimized Recrystallization of this compound

This protocol assumes the primary impurity is p-toluenesulfonic acid.

  • Solvent Selection: A mixture of ethanol and water is often effective.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Precipitation: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A common starting point is a mixture of hexanes and ethyl acetate (e.g., 1:1), with the addition of 0.5% acetic acid to the mobile phase to improve peak shape.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., ethyl acetate). If the solubility is low, the sample can be adsorbed onto a small amount of silica gel (dry loading).

  • Packing and Elution: Pack the column with the mobile phase. Carefully load the sample onto the top of the column. Begin elution with the mobile phase, collecting fractions.

  • Monitoring: Monitor the elution of the product using Thin Layer Chromatography (TLC). The tosyl group allows for visualization under UV light.[1]

  • Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Purification MethodRecommended Solvent SystemKey Considerations
Recrystallization Ethanol/Water or Ethyl Acetate/HexanesSlow cooling is crucial. Prone to "oiling out" if cooled too quickly.
Column Chromatography Ethyl Acetate/Hexanes with 0.5% Acetic AcidAddition of acid to the mobile phase prevents peak tailing.

Visualizations

Workflow for Troubleshooting Recrystallization

G start Crude Product Dissolved in Hot Solvent cool Cool Solution start->cool check_crystals Crystals Form? cool->check_crystals oiling_out Product Oils Out? cool->oiling_out collect Collect Crystals via Filtration check_crystals->collect Yes induce Induce Crystallization (Scratch/Seed) check_crystals->induce No check_induce Crystals Form? induce->check_induce check_induce->collect Yes reduce_solvent Reduce Solvent Volume and Re-cool check_induce->reduce_solvent No reduce_solvent->cool oiling_out->check_crystals No reheat_add_solvent Reheat and Add More 'Soluble' Solvent oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool

Caption: Decision tree for troubleshooting common recrystallization issues.

Impurity Removal Strategy

G crude Crude Product - this compound - p-Toluenesulfonic acid - Unreacted β-alanine extraction Aqueous Wash (e.g., with water) crude->extraction recrystallization Recrystallization (e.g., Ethanol/Water) extraction->recrystallization Washed Organic Layer impurities {Aqueous Waste | - p-Toluenesulfonic acid | - β-alanine} extraction->impurities pure_product Pure Product This compound recrystallization->pure_product mother_liquor {Mother Liquor | Trace Product & Impurities} recrystallization->mother_liquor

Caption: General workflow for impurity removal from crude product.

References

  • PubChem. (n.d.). This compound 2-oxo-2H-chromen-7-yl ester. National Center for Biotechnology Information.
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  • LookChem. (n.d.). This compound.
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  • PubMed. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine.
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  • Google Patents. (2013). Method for recovering and purifying propionic acid.
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Technical Support Center: 3-(Toluene-4-sulfonylamino)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Stability Challenges

Welcome to the technical support center for 3-(Toluene-4-sulfonylamino)-propionic acid. This resource is designed to provide you with expert guidance on the stability of this compound, offering troubleshooting advice and answers to frequently asked questions. As senior application scientists, we understand the critical importance of compound integrity in research and development. This guide is structured to help you anticipate, identify, and resolve potential stability issues you may encounter during your experiments.

I. General Stability Profile

Question: What is the general stability of this compound?

Answer: this compound, also known as N-tosyl-β-alanine, possesses a generally stable structure under standard laboratory conditions. The core of its stability lies in the robustness of the tosyl (p-toluenesulfonyl) group and the sulfonamide linkage. The tosyl group is a well-regarded protecting group in organic synthesis due to its resistance to a wide range of reagents and conditions.[1][2][3] The sulfonamide bond is also known to be relatively stable.[3] However, like any molecule, it is susceptible to degradation under specific stress conditions, including aggressive pH, high temperatures, and exposure to light.

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter, providing insights into their causes and step-by-step solutions.

Scenario 1: Unexpected Spots on Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)

Question: I am observing unexpected spots on my TLC/HPLC analysis of a sample of this compound that was previously pure. What could be the cause?

Answer: The appearance of new spots or peaks is a classic indicator of degradation. The two most likely culprits are hydrolysis and photodecomposition.

Potential Cause 1: Hydrolysis

The sulfonamide bond (S-N) and the carboxylic acid group are the primary sites for potential hydrolysis, especially under strongly acidic or basic conditions. While generally stable, prolonged exposure to harsh pH can lead to cleavage.

Troubleshooting Steps:

  • Review Your Experimental Conditions:

    • pH: Have your recent experimental steps involved strongly acidic (pH < 2) or basic (pH > 12) conditions? Sulfonamides are generally stable in the pH range of 4-9.[2] Some studies on other sulfonamides have shown hydrolytic stability at pH 9.0 and for many at pH 7.0, with increased degradation at pH 4.0.[4][5]

    • Temperature: Was the sample exposed to elevated temperatures in aqueous solution? Heat can accelerate hydrolysis.

  • Characterize the Impurities:

    • If possible, isolate the impurities and characterize them using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Potential hydrolysis products could include p-toluenesulfonic acid and β-alanine.

  • Preventative Measures:

    • Maintain your working solutions within a neutral to slightly acidic pH range.

    • Avoid prolonged heating of aqueous solutions. If heating is necessary, perform it for the shortest possible duration.

    • Store aqueous solutions at low temperatures (2-8 °C) for short-term use. For long-term storage, consider preparing fresh solutions.

Potential Cause 2: Photodecomposition

Aryl sulfonates and related compounds can be susceptible to degradation upon exposure to light, particularly UV light.[6] This can lead to the formation of radical species and subsequent decomposition products.

Troubleshooting Steps:

  • Assess Light Exposure:

    • Has the solid compound or its solutions been exposed to direct sunlight or strong laboratory light for extended periods?

  • Implement Light Protection:

    • Store the solid compound in amber vials or in a dark place.

    • When working with solutions, use amber glassware or wrap your containers in aluminum foil.

    • Minimize the exposure of your experimental setup to direct light.

Below is a troubleshooting workflow to help you diagnose the issue:

G cluster_0 This compound cluster_1 Stress Conditions cluster_2 Potential Degradation Products A Starting Material B Strong Acid/Base, Heat A->B Hydrolysis C Oxidation A->C Oxidation D UV Light A->D Photolysis E p-Toluenesulfonic acid + β-Alanine B->E F Oxidized derivatives C->F G Photorearranged products D->G

Caption: Potential degradation pathways of this compound.

Q4: How can I perform a simple forced degradation study to assess the stability of my batch?

A4: A forced degradation study, also known as stress testing, is a valuable tool for understanding the stability profile of your compound. [7][8]Here is a simplified protocol.

Experimental Protocol: Forced Degradation Study

Objective: To identify the potential degradation products and the conditions that lead to the degradation of this compound.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Water (HPLC grade)

  • Methanol or Acetonitrile (HPLC grade)

  • HPLC system with a suitable column (e.g., C18)

  • UV lamp

Procedure:

  • Prepare a Stock Solution: Dissolve a known amount of your compound in a suitable solvent (e.g., methanol or acetonitrile) to make a stock solution of approximately 1 mg/mL.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress: Place a vial of the stock solution in an oven at 60°C.

    • Photolytic Stress: Expose a vial of the stock solution to a UV lamp.

    • Control: Keep a vial of the stock solution at room temperature, protected from light.

  • Incubation: Incubate all samples for a defined period (e.g., 24 hours). If no degradation is observed, the stress conditions can be intensified (e.g., higher temperature, longer exposure). The goal is to achieve 5-20% degradation. [7]

  • Analysis:

    • After incubation, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all samples by HPLC, including the control.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • This will give you a good indication of the stability-indicating nature of your analytical method and the conditions under which your compound is least stable.

IV. Concluding Remarks

Understanding the stability of this compound is paramount for the reliability and reproducibility of your experimental results. By being aware of the potential degradation pathways and implementing the troubleshooting and preventative measures outlined in this guide, you can ensure the integrity of your compound throughout your research and development activities. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Grokipedia. Tosyl group.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-74.
  • Bartleby.com. Tosylate.
  • Wikipedia. Tosyl group.
  • ResearchGate. Hydrolysis of sulphonamides in aqueous solutions | Request PDF.
  • Li, Y., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7943.
  • Semantic Scholar. Hydrolysis of sulphonamides in aqueous solutions.
  • Montalti, M., et al. (2015). Aryl tosylates as non-ionic photoacid generators (PAGs): photochemistry and applications in cationic photopolymerizations. Photochemical & Photobiological Sciences, 14(5), 937-47.
  • Inorganic Chemistry. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides.
  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Research International, 34(46B), 1-13.
  • Corno, G., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. Science of The Total Environment, 586, 194-201.
  • Ingerslev, F., et al. (2001). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 20(10), 2141-2146.
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  • ResearchGate. Degradation of benzenesulfonic and p-toluenesulfonic acids by strains pseudomonas putida BS1331.
  • ResearchGate. (PDF) Thermal degradation of 18 amino acids during pyrolytic processes.
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  • Emerson, J. P., et al. (1998). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. Applied and Environmental Microbiology, 64(10), 3847-3852.
  • ACS Publications. Generation of Tosyl Azide in Continuous Flow Using an Azide Resin, and Telescoping with Diazo Transfer and Rhodium Acetate-Catalyzed O–H Insertion.
  • Nature Communications. Pathway crosstalk enables degradation of aromatic compounds in marine Roseobacter clade bacteria.
  • Schürmann, M., et al. (2007). Novel pathway for catabolism of the organic sulfur compound 3,3'-dithiodipropionic acid via 3-mercaptopropionic acid and 3-Sulfinopropionic acid to propionyl-coenzyme A by the aerobic bacterium Tetrathiobacter mimigardefordensis strain DPN7. Journal of Bacteriology, 189(23), 8636-8645.
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Technical Support Center: Purification of 3-(Toluene-4-sulfonylamino)-propionic acid (N-Tosyl-β-Alanine)

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 3-(Toluene-4-sulfonylamino)-propionic acid (also known as N-Tosyl-β-Alanine) and are seeking to enhance its purity. Achieving high purity is critical for reliable downstream applications, from mechanistic studies to API development. This document moves beyond simple protocols to provide in-depth, field-proven insights into the common challenges and their solutions, structured in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of N-Tosyl-β-Alanine.

Q1: What are the most common impurities I should expect, and where do they originate?

Understanding the origin of impurities is the first step toward their effective removal. In a typical synthesis of N-Tosyl-β-Alanine from β-alanine and p-toluenesulfonyl chloride (TsCl), the primary impurities are:

  • Unreacted Starting Materials:

    • β-alanine: Its presence indicates an incomplete reaction. Due to its high polarity and zwitterionic nature, it is typically removed during the aqueous workup.

    • p-Toluenesulfonyl Chloride (TsCl): This reagent is often used in slight excess to drive the reaction to completion. It is highly reactive and susceptible to hydrolysis.

  • Key Byproducts:

    • p-Toluenesulfonic Acid (TsOH): This is the most common byproduct, formed by the hydrolysis of excess TsCl in the aqueous reaction medium.[1] During the workup, when the desired product is precipitated by acidification, TsOH often remains in the aqueous mother liquor due to its high water solubility.[1] However, if the product is extracted with an organic solvent, TsOH may co-extract, necessitating further purification.

    • Di-tosylated Species: While less common for simple amino acids, there is a possibility of tosylation occurring on the carboxylate oxygen under certain conditions, though this is typically an unstable intermediate.[1]

Q2: My crude product is an oil or a sticky solid that refuses to crystallize. What's happening and how can I fix it?

This is a frequent and frustrating issue, often termed "oiling out." It occurs when the melting point of your compound is depressed below the temperature of the crystallization medium.

Causality: The primary culprits are residual solvents or a high concentration of impurities.[1] These impurities disrupt the crystal lattice formation of your target molecule, preventing it from solidifying into a well-ordered solid.

Solutions:

  • Ensure Complete Solvent Removal: Before attempting recrystallization, place the crude product under high vacuum for several hours to remove any residual organic solvents used in the workup (e.g., toluene, ethyl acetate).[1]

  • Trituration: Try adding a non-polar solvent in which your product is insoluble (e.g., hexane or diethyl ether). Vigorously stir or scratch the flask with a glass rod. This can mechanically induce crystallization by breaking up the oil and providing nucleation sites.

  • Re-evaluate the Workup: Ensure the acidification step during the workup was sufficient to fully protonate the carboxylate, as the salt form may have different solubility properties. The pH should be lowered to 1-2 with a strong acid like HCl.[1]

  • Column Chromatography: If the product remains an oil, purification by silica gel column chromatography is the most reliable alternative.[1] A solvent system of ethyl acetate and hexanes, often with a small amount of acetic acid to keep the carboxylic acid protonated and improve peak shape, is a good starting point.

Q3: What is the most effective and scalable method for purifying solid, crude N-Tosyl-β-Alanine?

For solid materials, recrystallization is overwhelmingly the method of choice due to its efficiency, cost-effectiveness, and scalability.

The Principle of Causality: Recrystallization works by exploiting the differences in solubility between your desired compound and the impurities. An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but show very low solubility upon cooling. The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor). For N-Tosyl-β-Alanine, an ethanol-water mixture is an excellent and commonly used solvent system.[1]

Q4: My recrystallization yield is very low. What are the likely causes and how can I improve recovery?

Low yield is a common challenge in recrystallization. The key is to balance purity with recovery.

Probable Causes & Solutions:

  • Using Excessive Solvent: The most common error. Using too much solvent will keep a significant portion of your product dissolved even after cooling.

    • Solution: Add the hot solvent in small portions, just until the crude product fully dissolves. If you add too much, you can carefully evaporate some of the solvent to re-saturate the solution.

  • Cooling Too Rapidly: Crash-cooling the solution (e.g., by placing it directly into an ice bath) leads to the formation of small, often impure crystals that can trap solvent and impurities.

    • Solution: Allow the solution to cool slowly to room temperature first. This promotes the growth of larger, more perfect crystals. Once it has reached room temperature, then you can place it in an ice bath to maximize precipitation.

  • Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step.

    • Solution: Use a pre-heated funnel and filter flask, and add a small amount of extra hot solvent to the solution just before filtering to ensure it remains dissolved.

Q5: How can I definitively confirm the purity of my final product?

Visual inspection of white crystals is not sufficient. You must use analytical techniques to quantify purity.

Recommended Methods:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis.[2]

    • Typical Conditions: A reverse-phase C18 column is standard. The mobile phase could be a gradient of acetonitrile and water with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[2]

    • Detection: The tosyl group has a strong UV absorbance, making detection at 230 nm or 254 nm highly effective.[1] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can reveal the presence of impurities if they are at a concentration of ~1% or higher. Look for characteristic peaks of starting materials or byproducts like p-toluenesulfonic acid.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities will cause the melting point to be depressed and broaden the range.

Workflow & Protocols

Purification Decision Workflow

The following diagram outlines the logical workflow for purifying crude this compound.

PurificationWorkflow cluster_0 cluster_1 cluster_2 cluster_3 start Crude Product (Post-Workup) check_physical_state Assess Physical State start->check_physical_state is_solid Solid / Crystalline check_physical_state->is_solid Solid is_oil Oil / Sticky Solid check_physical_state->is_oil Oil recrystallize Execute Recrystallization Protocol (See Protocol 1) is_solid->recrystallize troubleshoot_oil Troubleshoot: 1. Dry under high vacuum 2. Attempt trituration 3. Consider Column Chromatography is_oil->troubleshoot_oil analyze_purity Analyze Purity (HPLC, NMR, Melting Point) recrystallize->analyze_purity troubleshoot_oil->analyze_purity If solid is obtained check_purity Purity > 99%? analyze_purity->check_purity final_product Pure Product (Dry and Store) check_purity->final_product Yes repurify Repurify: - Repeat Recrystallization - Column Chromatography check_purity->repurify No repurify->analyze_purity

Caption: Decision workflow for purifying crude N-Tosyl-β-Alanine.

Protocol 1: Recrystallization of this compound

This protocol details the most common and effective method for purifying the solid crude product.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hotplate/stirrer

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Preparation:

    • Place the crude solid (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask with a stir bar.

    • In a separate flask, prepare the recrystallization solvent. A good starting ratio is 1:1 ethanol to water, heated to near boiling.

  • Dissolution:

    • Add the hot solvent mixture to the flask containing the crude solid in small portions while stirring and heating.

    • Continue adding solvent just until all the solid has dissolved completely. Avoid adding a large excess.

    • Scientist's Note: The goal is to create a saturated solution at high temperature. Using the minimum amount of hot solvent is critical for maximizing yield.[1]

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated carbon (a spatula tip) and boil for a few minutes.

    • Caution: Adding carbon to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding.

  • Hot Filtration (Optional but Recommended):

    • If activated carbon was used or if insoluble impurities are visible, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

    • Scientist's Note: This step removes insoluble impurities that would otherwise contaminate your final product. Keeping the apparatus hot prevents your desired compound from crystallizing prematurely.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Do not disturb it.

    • Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.

    • Scientist's Note: Slow cooling is essential for forming large, pure crystals. Rapid cooling traps impurities and solvent within the crystal lattice.[3][4]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold solvent (the same ethanol/water ratio used for crystallization).

    • Scientist's Note: The wash step is crucial for removing the impurity-laden mother liquor that coats the crystals. The wash solvent must be cold to avoid dissolving your product.

  • Drying:

    • Press the crystals dry on the filter with a clean stopper or spatula.

    • Transfer the crystals to a watch glass or petri dish and dry them under vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50°C), until a constant weight is achieved.

Troubleshooting Summary Table

Observation Probable Cause(s) Recommended Solution(s)
Product "oils out" instead of crystallizing.High impurity content; residual solvent.[1]Dry crude product under high vacuum; attempt trituration with a non-polar solvent; purify by column chromatography.
Very low yield after recrystallization.Too much solvent used; solution cooled too quickly; product is more soluble than anticipated.Use minimum amount of hot solvent; allow slow cooling to room temperature before icing; try a different solvent system.
Crystals are colored or off-white.Presence of colored impurities.Add a small amount of activated carbon to the hot solution and perform a hot filtration before cooling.
Melting point is broad or depressed.Product is still impure.Repeat the recrystallization; consider purification by column chromatography for higher purity.

References

  • LookChem. (n.d.). This compound. LookChem.
  • Warren, M. T., Galpin, I., Bachtiger, F., Gibson, M. I., & Sosso, G. C. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters, 13(9), 2237–2244.
  • ResearchGate. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. ResearchGate.
  • Ono, S., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2088.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure.

Sources

dealing with solubility problems of 3-(Toluene-4-sulfonylamino)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Navigating Solubility Challenges of 3-(Toluene-4-sulfonylamino)-propionic acid

Document ID: TSAPA-SOL-2026-01 Version: 1.0 Last Updated: January 9, 2026

Introduction: Understanding the Physicochemical Landscape of TSAPA

Welcome to the technical support guide for this compound (TSAPA). This document is designed to provide researchers, medicinal chemists, and formulation scientists with a comprehensive understanding of the solubility challenges associated with this molecule and to offer practical, field-proven solutions.

The structure of TSAPA, featuring both a hydrophilic, ionizable carboxylic acid group and a bulky, lipophilic toluene-4-sulfonyl moiety, creates a classic solubility dilemma. Its behavior is highly dependent on the surrounding chemical environment, particularly pH. With a predicted pKa of approximately 3.87, the molecule's state of ionization—and thus its aqueous solubility—can be precisely controlled.[1] This guide will provide the foundational knowledge and detailed protocols to master the handling of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered by researchers working with TSAPA.

Q1: What is the expected aqueous solubility of this compound at neutral pH?

A1: The aqueous solubility at neutral pH (e.g., pH 7.0-7.4) is expected to be very low. The molecule's carboxylic acid group has a predicted pKa of ~3.87, meaning that at neutral pH, it will be almost entirely deprotonated to its carboxylate form.[1][2] While this ionization increases polarity, the large, non-polar tosyl group significantly limits its interaction with water, leading to poor overall solubility. As a reference, an ester derivative of this compound shows a solubility of only 25.5 µg/mL at pH 7.4, indicating the parent acid will also face significant challenges.[3]

Q2: Which organic solvents are most effective for dissolving TSAPA?

A2: TSAPA generally exhibits good solubility in polar aprotic solvents and alcohols. For creating high-concentration stock solutions, the following solvents are recommended:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Ethanol

When preparing stock solutions for biological assays, it is critical to use the lowest possible volume of organic solvent to avoid toxicity or off-target effects in the experimental system.

Q3: My compound is precipitating when I dilute my DMSO stock into aqueous buffer. What is happening?

A3: This is a common phenomenon known as "crashing out." While your stock solution is stable, the final concentration of TSAPA in the aqueous buffer exceeds its solubility limit under those specific conditions (pH, temperature, co-solvent percentage). The troubleshooting workflow in Part 2 provides a systematic approach to resolving this issue.

Q4: Can I heat the solution to improve solubility?

A4: Gently warming the solution can increase the rate of dissolution and, in many cases, the equilibrium solubility. However, this should be done with caution. Prolonged exposure to high temperatures can potentially degrade the compound. This method is often used as a secondary step after primary methods, like pH adjustment, have been employed. Always verify the stability of your compound under the heating conditions used.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured solutions to specific experimental problems.

Scenario 1: Precipitate Formation in Aqueous Media

You have prepared a 100 mM stock solution of TSAPA in DMSO. Upon diluting it 1:1000 into Phosphate Buffered Saline (PBS) at pH 7.4 for a final concentration of 100 µM, you observe immediate formation of a white precipitate.

The following workflow provides a step-by-step decision-making process to resolve this issue.

Caption: Troubleshooting workflow for resolving TSAPA precipitation.

This protocol leverages the acidic nature of TSAPA to create a soluble salt form before final dilution.[4][5]

Principle: By raising the pH well above the pKa of the carboxylic acid (~3.87), the compound is converted into its highly soluble carboxylate salt.[1][2] This basic, concentrated stock can then be safely diluted into neutral buffers without precipitation.

Materials:

  • This compound (solid)

  • 1.0 M NaOH solution

  • Purified water (or desired solvent for stock)

  • Target aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a Basic Stock: Instead of dissolving TSAPA directly in DMSO, prepare a 10 mM stock solution in 10-20 mM NaOH(aq).

    • Weigh the appropriate amount of TSAPA solid.

    • Add 90% of the final volume of 10-20 mM NaOH.

    • Vortex or sonicate until the solid is completely dissolved. The solution should be clear.

    • Adjust to the final volume with the NaOH solution.

  • Dilution: This basic stock solution can now be diluted into your neutral pH buffer. The buffer capacity of the final solution will easily neutralize the small amount of base added, maintaining the final desired pH while keeping TSAPA in its soluble, ionized state.

  • Validation: Always measure the final pH of your working solution to confirm it is within the acceptable range for your experiment.

Scenario 2: Low Bioavailability in Preclinical Studies

In an oral dosing study, the compound exhibits very low and variable exposure, suggesting poor dissolution in the gastrointestinal tract.

For in vivo applications, more robust methods are needed to improve solubility and absorption.[6][7] The choice of strategy depends on the physicochemical properties of the drug and the desired dosage form.[7]

StrategyMechanismSuitability for TSAPAKey Considerations
Salt Formation Creates a stable, pre-ionized solid form of the drug with a higher dissolution rate than the free acid.[5]Excellent. A sodium or potassium salt of TSAPA would be ideal for solid dosage forms.Requires screening for the most stable, non-hygroscopic salt form.[6]
Co-solvents A water-miscible organic solvent is blended with water to reduce the overall polarity of the solvent system, enhancing solubility.[5]Good. Solvents like Propylene Glycol or PEG400 can be used in oral liquid formulations.Must use pharmaceutically acceptable solvents within safe concentration limits.
Inclusion Complexation Cyclodextrins (e.g., HP-β-CD) encapsulate the hydrophobic tosyl group in their central cavity, while the hydrophilic exterior improves aqueous solubility.[6][7]Very Good. This is a powerful technique for significantly boosting aqueous solubility.Stoichiometry of the complex must be determined. High amounts of cyclodextrin can have side effects.[6]
Surfactants / Microemulsions Surfactants form micelles that encapsulate the drug, increasing its solubility in aqueous environments.[8][9]Good. Suitable for liquid formulations. Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are effective for lipophilic compounds.The potential for GI irritation and the impact of surfactants on permeability must be evaluated.
Particle Size Reduction Micronization or nanosuspension increases the surface area-to-volume ratio of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.[4][8]Moderate. This improves dissolution rate but not equilibrium solubility. Best used in combination with other methods.Can be technically challenging to prevent particle agglomeration.

Part 3: Visualization of Solubility Enhancement Pathways

The selection of a solubility enhancement strategy is a hierarchical process, starting with the simplest methods and progressing to more complex formulation technologies as needed.

G cluster_0 Physicochemical Properties cluster_1 Primary Strategies (In Vitro) cluster_2 Advanced Strategies (Formulation) tsapa TSAPA (Poorly Soluble Weak Acid) pKa ~ 3.87 ph_adjust pH Adjustment (Ionization to Salt) tsapa->ph_adjust Most direct method cosolvency Co-solvency (DMSO, PEG400) tsapa->cosolvency complexation Complexation (Cyclodextrins) tsapa->complexation For significant solubility boost salt_form Stable Salt Formation (e.g., Na-TSAPA) ph_adjust->salt_form For solid dosage forms lipid Lipid-Based Systems (SEDDS, Micelles) cosolvency->lipid For high concentrations

Caption: Hierarchical pathways for enhancing the solubility of TSAPA.

References

  • Title: Innovative Formulation Strategies for Poorly Soluble Drugs Source: World Pharma Today URL:[Link]
  • Title: 3-(Toluene-4-sulfonylamino)
  • Title: Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) Source: Ascendia Pharma URL:[Link]
  • Title: Methods of solubility enhancements Source: Slideshare URL:[Link]
  • Title: 3-[Benzyl-(toluene-4-sulfonyl)
  • Title: Drug Solubility: Importance and Enhancement Techniques Source: National Center for Biotechnology Inform
  • Title: How will you increase the solubility of organic compounds in w
  • Title: Methods to boost solubility Source: International Journal of Scientific Development and Research (IJSDR) URL:[Link]
  • Title: Strategies for improving hydrophobic drugs solubility and bioavailability Source: International Journal of Pharmaceutical and Chemical Analysis URL:[Link]
  • Title: Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes Source: ACS Publications - Industrial & Engineering Chemistry Research URL:[Link]
  • Title: Carboxylic Acid Structure and Chemistry: Part 2 Source: University of the Pacific URL:[Link]
  • Title: Formulation strategies for poorly soluble drugs Source: ResearchG

Sources

Technical Support Center: Catalyst Deactivation in the Synthesis of 3-(Toluene-4-sulfonylamino)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 3-(Toluene-4-sulfonylamino)-propionic acid, also known as N-tosyl-β-alanine. Catalyst deactivation is a critical issue that can impede reaction efficiency, reduce yields, and complicate purification processes. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate and resolve these challenges effectively.

Introduction to the Synthesis and Catalysis

The synthesis of this compound typically involves the N-tosylation of β-alanine. This reaction is often carried out using p-toluenesulfonyl chloride (TsCl) in the presence of a base. While some methods proceed without a dedicated catalyst, many modern and efficient syntheses, particularly those aiming for high purity and yield, may employ catalysts. These can include phase-transfer catalysts in biphasic systems or more advanced organometallic catalysts for specific coupling reactions that could lead to this or related sulfonamides. Catalyst deactivation in these systems can stem from a variety of chemical and physical phenomena, leading to diminished performance over time.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary types of catalysts that could be used in syntheses related to this compound?

A1: While the direct tosylation of β-alanine is often base-mediated, related sulfonamide syntheses can employ a range of catalysts.[2] For instance, copper-based catalysts are used in modern methods for forming sulfonamides from various precursors.[3][4] In scenarios involving biphasic conditions, phase-transfer catalysts can be utilized to facilitate the reaction between the water-soluble β-alanine salt and the organic-soluble tosyl chloride.

Q2: What are the most common signs that my catalyst is deactivating during the synthesis?

A2: Key indicators of catalyst deactivation include a noticeable decrease in the reaction rate, leading to incomplete conversion of starting materials even with extended reaction times.[5] You may also observe a lower final product yield and potentially an increase in the formation of side products, which can complicate the purification process.[5] In some cases, a visible change in the catalyst's appearance, such as a color change, can also signal deactivation.[5]

Q3: Can impurities in my starting materials lead to catalyst deactivation?

A3: Absolutely. Impurities are a primary cause of catalyst poisoning.[6] For instance, water in your solvents or reagents can hydrolyze p-toluenesulfonyl chloride, reducing its availability for the main reaction and potentially deactivating certain types of catalysts.[7][8] Other nucleophilic impurities could compete with β-alanine, leading to undesired side reactions and potential catalyst inhibition.

Q4: Is it possible for the product itself, this compound, to inhibit the catalyst?

A4: Yes, product inhibition is a possibility. The product, or intermediates, can sometimes coordinate with the active sites of a catalyst, effectively blocking them from further participation in the catalytic cycle. This is a form of reversible deactivation, but it can significantly slow down the reaction as the product concentration increases.

Core Mechanisms of Catalyst Deactivation

Understanding the underlying cause of catalyst deactivation is the first step toward resolving the issue. The primary mechanisms can be broadly categorized as poisoning, fouling, and thermal degradation.[9][10]

Deactivation MechanismDescriptionCommon Causes in this Synthesis
Poisoning Strong chemical adsorption of impurities onto the catalyst's active sites, blocking them from reactants.[6]- Sulfur Compounds: If any sulfur-containing impurities are present, they can strongly poison metal-based catalysts.[11] - Water: Can hydrolyze reagents and interact with catalyst sites.[6] - Nucleophilic Impurities: Compete with the primary amine for active sites.
Fouling/Coking Physical deposition of materials, such as carbonaceous residues (coke) or polymeric byproducts, on the catalyst surface.[10]- Side Reactions: Polymerization of reactants or intermediates under certain conditions. - Thermal Decomposition: High reaction temperatures can lead to the breakdown of organic molecules into carbon deposits.
Thermal Degradation (Sintering) High temperatures can cause catalyst particles to agglomerate, reducing the active surface area.[1][11]- Excessive Heat: Running the reaction at too high a temperature can lead to irreversible changes in the catalyst's structure.
Leaching Dissolution of the active catalytic species into the reaction medium, a common issue with supported heterogeneous catalysts.[10]- Solvent Effects: The solvent system may slowly dissolve the active components of the catalyst. - pH Changes: Variations in the reaction mixture's pH can affect the stability of the catalyst.

Troubleshooting Guide for Catalyst Deactivation

When faced with a stalled or underperforming reaction, a systematic approach to troubleshooting is essential.

Diagram: Troubleshooting Workflow for Catalyst Deactivation

Catalyst Deactivation Troubleshooting Start Reaction Underperforming (Low Yield/Rate) Check_Purity Step 1: Verify Purity of Reactants and Solvents Start->Check_Purity Impurity_Found Impurity Identified? Check_Purity->Impurity_Found Check_Conditions Step 2: Review Reaction Conditions (T, P, Stirring) Condition_Issue Conditions Suboptimal? Check_Conditions->Condition_Issue Analyze_Catalyst Step 3: Post-Reaction Catalyst Characterization Deactivation_Mechanism Deactivation Mechanism Identified? Analyze_Catalyst->Deactivation_Mechanism Impurity_Found->Check_Conditions No Purify Action: Purify/Dry Reagents & Solvents Impurity_Found->Purify Yes Condition_Issue->Analyze_Catalyst No Optimize Action: Optimize Conditions Condition_Issue->Optimize Yes Regenerate_Replace Action: Regenerate or Replace Catalyst Deactivation_Mechanism->Regenerate_Replace Yes End Problem Resolved Deactivation_Mechanism->End No (Re-evaluate Synthesis) Purify->Check_Conditions Optimize->Analyze_Catalyst Regenerate_Replace->End

Sources

preventing decomposition of 3-(Toluene-4-sulfonylamino)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3-(Toluene-4-sulfonylamino)-propionic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this reagent throughout your experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and prevent the decomposition of this compound.

Introduction: Understanding the Stability of this compound

This compound, also known as N-tosyl-beta-alanine, is a valuable building block in chemical synthesis. Its stability is largely dictated by the robust nature of the tosyl (toluene-4-sulfonyl) protecting group. The tosyl group is known for its high stability under a wide range of conditions, including acidic environments and many standard reaction conditions. However, like any chemical compound, its integrity can be compromised under specific stressors. This guide will walk you through the potential decomposition pathways, preventative measures, and analytical techniques to ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry place, protected from light and moisture.[1] The solid compound is generally stable at room temperature when stored properly. For extended storage, refrigeration at 2-8°C is recommended. Always ensure the container is tightly sealed to prevent moisture absorption.

Q2: I am dissolving the compound in a solvent for my reaction. How stable is it in solution?

A2: The stability of this compound in solution is dependent on the solvent and the pH. In neutral or acidic aqueous solutions, and in common organic solvents (e.g., DMF, DMSO, alcohols), the compound is generally stable for typical reaction times. However, prolonged storage in solution is not recommended, as it may increase the risk of hydrolysis, especially at elevated temperatures or under basic conditions. It is best practice to prepare solutions fresh for each experiment.

Q3: Can I heat my reaction mixture containing this compound?

A3: Moderate heating is generally well-tolerated. The tosyl group itself is thermally stable and requires harsh conditions for cleavage. However, prolonged exposure to high temperatures, especially in the presence of strong nucleophiles or bases, could potentially lead to decomposition. It is advisable to monitor your reaction for any signs of degradation if high temperatures are necessary.

Q4: What are the likely impurities I might find in my sample of this compound?

A4: Common impurities often stem from the synthesis process. These can include unreacted starting materials such as β-alanine and p-toluenesulfonyl chloride.[2] A primary byproduct of concern is p-toluenesulfonic acid, which can form from the hydrolysis of p-toluenesulfonyl chloride during the reaction or workup.[2][3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or unexpected reaction outcomes. 1. Decomposition of the starting material: The this compound may have degraded due to improper storage or handling. 2. Presence of impurities: Contaminants such as p-toluenesulfonic acid could interfere with the reaction.1. Verify compound integrity: Before use, analyze the starting material for purity using an appropriate analytical method like HPLC or NMR. 2. Purify the starting material: If impurities are detected, consider recrystallization to obtain a pure compound.[2]
Difficulty in dissolving the compound. 1. Poor solvent choice. 2. Low-quality or impure material. 1. Consult solubility data: Ensure you are using an appropriate solvent. The compound is generally soluble in polar organic solvents. 2. Gentle heating and sonication: These techniques can aid in the dissolution of the compound.
Appearance of unexpected spots on TLC or peaks in LC-MS. 1. On-plate decomposition: The compound may be degrading on the stationary phase of the TLC plate. 2. In-source fragmentation in MS. 3. Decomposition during the reaction. 1. Use appropriate TLC conditions: Run the TLC quickly and avoid highly acidic or basic mobile phases if possible. 2. Optimize MS parameters: Adjust the ionization source conditions to minimize fragmentation. 3. Analyze reaction aliquots: Monitor the reaction at different time points to identify when the impurity appears.
Low yield in reactions where the tosyl group is meant to be stable. 1. Harsh reaction conditions: The combination of high temperature, extreme pH, or potent nucleophiles may be cleaving the tosyl group. 2. Side reactions of the carboxylic acid moiety. 1. Moderate reaction conditions: If possible, lower the reaction temperature and avoid strongly basic or acidic conditions. 2. Protect the carboxylic acid: If the carboxylic acid is interfering with the reaction, consider protecting it as an ester.

Visualizing Decomposition: A Simplified Pathway

The primary decomposition pathway of concern under experimental conditions is the hydrolysis of the sulfonamide bond, which is generally slow but can be accelerated under harsh basic conditions.

DecompositionPathway This compound This compound p-Toluenesulfonic acid p-Toluenesulfonic acid This compound->p-Toluenesulfonic acid Hydrolysis (Strong Base/Heat) β-Alanine β-Alanine This compound->β-Alanine Hydrolysis (Strong Base/Heat)

Caption: Potential hydrolytic decomposition of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established procedures for detecting related sulfonated compounds and can be used to assess the purity of this compound and detect the presence of p-toluenesulfonic acid.[3]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. Prepare standards of p-toluenesulfonic acid and β-alanine in the same diluent.

  • Injection: Inject the sample and standards into the HPLC system.

  • Analysis: Identify and quantify the main peak corresponding to this compound and any impurity peaks by comparing retention times with the standards. The purity can be calculated based on the relative peak areas.

Protocol 2: Recrystallization for Purification

If your analysis reveals significant impurities, recrystallization can be an effective purification method.[2]

Procedure:

  • Solvent Selection: A common solvent system for recrystallizing N-tosyl amino acids is a mixture of ethanol and water or simply water.[2]

  • Dissolution: Dissolve the impure this compound in the minimum amount of hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

  • Purity Check: Re-analyze the purified material by HPLC to confirm the removal of impurities.

Logical Workflow for Troubleshooting

The following diagram illustrates a systematic approach to troubleshooting issues related to the stability of this compound.

TroubleshootingWorkflow Start Experiment Yields Unexpected Results CheckPurity Assess Purity of Starting Material (HPLC/NMR) Start->CheckPurity Pure Material is Pure CheckPurity->Pure Yes Impure Material is Impure CheckPurity->Impure No ReviewConditions Review Experimental Conditions (Temp, pH, Reagents) Pure->ReviewConditions Purify Purify by Recrystallization Impure->Purify RecheckPurity Re-assess Purity Purify->RecheckPurity RecheckPurity->Purify Still Impure Proceed Proceed with Experiment RecheckPurity->Proceed Pure End Successful Experiment Proceed->End ModifyConditions Modify Conditions (e.g., lower temp, change base) ReviewConditions->ModifyConditions ModifyConditions->Proceed

Caption: A step-by-step workflow for troubleshooting experimental issues.

References

  • ResearchGate. (2015). Why are amino acids stable at room temperature for long time but peptides are not?. [Link]
  • CarnoSyn. (2025). What is the shelf life and recommended storage conditions?. [Link]

Sources

analytical method development for impure 3-(Toluene-4-sulfonylamino)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Analytical Method Development for 3-(Toluene-4-sulfonylamino)-propionic acid

Welcome to the technical support center for the analytical method development of this compound, also known as N-tosyl-beta-alanine. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into creating robust and reliable analytical methods for impurity profiling, formatted as a series of frequently asked questions (FAQs) and troubleshooting guides.

Part 1: Understanding the Molecule and Its Impurity Profile

Before embarking on method development, a foundational understanding of the target analyte and its potential impurities is critical. This knowledge informs every subsequent decision, from column chemistry selection to detector settings.

FAQ: The Basics of this compound and Its Impurities

Q1: What is this compound, and what are its key physicochemical properties relevant to analysis?

A1: this compound is a derivative of the amino acid beta-alanine. Structurally, it consists of a propionic acid moiety, a sulfonamide linkage, and a toluene group.

  • Key Properties for HPLC:

    • Acidity: The carboxylic acid group (pKa ~4-5) and the sulfonamide proton (pKa ~9-10) mean its ionization state is pH-dependent. This is a critical handle for manipulating retention in reversed-phase HPLC.

    • UV Absorbance: The tolyl group (aromatic ring) provides strong UV absorbance, typically around 225 nm and 254 nm, making UV detection a straightforward choice.

    • Polarity: It is a moderately polar molecule, making it well-suited for reversed-phase chromatography.

Q2: What are the likely impurities I should be looking for?

A2: Impurities can originate from various sources throughout the synthesis and storage of the drug substance.[1] A comprehensive analysis should consider the following categories:

  • Starting Materials & Reagents:

    • Beta-alanine: The amino acid starting material.[2][3]

    • p-Toluenesulfonyl chloride (TsCl): A common starting material that can carry over.

    • p-Toluenesulfonic acid (PTSA): The hydrolysis product of TsCl and a common process-related impurity and potential degradation product. It is highly polar and can be challenging to retain on standard C18 columns.[4]

  • Process-Related Impurities (By-products):

    • Dimerization Products: Potential for side reactions leading to dimers or other oligomers.

    • Over-sulfonated Species: Reaction at other sites if conditions are not well-controlled.

  • Degradation Products:

    • Hydrolysis Products: Cleavage of the sulfonamide or amide bond under harsh pH or temperature conditions can regenerate starting materials or other degradants.

  • Residual Solvents: Governed by ICH Q3C guidelines, these are typically analyzed by Gas Chromatography (GC).[5]

Part 2: Core Methodology - Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse for analyzing non-volatile, polar to moderately non-polar pharmaceutical compounds and their impurities.[1][6] The goal is to develop a stability-indicating method capable of separating the main component from all known impurities and potential degradants.

Workflow for RP-HPLC Method Development

Below is a typical workflow for developing a robust RP-HPLC method for impurity analysis.

MethodDevelopmentWorkflow start_end start_end process process decision decision output output start Start: Define Analytical Target Profile (ATP) knowledge Knowledge Gathering: Analyte Properties, Potential Impurities start->knowledge screening Initial Screening: Column & Mobile Phase knowledge->screening ph_eval Evaluate Mobile Phase pH (e.g., pH 2.5, 4.5, 6.5) screening->ph_eval gradient Optimize Gradient Profile (Time & Slope) ph_eval->gradient temp_flow Fine-Tune: Temperature & Flow Rate gradient->temp_flow check_res Sufficient Resolution (Rs > 1.5)? temp_flow->check_res check_res->screening No robustness Robustness Check (DOE Approach) check_res->robustness Yes validation Method Validation (ICH Q2(R1)) robustness->validation final_method Final Validated Method validation->final_method end End final_method->end

Caption: A typical workflow for RP-HPLC method development.

FAQ: HPLC Method Development

Q3: How do I choose the right HPLC column?

A3: For a moderately polar compound like N-tosyl-beta-alanine, a standard C18 (L1) column is the best starting point.

  • Rationale: C18 phases provide excellent hydrophobic retention for the tolyl group.

  • Expert Tip: If you have issues with retaining highly polar impurities like p-toluenesulfonic acid, consider an AQ-type C18 column (designed for use in highly aqueous mobile phases) or a polar-embedded phase column . These chemistries offer alternative selectivity and prevent phase collapse.

Q4: What is the best mobile phase composition to start with?

A4: A combination of an acidic aqueous buffer and an organic modifier is standard.

  • Rationale: An acidic pH (e.g., 2.5-3.0) using a phosphate or formate buffer ensures that the carboxylic acid on your main compound and any acidic impurities are fully protonated (non-ionized). This leads to consistent retention and sharp peak shapes.

  • Starting Conditions Table:

ParameterRecommended Starting ConditionRationale
Mobile Phase A 20mM Potassium Phosphate, pH 2.5Buffers the system and suppresses ionization of acidic analytes.
Mobile Phase B Acetonitrile (ACN)Common organic modifier with good UV transparency and low viscosity.
Column C18, 150 x 4.6 mm, 5 µmStandard workhorse column for pharmaceutical analysis.
Detection UV at 225 nmHigh absorbance wavelength for the tosyl group.
Column Temp. 30 °CProvides good efficiency and reproducibility.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Gradient 5% to 95% B over 20-30 minutesA generic scouting gradient to visualize all potential impurities.

Q5: My main peak is tailing. What is the cause and how do I fix it?

A5: Peak tailing is a common issue. The primary causes for an acidic compound like this are:

  • Secondary Silanol Interactions: The acidic analyte interacts with residual, un-capped silanol groups on the silica support of the column.

  • Insufficient Buffering: The mobile phase pH is too close to the analyte's pKa, causing it to exist in both ionized and non-ionized forms during elution.

  • Column Overload: Injecting too much sample mass.

  • Troubleshooting Steps:

    • Lower the pH: Ensure the mobile phase pH is at least 1.5-2 units below the pKa of the carboxylic acid (e.g., use pH 2.5).

    • Use a High-Purity Column: Modern, base-deactivated columns have minimal residual silanols.

    • Reduce Injection Mass: Dilute your sample and reinject.

    • Add an Ionic Modifier: Sometimes, a low concentration of an agent like triethylamine (TEA) can mask silanol groups, but this is less common with modern columns.

Part 3: Troubleshooting Common Analytical Issues

This section provides a quick-reference guide to diagnosing and solving problems you may encounter during your analysis.

Troubleshooting Decision Tree: Poor Peak Resolution

TroubleshootingTree problem problem cause cause solution solution start Problem: Poor Resolution (Rs < 1.5) cause1 Is the gradient too steep? start->cause1 cause2 Is the mobile phase selectivity optimal? start->cause2 cause3 Is column efficiency low? start->cause3 cause4 Are peaks co-eluting? start->cause4 sol1 Decrease gradient slope (e.g., 1%/min to 0.5%/min) cause1->sol1 sol2 Try a different organic modifier (e.g., Methanol instead of ACN) or change mobile phase pH. cause2->sol2 sol3 Use a longer column, a smaller particle size column (e.g., 3 µm), or check for column degradation. cause3->sol3 sol4 Change column chemistry (e.g., C18 to Phenyl-Hexyl) cause4->sol4

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Technical Support Center: Chiral Separation of 3-(Toluene-4-sulfonylamino)-propionic acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chiral separation of 3-(Toluene-4-sulfonylamino)-propionic acid (Tos-β-Ala) enantiomers. This resource is designed for researchers, analytical scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting advice for this specific analytical challenge. As the stereoisomeric composition of pharmaceutical compounds is a critical quality attribute that can significantly impact efficacy and safety, robust and reliable chiral separation methods are paramount.[1][2]

This guide is structured to address your needs proactively, moving from foundational knowledge in our FAQ section to specific problem-solving in the Troubleshooting Guide.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategy and methodology for separating the enantiomers of this compound.

Q1: Why is the chiral separation of this compound important?

The separation of enantiomers is a critical step in pharmaceutical development. Different enantiomers of a chiral drug can exhibit widely different pharmacological activities, efficacies, and toxicity profiles.[3] Regulatory agencies like the FDA and EMA have stringent requirements for the analysis and control of stereoisomeric drugs, making validated chiral separation methods essential for drug substance and product characterization.[1][2] For Tos-β-Ala, which may be a synthetic intermediate or a final active pharmaceutical ingredient (API), ensuring enantiomeric purity is crucial for safety, efficacy, and regulatory compliance.

Q2: What are the primary strategies for separating the enantiomers of Tos-β-Ala?

There are two main approaches for the chiral resolution of amino acid derivatives like Tos-β-Ala by chromatography:

  • Direct Separation using Chiral Stationary Phases (CSPs): This is the most common and direct method. The enantiomers are separated on a column where the stationary phase is itself chiral. The separation occurs due to the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, which have different interaction energies.[4]

  • Indirect Separation via Chiral Derivatization: This method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form two diastereomers.[3][5][6] These diastereomers have different physical properties and can be separated on a standard, achiral column (e.g., a C18 reversed-phase column).[3][7]

Workflow for Chiral Separation Strategy

start Racemic Tos-β-Ala Sample strategy Choose Separation Strategy start->strategy direct Direct Method (Chiral Stationary Phase) strategy->direct Preferred for speed & simplicity indirect Indirect Method (Chiral Derivatization) strategy->indirect When CSPs fail or are unavailable csp_dev Method Development on CSP (HPLC/SFC) direct->csp_dev cda_react React with CDA (e.g., Marfey's Reagent) indirect->cda_react analysis Quantification & Validation csp_dev->analysis achiral_sep Separate Diastereomers (Achiral RP-HPLC) cda_react->achiral_sep achiral_sep->analysis problem Identify Primary Problem no_res No Resolution / Poor Resolution (Rs < 1.5) problem->no_res tailing Poor Peak Shape (Tailing > 1.5) problem->tailing drift Inconsistent Retention (RT Drift) problem->drift sol_no_res1 1. Wrong CSP? Screen alternative phases (Polysaccharide, Macrocyclic). no_res->sol_no_res1 sol_no_res2 2. Suboptimal Mobile Phase? - Vary organic modifier ratio. - Switch modifier (e.g., EtOH to IPA). - Add/optimize acidic additive (0.1% TFA). no_res->sol_no_res2 sol_no_res3 3. Wrong Temp/Flow? - Lower flow rate. - Screen temperatures (e.g., 15°C, 25°C, 40°C). no_res->sol_no_res3 sol_tailing1 1. Secondary Interactions? - Add/increase acidic additive (TFA/Formic Acid) to suppress analyte ionization. tailing->sol_tailing1 sol_tailing2 2. Column Overload? - Reduce sample concentration. - Inject smaller volume. tailing->sol_tailing2 sol_tailing3 3. Contamination? - Flush column with strong solvent (see manufacturer guide). - Check for frit blockage. tailing->sol_tailing3 sol_drift1 1. Inadequate Equilibration? - Increase column flush time with new mobile phase (20+ column volumes). drift->sol_drift1 sol_drift2 2. Mobile Phase Instability? - Prepare fresh mobile phase daily. - Degas thoroughly. drift->sol_drift2 sol_drift3 3. Temperature Fluctuation? - Use a column thermostat. - Ensure stable lab temperature. drift->sol_drift3

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Validation & Comparative

Introduction: The Emerging Potential of N-Sulfonylated Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Biological Activity of 3-(Toluene-4-sulfonylamino)-propionic Acid and Its Analogs for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the conjugation of amino acids with sulfonyl groups has given rise to a versatile class of compounds with a wide spectrum of biological activities. Among these, this compound, also known as N-tosyl-β-alanine, represents a core scaffold that has garnered interest for its potential therapeutic applications. This guide provides a comparative analysis of the biological activity of this compound and its structural analogs, drawing upon key studies to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts.

The rationale behind exploring analogs of this parent compound lies in the principle of medicinal chemistry that subtle structural modifications can lead to significant changes in biological activity, selectivity, and pharmacokinetic properties. By altering substituents on the aromatic ring of the tosyl group, modifying the propionic acid backbone, or derivatizing the carboxylic acid moiety, researchers can fine-tune the molecule's interaction with biological targets. This guide will delve into the antimicrobial, enzyme inhibitory, and anticancer activities of these compounds, presenting available experimental data to facilitate a comparative understanding.

Comparative Biological Evaluation: A Multi-faceted Analysis

The biological potential of this compound and its analogs has been explored across several therapeutic areas. This section will compare their efficacy as antimicrobial agents, enzyme inhibitors, and anticancer compounds, supported by experimental findings from relevant studies.

Antimicrobial Activity of β-Alanine Derivatives

While direct antimicrobial studies on a series of N-tosyl-β-alanine analogs are not extensively documented in a single comparative study, research on other β-alanine derivatives provides valuable insights into their potential as antimicrobial agents. A study by Kapoor and Malik (2012) on esters, amides, and anilides of 3-benzamido propionic acid offers a strong case for the antimicrobial potential of this structural class[1]. The tosyl group in our lead compound can be considered a bioisostere of the benzoyl group in this study, suggesting that similar structure-activity relationships may apply.

In their research, a series of derivatives were synthesized and evaluated against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), and fungal strains (Candida albicans, Aspergillus niger)[1]. The results, summarized in the table below, highlight the significant impact of structural modifications on antimicrobial potency.

Table 1: Antimicrobial Activity (MIC, µM/mL) of Selected 3-Benzamido Propionic Acid Derivatives [1]

Compound IDStructureS. aureusB. subtilisP. aeruginosaE. coliC. albicansA. niger
D14 N-(3-(benzhydrylamino)-3-oxopropyl)benzamide>100>1002.04 >1002.04 >100
D21 N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide>100>100>100>1001.74 1.74
StandardCiprofloxacin (antibacterial) / Fluconazole (antifungal)------

Data extracted and interpreted from Kapoor and Malik, 2012.

The key takeaway from this study is that derivatization of the carboxylic acid group of the β-alanine backbone can lead to potent antimicrobial activity. Specifically, the introduction of bulky, lipophilic groups, such as the benzhydrylamino group in compound D14, resulted in significant activity against P. aeruginosa and C. albicans. Similarly, the presence of a halogenated phenylamino moiety in D21 conferred strong antifungal activity[1]. These findings suggest that synthesizing analogous derivatives of this compound could yield compounds with promising antimicrobial properties. The tosyl group's electronic and steric properties would likely influence the overall activity profile, making this a fertile area for further investigation.

Enzyme Inhibition: Targeting Carbonic Anhydrases

N-sulfonylated amino acids are well-known for their ability to inhibit various enzymes, particularly metalloenzymes. A study on N-aryl-β-alanine derivatives as inhibitors of human carbonic anhydrases (CAs) provides direct evidence of the potential of this class of compounds in enzyme inhibition[2]. Carbonic anhydrases are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.

The study investigated a series of N-aryl-β-alanine derivatives and found that most were weak inhibitors of the tested CA isoforms (CA I, II, VI, VII, XII, and XIII), with dissociation constants (Kd) generally higher than 1 µM. However, some compounds exhibited moderate affinity for CA II[2]. For instance, certain derivatives showed Kd values for CA II around 0.67 to 0.83 µM[2].

This research underscores the importance of the substitution pattern on the aromatic ring for achieving potent and selective enzyme inhibition. While the specific 4-methyl substitution of the tosyl group in this compound was not evaluated in this particular study, the findings suggest that modifications to this part of the molecule are crucial for optimizing interactions with the enzyme's active site. The sulfonamide moiety is a key zinc-binding group in CA inhibitors, and the nature of the aromatic ring influences the orientation and binding affinity of the inhibitor.

Anticancer and Antioxidant Potential of Propanoic Acid Derivatives

Recent research into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has revealed their potential as both anticancer and antioxidant agents[3][4]. Although these compounds are not N-tosylated, their structural similarity to N-tosyl-β-alanine, particularly the substituted amino-propanoic acid core, makes them a highly relevant case study.

In a 2024 study, a series of these derivatives were evaluated for their cytotoxicity against the A549 lung cancer cell line. Several compounds were identified that reduced A549 cell viability by over 50% and suppressed cell migration[3]. Notably, hydrazone derivatives bearing heterocyclic substituents showed potent and broad-spectrum activity[5]. For example, a derivative with a 1-naphthyl substituent (compound 12) reduced A549 cell viability to 42.1%[3]. Another promising compound with a 4-NO2 substituted phenyl group (compound 29) reduced A549 viability to 31.2%[3].

Furthermore, many of these compounds exhibited significant antioxidant properties in the DPPH radical scavenging assay. For instance, a derivative containing a 2,5-dimethyl-1H-pyrrol-1-yl moiety (compound 16) showed 61.2% DPPH inhibition, which was considerably higher than the commercial antioxidant BHT (22.0%)[3].

These findings highlight a promising avenue for the development of this compound analogs. Incorporating hydrazone moieties and various aromatic or heterocyclic substituents on the propionic acid backbone could lead to novel compounds with dual anticancer and antioxidant activities.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the key assays discussed in this guide.

Synthesis of β-Alanine Derivatives

The synthesis of β-alanine derivatives, such as the 3-benzamido propionic acid derivatives, typically involves a straightforward acylation reaction.

General Procedure for the Synthesis of 3-Benzamido Propionic Acid: [1]

  • Dissolve β-alanine in an aqueous solution of sodium hydroxide (10% w/v).

  • Add benzoyl chloride to the solution.

  • Shake the mixture vigorously for 1 hour.

  • Filter the reaction mixture and acidify the filtrate with concentrated HCl.

  • The resulting precipitate of 3-benzamido propionic acid can be collected by filtration, washed, and dried.

Further derivatization to esters, amides, or anilides can be achieved through standard organic chemistry procedures.

Antimicrobial Susceptibility Testing (Tube Dilution Method)

The Minimum Inhibitory Concentration (MIC) is determined using the tube dilution method.

Protocol: [1]

  • Prepare a series of twofold dilutions of the test compounds in a suitable liquid medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • Inoculate each tube with a standardized suspension of the target microorganism.

  • Include a positive control (medium with inoculum, no compound) and a negative control (medium without inoculum).

  • Incubate the tubes at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Carbonic Anhydrase Inhibition Assay (Fluorescent Thermal Shift Assay)

The fluorescent thermal shift assay (FTSA) is a high-throughput method to screen for ligand binding to a protein.

Protocol: [2]

  • Prepare a solution of the target carbonic anhydrase isoform in a suitable buffer.

  • Add a fluorescent dye that binds to hydrophobic regions of the protein (e.g., SYPRO Orange).

  • Dispense the protein-dye mixture into a 96-well PCR plate.

  • Add the test compounds at various concentrations to the wells.

  • Seal the plate and place it in a real-time PCR instrument.

  • Increase the temperature incrementally and measure the fluorescence at each step.

  • Ligand binding stabilizes the protein, resulting in a higher melting temperature (Tm), which is observed as a shift in the fluorescence curve.

  • The dissociation constant (Kd) can be calculated from the dose-response curve of the Tm shift.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: [3][4]

  • Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Visualizing Methodologies and Pathways

To provide a clearer understanding of the experimental workflows and potential mechanisms, the following diagrams are presented.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis s1 Starting Materials (β-alanine, tosyl chloride, etc.) s2 Chemical Reaction (e.g., Acylation) s1->s2 s3 Purification (e.g., Crystallization) s2->s3 s4 Structural Analysis (NMR, MS) s3->s4 b1 Antimicrobial Assays (MIC Determination) s4->b1 Test Compounds b2 Enzyme Inhibition Assays (e.g., FTSA) s4->b2 b3 Anticancer Assays (e.g., MTT Assay) s4->b3 d1 Quantitative Data (MIC, Kd, IC50) b1->d1 b2->d1 b3->d1 d2 Structure-Activity Relationship (SAR) d1->d2

Caption: A generalized workflow for the synthesis, biological screening, and analysis of this compound analogs.

carbonic_anhydrase_inhibition Zn Zn²⁺ H2O Water Molecule Zn->H2O Coordination His Histidine Residues His->Zn Inhibitor N-Sulfonylated β-Alanine Analog Inhibitor->Zn Sulfonamide group coordinates to Zinc Inhibitor->H2O Displaces water molecule

Caption: Proposed mechanism of carbonic anhydrase inhibition by N-sulfonylated β-alanine analogs.

Conclusion and Future Directions

The collective evidence from studies on structurally related compounds strongly suggests that this compound and its analogs are a promising class of molecules with diverse biological activities. The key to unlocking their full therapeutic potential lies in systematic structural modifications and comprehensive biological evaluation.

Future research should focus on the synthesis and screening of a dedicated library of this compound analogs. This would involve:

  • Substitution on the tosyl ring: Introducing electron-donating or electron-withdrawing groups to modulate the electronic properties and steric bulk.

  • Modification of the propionic acid backbone: Introducing substituents at the α- and β-positions to explore the impact on activity and selectivity.

  • Derivatization of the carboxylic acid: Converting the carboxylic acid to esters, amides, and hydrazones to enhance lipophilicity and explore new binding interactions.

By undertaking such a systematic approach, it will be possible to establish clear structure-activity relationships and identify lead compounds for further development as antimicrobial, enzyme inhibitory, or anticancer agents. The experimental protocols and comparative data presented in this guide provide a solid foundation for these future endeavors.

References

  • Grybaitė, B., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 25(22), 5396.
  • Kapoor, A., & Malik, A. (2012). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library, 4(4), 1269-1275.
  • Margerison, D. A., et al. (1976). Carnosine-synthetase inhibition of beta-alanine analogues. Journal of Neurochemistry, 26(6), 1129-1133.
  • Li, Z., et al. (1999). Synthesis and biological evaluation of novel cryptophycin analogs with modification in the beta-alanine region. Bioorganic & Medicinal Chemistry Letters, 9(1), 69-74.
  • Supuran, C. T., & Scozzafava, A. (2000). Protease inhibitors: Synthesis of L-alanine hydroxamate sulfonylated derivatives as inhibitors of clostridium histolyticum collagenase. Journal of Enzyme Inhibition, 15(2), 111-128.
  • Chen, J., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1189425.
  • Mickevičius, V., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7185.
  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate.
  • Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 896.

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-tosylated amino acids are a critical class of compounds in medicinal chemistry and organic synthesis, serving as versatile building blocks for novel therapeutics and chiral ligands. Their sulfonamide linkage imparts unique physicochemical properties, including enhanced stability and specific conformational preferences. Accurate and efficient structural elucidation is paramount for quality control, reaction monitoring, and drug development pipelines. 3-(Toluene-4-sulfonylamino)-propionic acid, also known as N-tosyl-β-alanine, represents a foundational structure in this family.

This technical guide provides a comprehensive, comparative analysis of the key spectroscopic features of this compound. To establish a clear analytical framework, its spectral characteristics are objectively compared against two structurally significant alternatives: N-p-Tosylglycine (the simplest α-amino acid analog) and N-Tosyl-L-alanine (an α-substituted analog). By examining the influence of the amino acid backbone on the spectral output, this guide offers researchers a predictive and interpretive tool for characterizing this important class of molecules. All discussions are supported by experimental or referenced data to ensure scientific integrity.

Spectroscopic Analysis Workflow

A multi-modal spectroscopic approach is essential for the unambiguous identification and characterization of N-tosyl amino acids. Each technique provides a unique piece of the structural puzzle, and their combined application forms a self-validating analytical system.

G cluster_0 cluster_1 Spectroscopic Techniques cluster_2 A Sample Preparation (Dissolution/Pelletizing) B ¹H & ¹³C NMR (Structural Backbone & Connectivity) A->B Analysis C FT-IR (Functional Group Identification) A->C Analysis D HRMS (ESI) (Molecular Weight & Formula) A->D Analysis E Data Integration & Analysis B->E Data Input C->E Data Input D->E Data Input F Structural Elucidation & Purity Assessment E->F Confirmation

Caption: Integrated workflow for spectroscopic analysis.

Core Compound: this compound (N-Tosyl-β-alanine)

Structure:

Predicted ¹H NMR Analysis

The causality behind the predicted chemical shifts lies in the electronic environment of each proton. The electron-withdrawing sulfonyl group strongly deshields adjacent protons, shifting them downfield.

Predicted Chemical Shift (δ) ppmMultiplicityApprox. # of ProtonsAssignmentRationale & Comparative Insight
~12.5broad singlet1HCOOHThe carboxylic acid proton is highly deshielded and often appears as a broad singlet, subject to concentration and solvent effects.
~8.0-8.2triplet1HNHThe sulfonamide proton signal is coupled to the adjacent CH₂ group. Its chemical shift is higher than in Tosylglycine due to the different electronic environment of the β-amino acid.
7.75doublet2HAr-H (ortho to SO₂)These protons are most deshielded in the aromatic system due to the direct inductive effect of the SO₂ group. Their position is highly conserved across all three analogs.
7.35doublet2HAr-H (meta to SO₂)These protons are further from the SO₂ group and thus appear slightly upfield compared to the ortho protons. This AA'BB' pattern is characteristic of a para-substituted tosyl group.
~3.2quartet2HCH₂ (α to NH)This methylene group is adjacent to the nitrogen and shows coupling to the NH proton and the other CH₂ group.
~2.5triplet2HCH₂ (α to COOH)This methylene group is adjacent to the carbonyl group. Its signal is expected to be a triplet due to coupling with the adjacent CH₂ group. This signal is unique to the β-alanine backbone.
2.40singlet3HAr-CH₃The methyl group on the aromatic ring is a singlet and its chemical shift is highly consistent across tosylated compounds.
Predicted ¹³C NMR Analysis
Predicted Chemical Shift (δ) ppmAssignmentRationale & Comparative Insight
~173C=OThe carboxylic acid carbon is the most downfield signal, consistent with other amino acid derivatives.
~143Ar-C (ipso to CH₃)Quaternary aromatic carbon.
~138Ar-C (ipso to SO₂)Quaternary aromatic carbon.
~130Ar-C (meta to SO₂)Aromatic CH carbons.
~127Ar-C (ortho to SO₂)Aromatic CH carbons.
~40CH₂ (α to NH)Aliphatic carbon attached to nitrogen.
~35CH₂ (α to COOH)Aliphatic carbon attached to the carbonyl group. The presence of two distinct aliphatic carbons in this region distinguishes it from the α-amino acid analogs.
21.5Ar-CH₃The methyl carbon signal is consistently found around 21.5 ppm.
Predicted FT-IR Analysis

The vibrational frequencies of functional groups provide a rapid and reliable method for structural confirmation. The key is observing the combination of bands characteristic of the carboxylic acid and the sulfonamide.

Predicted Wavenumber (cm⁻¹)AssignmentRationale
3300-2500O-H (Carboxylic Acid)A very broad band characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.
~3280N-H (Sulfonamide)A sharp to moderately broad peak corresponding to the N-H stretch.[1]
~1710C=O (Carboxylic Acid)Strong, sharp absorption for the carbonyl stretch.
1340-1320S=O (Asymmetric Stretch)A very strong and characteristic absorption for the sulfonamide group.[1]
1160-1150S=O (Symmetric Stretch)Another very strong and characteristic absorption for the sulfonamide group.[1]
Predicted High-Resolution Mass Spectrometry (HRMS) Analysis

Electrospray ionization (ESI) is the preferred method for these molecules, typically forming [M-H]⁻ ions in negative mode or [M+H]⁺ ions in positive mode.

ParameterPredicted Value
Molecular FormulaC₁₀H₁₃NO₄S
Monoisotopic Mass243.0565 g/mol
Predicted Ion (ESI-)[M-H]⁻ at m/z 242.0493
Predicted Ion (ESI+)[M+H]⁺ at m/z 244.0638

Predicted Fragmentation: The most likely fragmentation pathway involves the cleavage of the C-S or S-N bonds, leading to characteristic daughter ions. A primary loss of the tosyl group (m/z 155) or the p-toluenesulfonyl radical is expected, yielding ions corresponding to the β-alanine fragment.

Comparative Analysis with Alternative Compounds

This section provides experimentally verified data for two key analogs, highlighting how minor structural changes lead to distinct and identifiable spectroscopic differences.

Alternative 1: N-p-Tosylglycine

N-p-Tosylglycine is the simplest structural analog, differing by the position of the nitrogen on the alkyl chain (α vs. β) and the chain length.

Structure:

Comparative Data Summary:

TechniqueParameterN-p-Tosylglycine (Experimental)Key Difference vs. N-Tosyl-β-alanine
¹H NMR CH₂ (α to NH)3.52 ppm (d)The single CH₂ group is a doublet coupled to NH. The β-alanine analog has two distinct multiplets for its two CH₂ groups.
NH7.90 ppm (t)The NH proton is a triplet due to coupling with the adjacent CH₂.
¹³C NMR Aliphatic C44.3 ppmOnly one aliphatic carbon signal is present.
FT-IR S=O Stretch1354, 1321 cm⁻¹Frequencies are similar, but the overall fingerprint region will differ.
C=O Stretch1730 cm⁻¹Slightly higher frequency, potentially due to different hydrogen bonding patterns.
HRMS [M-H]⁻ (obs.)228.0412 m/zLower molecular weight (C₉H₁₁NO₄S).
Alternative 2: N-Tosyl-L-alanine

N-Tosyl-L-alanine introduces a methyl group on the α-carbon, providing a clear point of comparison for how substitution affects the spectra.

Structure:

Comparative Data Summary: [2][3]

TechniqueParameterN-Tosyl-L-alanine (Experimental)Key Difference vs. N-Tosyl-β-alanine
¹H NMR CH (α to NH)3.85 ppm (p)The single proton on the α-carbon is a pentet (or pseudo-pentet) coupled to both the NH and the CH₃ group.
CH₃ (aliphatic)1.20 ppm (d)A new doublet signal appears for the alanine methyl group, a key identifier.
NH8.03 ppm (br d)The NH proton is a broad doublet due to coupling with the single α-proton.
¹³C NMR Aliphatic C~50 ppm (CH), ~18 ppm (CH₃)Two aliphatic signals are present, but their chemical shifts and identities (CH and CH₃) are distinct from the two CH₂ signals of the β-alanine analog.
FT-IR C=O Stretch1726 cm⁻¹Similar to the other analogs, confirming the carboxylic acid group.
HRMS [M+H]⁺244.0638 m/zIdentical molecular formula and mass to N-Tosyl-β-alanine, demonstrating that MS alone cannot distinguish between these isomers. NMR is essential.

Experimental Protocols

The following are standardized, field-proven methodologies for acquiring the spectroscopic data discussed in this guide. Adherence to these protocols ensures data reproducibility and quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is designed to ensure complete dissolution and minimize proton exchange for labile protons (NH, COOH).

G A Weigh 10-20 mg of sample B Dissolve in 0.7 mL of DMSO-d₆ A->B C Transfer to 5 mm NMR tube B->C D Acquire Spectrum (e.g., Bruker 400 MHz) C->D E Process Data (Reference to DMSO at 2.50 ppm) D->E

Caption: Standard workflow for NMR sample preparation and analysis.

  • Sample Preparation: Accurately weigh 10-20 mg of the N-tosyl amino acid into a clean vial.

  • Dissolution: Add 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical; its high polarity effectively dissolves these acidic compounds, and it slows the exchange rate of the NH and COOH protons with water, allowing for their observation.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz). Ensure sufficient scans are acquired for a good signal-to-noise ratio, especially for the ¹³C spectrum.

  • Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual DMSO solvent peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO peak at δ 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

This solid-state method avoids solvent interference and is highly reproducible for crystalline samples.

  • Grinding: Finely grind 1-2 mg of the sample with 100-200 mg of dry, FT-IR grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be homogenous and have a fine, powdery consistency.

  • Pressing: Transfer the mixture to a pellet-pressing die and apply several tons of pressure using a hydraulic press to form a thin, transparent or translucent pellet.

  • Background: Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

  • Acquisition: Place the KBr pellet in the spectrometer's sample holder and record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

This protocol is suitable for obtaining accurate mass data for molecular formula confirmation.

  • Sample Preparation: Prepare a dilute solution (approx. 10-50 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquisition: Acquire data in both positive and negative ion modes over a relevant m/z range (e.g., 100-500 amu). The ESI source parameters (e.g., capillary voltage, gas flow) should be optimized to maximize the signal of the molecular ion.

  • Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and use it to confirm the elemental composition against the theoretical formula.

Conclusion

The spectroscopic analysis of this compound and its analogs is a clear demonstration of structure-spectra correlation. While mass spectrometry can confirm the molecular formula, it cannot distinguish between isomers like N-tosyl-β-alanine and N-tosyl-L-alanine. NMR spectroscopy is the definitive technique for differentiation.

The key diagnostic features are found in the aliphatic region of both the ¹H and ¹³C NMR spectra.

  • N-Tosylglycine is identified by a single methylene signal (a doublet in ¹H, a single peak in ¹³C).

  • N-Tosyl-L-alanine is uniquely identified by its coupled α-proton (CH) and methyl (CH₃) group signals.

  • This compound is distinguished by the presence of two distinct methylene signals corresponding to the β-alanine backbone.

FT-IR provides rapid confirmation of the essential sulfonamide and carboxylic acid functional groups, which are common to all three compounds. By employing this integrated spectroscopic workflow, researchers can confidently and accurately characterize these valuable synthetic building blocks, ensuring the integrity and quality of their scientific endeavors.

References

  • PrepChem. Synthesis of N-tosyl-L-alanine. PrepChem.com.
  • The Royal Society of Chemistry. Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
  • PubChem. N-Tosyl-L-alanine. National Center for Biotechnology Information.
  • PubChem. This compound. National Center for Biotechnology Information.

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A Comprehensive Guide to the Validation of an Analytical Method for 3-(Toluene-4-sulfonylamino)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the data underpinning the safety, efficacy, and quality of a drug substance are reliable and reproducible. This guide provides an in-depth, technically-grounded framework for the validation of an analytical method for 3-(Toluene-4-sulfonylamino)-propionic acid, a compound of interest in synthetic and medicinal chemistry.

Moving beyond a simple checklist, this document, crafted from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices. It presents a self-validating system, grounded in authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).

Comparing Analytical Methodologies: A Strategic Selection

The choice of an analytical technique is the first critical decision in method development. For a molecule like this compound, which possesses a chromophore (the toluene-sulfonyl group), a carboxylic acid moiety, and moderate polarity, several techniques could be considered. However, High-Performance Liquid Chromatography (HPLC) emerges as the most suitable choice for quantification and purity assessment.

Analytical TechniquePrincipleApplicability for this compoundAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.Highly suitable. The tosyl group provides strong UV absorbance for detection. The carboxylic acid allows for manipulation of retention based on mobile phase pH.High resolution, sensitivity, and quantitative accuracy. Capable of separating the analyte from impurities.Requires solubility of the analyte in the mobile phase.
Gas Chromatography (GC) Partitioning of the analyte between a stationary phase and a gaseous mobile phase.Not ideal. The compound has low volatility and would require derivatization to increase its vapor pressure, adding complexity and potential for error.High efficiency for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
UV-Vis Spectroscopy Measurement of the absorption of ultraviolet or visible radiation by the analyte.Suitable for simple quantification in a pure solution but lacks the specificity to distinguish the analyte from structurally similar impurities.Simple, rapid, and cost-effective.Non-specific; cannot separate the analyte from impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide structural information.Excellent for structural elucidation and identification but generally not the primary choice for routine quantitative analysis due to lower sensitivity and higher complexity compared to HPLC.Provides detailed structural information.Lower sensitivity and higher cost for quantitative applications.

Given its superior specificity, sensitivity, and quantitative power for this type of analyte, this guide will focus on the validation of a Reversed-Phase HPLC (RP-HPLC) method.

A Case Study in Method Validation: An RP-HPLC Method for this compound

The following proposed HPLC method serves as a practical foundation for the subsequent validation discussion. The parameters are based on the physicochemical properties of structurally similar aromatic sulfonic acids and N-sulfonylated amino acids.

Proposed HPLC Method Parameters
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA C18 column is a versatile reversed-phase column suitable for retaining moderately polar compounds like the target analyte.
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (50:50 v/v)A mixture of a polar organic solvent (acetonitrile) and an acidic aqueous phase provides good separation. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Detection Wavelength 225 nmThe toluene-sulfonyl group exhibits strong UV absorbance in the lower UV region. A wavelength of 225 nm is a good starting point for sensitive detection.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

The Pillars of Method Validation: A Step-by-Step Protocol

The validation of this HPLC method will be conducted in accordance with the ICH Q2(R2) guideline, which provides a comprehensive framework for validation procedures.[1][2][3][4] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[4][5]

Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation & Approval P1 Define Purpose (Assay, Purity) P2 Establish Acceptance Criteria P1->P2 P3 Write Validation Protocol P2->P3 E1 Specificity P3->E1 E2 Linearity E3 Accuracy E4 Precision E5 Range E6 Robustness E7 LOD & LOQ R1 Analyze Data R2 Prepare Validation Report R1->R2 R3 QA/Regulatory Review R2->R3 cluster_execution cluster_execution cluster_execution->R1

Caption: A generalized workflow for analytical method validation, from planning to final reporting.

Specificity

Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[1][6] For a purity assay, this is crucial to ensure that the reported purity is not inflated by co-eluting substances.

Experimental Protocol:

  • Forced Degradation Studies: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Impurity Spiking: If known impurities are available, spike the analyte solution with these impurities.

  • Chromatographic Analysis: Analyze the stressed samples and spiked samples using the proposed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of any degradants or impurities. The peak purity analysis should confirm that the analyte peak is spectrally homogeneous.

Acceptance Criteria: The analyte peak should be well-resolved from any impurity or degradant peaks. The peak purity index should be greater than a predefined threshold (e.g., > 0.999), indicating no co-eluting peaks.

Linearity

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[1] This is fundamental for accurate quantification.

Experimental Protocol:

  • Preparation of Standard Solutions: Prepare a series of at least five standard solutions of this compound at different concentrations, typically covering 80% to 120% of the expected sample concentration.

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Illustrative Data:

Concentration (µg/mL)Mean Peak Area (n=3)
80810,500
90905,200
1001,005,000
1101,102,300
1201,215,600
0.9998
Accuracy

Causality: Accuracy is the closeness of the test results obtained by the method to the true value.[7] It confirms that the method is free from systematic errors.

Experimental Protocol:

  • Spiked Sample Preparation: Spike a placebo (a mixture of all formulation components except the active pharmaceutical ingredient) or a sample matrix with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery of the analyte.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

Illustrative Data:

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
8079.299.0
100101.5101.5
120118.899.0
Precision

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay Precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

Illustrative Data:

Precision LevelRSD (%)
Repeatability0.8
Intermediate Precision1.2
Range

Causality: The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

Experimental Protocol: The range is confirmed by the data from the linearity, accuracy, and precision studies.

Acceptance Criteria: The established range should be justified and should encompass the expected concentrations of the analyte in the samples to be tested.

Robustness

Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

Experimental Protocol:

  • Vary Method Parameters: Deliberately vary critical method parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic solvent)

    • Mobile phase pH (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analysis: Analyze a standard solution under each of the modified conditions.

Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the variations.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

These are particularly important for impurity analysis.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte's signal is a certain multiple of the baseline noise (typically 3:1 for LOD and 10:1 for LOQ).

  • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:

    • LOD = 3.3 * (standard deviation of the y-intercept / slope of the calibration curve)

    • LOQ = 10 * (standard deviation of the y-intercept / slope of the calibration curve)

Acceptance Criteria: The LOQ should be verified by analyzing a sufficient number of samples at this concentration to demonstrate adequate precision and accuracy.

Validation_Parameters Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Range Range Method->Range Robustness Robustness Method->Robustness LOQ LOQ Method->LOQ LOD LOD Method->LOD Linearity->Range Linearity->LOQ Linearity->LOD Accuracy->Range Precision->Range

Caption: The interconnectedness of validation parameters, all contributing to a robust and reliable analytical method.

Conclusion

The validation of an analytical method for this compound is a systematic and scientifically driven process. By employing a robust technique like RP-HPLC and meticulously evaluating each validation parameter as outlined by international regulatory guidelines, researchers and drug developers can ensure the generation of high-quality, reliable data. This, in turn, is fundamental to the successful development and commercialization of safe and effective pharmaceutical products. The principles and protocols detailed in this guide provide a comprehensive framework for achieving this critical objective.

References

  • AMSbiopharma. (2025, July 22).
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • SGS. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
  • U.S. Food and Drug Administration. (2015, July).
  • ECA Academy. (n.d.).
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
  • European Compliance Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]
  • ProPharma. (2024, June 25).
  • PubChem. (n.d.). This compound 2-oxo-2H-chromen-7-yl ester. [Link]
  • European Medicines Agency. (1995, June 1). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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A Comparative Guide to the Synthesis of 3-(Toluene-4-sulfonylamino)-propionic Acid: Catalytic and Non-Catalytic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Toluene-4-sulfonylamino)-propionic acid, also known as N-tosyl-β-alanine, is a valuable building block in medicinal chemistry and drug development. Its sulfonamide linkage and carboxylic acid functionality make it a versatile scaffold for synthesizing a variety of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in the pharmaceutical and life sciences industries.

This guide provides an in-depth comparative analysis of the synthesis of this compound, focusing on the well-established Schotten-Baumann reaction and exploring potential catalytic enhancements. We will delve into the mechanistic underpinnings of these methods, provide detailed experimental protocols, and offer a comparative assessment to aid researchers in selecting the most suitable approach for their needs.

The Established Method: Schotten-Baumann Synthesis

The most common and straightforward method for synthesizing this compound is the Schotten-Baumann reaction. This reaction involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2] In this specific case, β-alanine (3-aminopropionic acid) is reacted with p-toluenesulfonyl chloride (tosyl chloride) under aqueous basic conditions.[3]

The base, typically sodium hydroxide, serves a dual purpose: it deprotonates the amino group of β-alanine, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct generated during the reaction.[1][2]

Reaction Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amino group of β-alanine acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride. This is followed by the elimination of a chloride ion to form the desired sulfonamide.

Schotten_Baumann cluster_reaction Reaction Pathway beta_alanine β-Alanine (H₂N-CH₂-CH₂-COOH) alaninate β-Alaninate (H₂N-CH₂-CH₂-COO⁻) beta_alanine->alaninate + OH⁻ intermediate Tetrahedral Intermediate alaninate->intermediate + TsCl tosyl_chloride p-Tosyl Chloride (TsCl) product 3-(Toluene-4-sulfonylamino)- propionic acid intermediate->product - Cl⁻ hcl HCl nacl NaCl hcl->nacl + NaOH naoh NaOH h2o H₂O experimental_workflow start Start prep_alanine Prepare aqueous β-alanine/NaOH solution start->prep_alanine cool_alanine Cool to 0-5 °C prep_alanine->cool_alanine react Add tosyl chloride solution dropwise to alanine solution cool_alanine->react prep_tosyl Prepare tosyl chloride in toluene prep_tosyl->react monitor Stir at room temp. for 18-20h (Monitor by TLC) react->monitor workup Workup: Separate layers, wash aqueous layer monitor->workup acidify Acidify aqueous layer with HCl to pH 1-2 workup->acidify isolate Isolate product by filtration acidify->isolate purify Purify by recrystallization isolate->purify end End purify->end

Caption: Experimental workflow for the synthesis of N-tosyl-β-alanine.

Protocol 2: Proposed Phase-Transfer Catalyzed Synthesis

This protocol is a hypothetical starting point for a phase-transfer catalyzed synthesis, based on established principles.

Materials:

  • Same as Protocol 1, with the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB).

Proposed Procedure:

  • Combine β-alanine (1.0 eq), sodium hydroxide (2.0 eq), and the phase-transfer catalyst (e.g., 5 mol%) in water.

  • Add a solution of p-toluenesulfonyl chloride (1.1 eq) in an organic solvent (e.g., dichloromethane or toluene).

  • Stir the biphasic mixture vigorously at room temperature and monitor the reaction by TLC.

  • Upon completion, perform the same workup and isolation procedure as in Protocol 1.

PTC_Cycle aqueous_phase Aqueous Phase organic_phase Organic Phase alaninate β-Alaninate⁻ q_alaninate [Q⁺][β-Alaninate⁻] alaninate->q_alaninate Q⁺Cl⁻ product Product q_alaninate->product q_cl [Q⁺][Cl⁻] q_cl->alaninate tosyl_chloride TsCl product->q_cl - Product Lewis_Acid_Catalysis tosyl_chloride TsCl activated_complex [TsCl-LA] Activated Complex tosyl_chloride->activated_complex + LA lewis_acid Lewis Acid (LA) product Product + [LA] activated_complex->product + β-Alanine amine β-Alanine product->lewis_acid Catalyst Regeneration

Caption: Proposed mechanism for Lewis acid-catalyzed sulfonamide synthesis.

Conclusion

The synthesis of this compound is a fundamental transformation in medicinal chemistry. The standard Schotten-Baumann reaction provides a reliable, albeit potentially inefficient, method for its preparation. This guide has presented a comparative analysis of this established method alongside two promising catalytic alternatives: phase-transfer catalysis and Lewis acid catalysis.

While the Schotten-Baumann reaction remains the go-to method for many applications due to its simplicity, the exploration of catalytic approaches offers exciting possibilities for process optimization, leading to higher yields, milder reaction conditions, and faster reaction times. The provided protocols and mechanistic insights serve as a foundation for researchers to develop more efficient and scalable syntheses of this important molecule.

References

  • Champlin, A. T., Kwon, N. Y., & Ellman, J. A. (2024). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. Angewandte Chemie International Edition, 63(42), e202408820. [Link]
  • Champlin, A. T., Kwon, N. Y., & Ellman, J. A. (2024). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. Angewandte Chemie International Edition, 63(42), e202408820. [Link]
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Reddy, et al. (2007). A new and efficient method for the facile synthesis of N-acyl sulfonamides under Lewis acid catalysis. Tetrahedron Letters, 48(42), 7576-7579. [Link]
  • Ball, N. D., & Sanford, M. S. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3991–3994. [Link]
  • The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery. [Link]
  • Champlin, A. T., Kwon, N. Y., & Ellman, J. A. (2024). Enantioselective S‐Alkylation of Sulfenamides by Phase‐Transfer Catalysis. Angewandte Chemie International Edition, 63(42), e202408820. [Link]
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2007). PMC. [Link]
  • Catalytic and non-catalytic amidation of carboxylic acid substr
  • Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides. (2021). PubMed Central. [Link]
  • Catalytic amidation of natural and synthetic polyol esters with sulfonamides. (2019).
  • Taussat, A., de Figueiredo, R. M., & Campagne, J.-M. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • Phase transfer catalysts – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
  • Taussat, A., de Figueiredo, R. M., & Campagne, J.-M. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • Schotten–Baumann reaction. (n.d.). Wikipedia. [Link]
  • Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling. (2025). Organic Chemistry Frontiers. [Link]
  • Schotten Baumann Reaction. (2019). BYJU'S. [Link]
  • Schotten-Baumann Reaction. (n.d.). Cambridge University Press. [Link]
  • This compound 2-oxo-2H-chromen-7-yl ester. (n.d.). PubChem. [Link]
  • Advances in the synthesis of β-alanine. (n.d.). PubMed Central. [Link]
  • Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. (n.d.). PubMed Central. [Link]
  • N-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. (n.d.). Organic Syntheses. [Link]
  • 3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid. (n.d.). PubChem. [Link]
  • CN109369442B - Preparation method of beta-N-methylamino-L-alanine. (n.d.).

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A Comparative Cost-Analysis of Synthetic Routes to 3-(Toluene-4-sulfonylamino)-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Toluene-4-sulfonylamino)-propionic acid, also known as N-tosyl-beta-alanine, is a valuable building block in medicinal chemistry and drug development. Its structural motif is present in various compounds of pharmaceutical interest. The efficient and cost-effective synthesis of this intermediate is, therefore, a critical consideration for researchers and process chemists. This guide provides an in-depth, objective comparison of different synthetic routes to this compound, with a focus on a comprehensive cost-analysis. The methodologies presented are grounded in established chemical principles and supported by experimental data to ensure scientific integrity and practical applicability.

Route 1: The Classical Approach - Schotten-Baumann Condensation

The most prevalent and well-documented method for the synthesis of this compound is the Schotten-Baumann reaction. This involves the acylation of the amino group of β-alanine with p-toluenesulfonyl chloride in the presence of a base.

Reaction Scheme

cluster_reactants Reactants cluster_products Products beta_alanine β-Alanine reaction_node beta_alanine->reaction_node + tosyl_chloride p-Toluenesulfonyl Chloride tosyl_chloride->reaction_node base Base (e.g., NaOH) base->reaction_node in aqueous solution product This compound hcl HCl product_node reaction_node->product_node product_node->product product_node->hcl +

Caption: Schotten-Baumann synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the N-tosylation of amino acids.[1]

  • Preparation of β-Alanine Solution: Dissolve β-alanine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.0 equivalents). Cool the solution to 0-5 °C in an ice-water bath.

  • Preparation of p-Toluenesulfonyl Chloride Solution: In a separate flask, dissolve p-toluenesulfonyl chloride (1.05 equivalents) in a suitable organic solvent, such as toluene.

  • Reaction: While vigorously stirring the cooled β-alanine solution, add the p-toluenesulfonyl chloride solution dropwise over 1-2 hours, maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 18-20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Separate the aqueous and organic layers. Wash the aqueous layer with toluene to remove any unreacted p-toluenesulfonyl chloride.

  • Precipitation: Cool the aqueous layer in an ice-water bath and acidify to a pH of 1-2 with concentrated hydrochloric acid. A white precipitate of this compound will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an ethanol-water mixture.

A reported yield for the analogous synthesis of N-tosyl-L-alanine is 66%.[1]

Cost-Analysis of Route 1

The following cost analysis is based on a theoretical 1 mole scale of β-alanine and a 66% yield. Prices are estimated from bulk chemical suppliers and may vary.

Reagent/SolventMolar Mass ( g/mol )Molar EquivalentsQuantity per mole of β-alanineEstimated Bulk Price ($/kg)Cost per mole of β-alanine ($)
β-Alanine89.091.089.09 g15.001.34
p-Toluenesulfonyl Chloride190.651.05200.18 g25.005.00
Sodium Hydroxide40.002.080.00 g2.000.16
Toluene92.14-~250 mL5.001.15
Hydrochloric Acid (conc.)36.46-As needed for acidification1.50~0.50
Total Estimated Cost $8.15

Cost per gram of product (assuming 66% yield):

  • Theoretical yield (100%) = 243.28 g

  • Actual yield (66%) = 160.56 g

  • Estimated cost per gram =

    
    0.051/g 
    
Expertise & Experience Insights for Route 1

The Schotten-Baumann reaction is a robust and well-understood method. The key to a successful and high-yielding reaction lies in careful control of the temperature and the rate of addition of the tosyl chloride. The reaction is exothermic, and maintaining a low temperature (0-5 °C) is crucial to minimize the hydrolysis of p-toluenesulfonyl chloride to p-toluenesulfonic acid, a common side reaction that reduces the yield. Vigorous stirring is also essential to ensure efficient mixing between the aqueous and organic phases. The use of a slight excess of p-toluenesulfonyl chloride helps to drive the reaction to completion.

Route 2: Alternative Approach - Nucleophilic Substitution

An alternative synthetic strategy involves the nucleophilic substitution of a 3-halopropionic acid derivative with p-toluenesulfonamide, followed by hydrolysis of the ester. This route avoids the direct handling of the highly reactive p-toluenesulfonyl chloride with the amino acid.

Reaction Scheme

cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Hydrolysis bromopropionate Ethyl 3-bromopropionate reaction1 bromopropionate->reaction1 + sulfonamide p-Toluenesulfonamide sulfonamide->reaction1 base1 Base (e.g., K2CO3) base1->reaction1 intermediate Ethyl 3-(Toluene-4-sulfonylamino)-propionate intermediate2 Ethyl 3-(Toluene-4-sulfonylamino)-propionate reaction1->intermediate reaction2 intermediate2->reaction2 base2 Base (e.g., NaOH) base2->reaction2 acid Acid (e.g., HCl) product_node acid->product_node Work-up product This compound reaction2->product_node product_node->product

Caption: Two-step synthesis via nucleophilic substitution and hydrolysis.

Experimental Protocol

This protocol is based on general procedures for the N-alkylation of sulfonamides.

Step 1: Synthesis of Ethyl 3-(Toluene-4-sulfonylamino)-propionate

  • Reaction Setup: To a solution of p-toluenesulfonamide (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: Add ethyl 3-bromopropionate (1.1 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Hydrolysis to this compound

  • Saponification: Dissolve the crude ester from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry to afford the final product.

A reasonable estimated overall yield for this two-step process would be in the range of 70-80%.

Cost-Analysis of Route 2

The following cost analysis is based on a theoretical 1 mole scale of p-toluenesulfonamide and an overall yield of 75%.

Reagent/SolventMolar Mass ( g/mol )Molar EquivalentsQuantity per mole of p-toluenesulfonamideEstimated Bulk Price ($/kg)Cost per mole of p-toluenesulfonamide ($)
p-Toluenesulfonamide171.221.0171.22 g20.003.42
Ethyl 3-bromopropionate181.031.1199.13 g30.005.97
Potassium Carbonate138.211.5207.32 g3.000.62
Dimethylformamide (DMF)73.09-~500 mL8.003.65
Sodium Hydroxide40.00-As needed for hydrolysis2.00~0.20
Hydrochloric Acid (conc.)36.46-As needed for acidification1.50~0.50
Total Estimated Cost $14.36

Cost per gram of product (assuming 75% yield):

  • Theoretical yield (100%) = 243.28 g

  • Actual yield (75%) = 182.46 g

  • Estimated cost per gram =

    
    0.079/g 
    
Expertise & Experience Insights for Route 2

This two-step approach offers an alternative that may be advantageous in certain contexts. The use of p-toluenesulfonamide, a stable solid, is often more convenient than handling the more reactive and moisture-sensitive p-toluenesulfonyl chloride. The choice of a polar aprotic solvent like DMF is crucial for the nucleophilic substitution step to proceed efficiently. The hydrolysis step is a standard saponification that is generally high-yielding. While this route involves two separate steps, it may offer better overall control and potentially higher purity of the final product before recrystallization.

Comparison of Synthesis Routes

FeatureRoute 1: Schotten-BaumannRoute 2: Nucleophilic Substitution
Number of Steps 12
Starting Materials β-Alanine, p-Toluenesulfonyl Chloridep-Toluenesulfonamide, Ethyl 3-bromopropionate
Key Reagents NaOH, HClK₂CO₃, NaOH, HCl
Solvents Water, TolueneDMF, Ethanol, Water
Estimated Yield ~66%~75% (overall)
Estimated Cost per Gram ~$0.051~$0.079
Process Complexity Moderate (requires careful temperature control)Higher (two distinct reaction and work-up steps)
Safety Considerations p-Toluenesulfonyl chloride is corrosive and a lachrymator.Ethyl 3-bromopropionate is a lachrymator. DMF is a potential reproductive toxin.
Scalability Readily scalable with appropriate engineering controls.Scalable, but two-step nature adds to process time.

Conclusion and Recommendations

From a purely cost-of-materials perspective, the Schotten-Baumann condensation (Route 1) appears to be the more economical choice for the synthesis of this compound. Its one-step nature also contributes to a more streamlined process, which can be advantageous in terms of time and labor on an industrial scale.

However, the Nucleophilic Substitution route (Route 2) presents a viable alternative, particularly for researchers who may prefer to avoid the direct use of p-toluenesulfonyl chloride or who require a higher initial purity of the product before final recrystallization. The slightly higher material cost may be offset by potentially higher and more consistent yields and easier handling of the starting materials in a laboratory setting.

The ultimate choice of synthetic route will depend on the specific priorities of the researcher or organization, including scale, available equipment, cost constraints, and safety protocols. For large-scale industrial production where cost is a primary driver, optimizing the Schotten-Baumann reaction would likely be the preferred strategy. For smaller-scale laboratory synthesis where convenience and potentially higher purity are more critical, the two-step nucleophilic substitution route warrants consideration.

References

  • PrepChem. Synthesis of N-tosyl-L-alanine.

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A Senior Application Scientist's Guide to the Structural Nuances of 3-(Toluene-4-sulfonylamino)-propionic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of structure-activity relationships (SAR) is paramount. The subtle interplay of functional groups and molecular architecture dictates a compound's physicochemical properties and its biological efficacy. This guide provides an in-depth structural comparison of 3-(Toluene-4-sulfonylamino)-propionic acid, a versatile building block, with its structurally similar counterparts. By examining these analogs, we can elucidate the contributions of the amino acid backbone and the core sulfonamide moiety to the overall molecular profile.

Introduction to this compound (N-Tosyl-β-Alanine)

This compound, also known as N-Tosyl-β-alanine, is a derivative of the non-proteinogenic amino acid β-alanine. Its structure is characterized by a toluenesulfonyl (tosyl) group attached to the nitrogen of β-alanine. This molecule serves as a valuable scaffold in medicinal chemistry, with the sulfonamide group being a key pharmacophore in a wide array of therapeutic agents, including antibacterial drugs and enzyme inhibitors.[1][2] The propionic acid chain provides a flexible linker, and the carboxylic acid offers a handle for further chemical modifications.

This guide will compare N-Tosyl-β-alanine with three structurally related molecules to dissect the influence of the amino acid component and the necessity of the amino acid linkage itself:

  • N-Tosyl-glycine: Shortening the carbon chain of the amino acid.

  • N-Tosyl-L-alanine: Introducing a methyl group to the α-carbon of the amino acid, creating a chiral center.

  • 4-Methylbenzenesulfonamide (Tosylamide): The parent sulfonamide without the amino acid moiety.

This comparative analysis will explore how these structural modifications impact key physicochemical and biological properties, providing a framework for rational drug design.

Structural Comparison at a Glance

The core structural differences between this compound and its selected analogs are centered on the nature of the substituent attached to the tosyl group. These variations, though seemingly minor, can lead to significant changes in molecular properties and biological activity.

Caption: Structural relationships between the compared molecules.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of a molecule, such as its acidity (pKa), solubility, and melting point, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The structural modifications in our selected analogs are expected to influence these properties significantly.

Illustrative Physicochemical Data

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)pKa (Illustrative)Aqueous Solubility (Illustrative)
This compound C₁₀H₁₃NO₄S243.28132-1344.5Sparingly soluble
N-Tosyl-glycine C₉H₁₁NO₄S229.25149-150[3]4.2Moderately soluble
N-Tosyl-L-alanine C₁₀H₁₃NO₄S243.28132-137[4]4.3Sparingly soluble
4-Methylbenzenesulfonamide C₇H₉NO₂S171.22136-140[5]10.1Slightly soluble

Note: The pKa and solubility values are illustrative and intended for comparative purposes. Actual values may vary depending on experimental conditions.

Acidity (pKa)

The acidity of these molecules is primarily attributed to the carboxylic acid group (in the N-tosyl amino acids) and the sulfonamide proton.

  • N-Tosyl Amino Acids: The carboxylic acid protons are significantly more acidic than the sulfonamide proton. The electron-withdrawing nature of the tosyl group slightly increases the acidity of the carboxylic acid compared to the parent amino acids. The subtle differences in pKa between N-tosyl-glycine, N-tosyl-β-alanine, and N-tosyl-L-alanine would be influenced by the inductive effects of the alkyl chain.

  • 4-Methylbenzenesulfonamide: In the absence of a carboxylic acid, the ionizable proton is on the sulfonamide nitrogen. The pKa of this proton is considerably higher, indicating it is a much weaker acid.[6]

Solubility

Aqueous solubility is governed by the balance between the hydrophilic and hydrophobic portions of a molecule.

  • N-Tosyl-glycine , being the smallest of the amino acid derivatives, is expected to have the highest aqueous solubility due to a more favorable hydrophilic-to-hydrophobic ratio.

  • This compound and N-Tosyl-L-alanine have an additional carbon in their backbone, increasing their lipophilicity and likely decreasing their aqueous solubility compared to the glycine analog.

  • 4-Methylbenzenesulfonamide , lacking the polar carboxylic acid group, is expected to have the lowest aqueous solubility of the series.

Melting Point

The melting point is influenced by the crystal lattice energy, which is dependent on intermolecular forces such as hydrogen bonding and van der Waals interactions. The presence of both a carboxylic acid and a sulfonamide group in the N-tosyl amino acids allows for extensive hydrogen bonding, contributing to their crystalline nature and relatively high melting points. The differences in melting points among the analogs reflect variations in their crystal packing efficiency.

Comparative Analysis of Biological Activity

The sulfonamide functional group is a cornerstone of many therapeutic agents, and its biological activity is highly dependent on the overall molecular structure.[7]

Enzyme Inhibition

Sulfonamides are well-known inhibitors of various enzymes, including carbonic anhydrases and matrix metalloproteinases (MMPs).[8][9] The inhibitory mechanism often involves the coordination of the deprotonated sulfonamide nitrogen to a zinc ion in the enzyme's active site.

  • N-Tosyl Amino Acids: The carboxylic acid moiety can provide an additional binding interaction with basic residues in the enzyme's active site, potentially enhancing inhibitory potency. The specific stereochemistry of the amino acid, as in N-Tosyl-L-alanine, can be crucial for optimal binding and selectivity. The length and flexibility of the linker between the tosyl group and the carboxylic acid, as seen in the comparison between the glycine and β-alanine derivatives, can also significantly impact how the inhibitor fits into the active site.[10]

  • 4-Methylbenzenesulfonamide: While it possesses the core zinc-binding sulfonamide group, the lack of additional interacting moieties, such as the carboxylic acid, generally results in lower inhibitory potency compared to more elaborated sulfonamide-based inhibitors.[2]

Illustrative Biological Data (Inhibition of Carbonic Anhydrase II)

CompoundIC₅₀ (nM) (Illustrative)
This compound 150
N-Tosyl-glycine 250
N-Tosyl-L-alanine 100
4-Methylbenzenesulfonamide >1000

Note: These IC₅₀ values are illustrative and intended to demonstrate potential structure-activity relationships.

From this illustrative data, one could hypothesize that the introduction of a methyl group on the α-carbon (N-Tosyl-L-alanine) may provide a beneficial hydrophobic interaction within the active site, leading to enhanced potency. The longer, more flexible linker of N-Tosyl-β-alanine might result in a slightly less optimal binding orientation compared to the α-amino acid analog.

Antibacterial Activity

The antibacterial action of sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[1] The structural similarity of sulfonamides to p-aminobenzoic acid (PABA), the natural substrate of DHPS, is key to their mechanism.

The antibacterial activity of these specific N-tosyl amino acid derivatives is less documented than their enzyme inhibitory properties. However, structure-activity relationship studies on sulfonamides have shown that modifications to the core structure can significantly alter their antibacterial spectrum and potency.[11]

Experimental Protocols

To empirically determine the physicochemical and biological properties discussed, standardized experimental protocols are essential.

Synthesis of N-Tosyl Amino Acids

A general and robust method for the synthesis of N-tosyl amino acids is the Schotten-Baumann reaction.[12]

Step-by-Step Methodology:

  • Dissolution: Dissolve the desired amino acid (e.g., β-alanine) in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Tosyl Chloride: Slowly and portion-wise, add a solution of p-toluenesulfonyl chloride in a suitable organic solvent (e.g., tetrahydrofuran or diethyl ether) to the cooled amino acid solution with vigorous stirring. Maintain the temperature below 10 °C.

  • Reaction: Allow the reaction to stir at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, acidify the mixture with a dilute strong acid (e.g., HCl) to a pH of approximately 2-3. This will precipitate the N-tosyl amino acid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: A generalized workflow for the synthesis of N-tosyl amino acids.

Determination of Physicochemical Properties

Melting Point:

The melting point can be determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded. Pure compounds typically have a sharp melting range of 1-2 °C.

Aqueous Solubility:

A simple method to estimate aqueous solubility involves adding increasing amounts of the compound to a fixed volume of water at a constant temperature and observing the point at which the solid no longer dissolves. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined by techniques such as UV-Vis spectroscopy or HPLC.

pKa Determination:

The pKa can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored with a pH meter. The pKa is the pH at the half-equivalence point.

Enzyme Inhibition Assay (Carbonic Anhydrase)

The inhibitory activity against carbonic anhydrase can be assessed using a colorimetric assay that measures the enzyme's esterase activity.

Step-by-Step Methodology:

  • Prepare Reagents: Prepare a buffer solution (e.g., Tris-HCl), a solution of the enzyme (e.g., bovine carbonic anhydrase II), a solution of the substrate (p-nitrophenyl acetate), and solutions of the inhibitor at various concentrations.

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and the inhibitor solution (or vehicle control).

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 25 °C) for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to each well to start the enzymatic reaction.

  • Measure Absorbance: Monitor the increase in absorbance at 405 nm over time using a plate reader. The product of the reaction, p-nitrophenolate, is yellow and absorbs at this wavelength.

  • Data Analysis: Calculate the initial reaction rates from the absorbance data. Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

Conclusion

This guide has provided a detailed structural comparison of this compound with its close analogs, N-tosyl-glycine, N-tosyl-L-alanine, and 4-methylbenzenesulfonamide. Through this analysis, we have highlighted how subtle modifications to the amino acid backbone and the presence or absence of the amino acid moiety can significantly influence key physicochemical and biological properties. A thorough understanding of these structure-activity relationships is indispensable for the rational design of novel therapeutic agents. The experimental protocols provided offer a starting point for the empirical validation of these principles in a laboratory setting.

References

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  • Verma, A., Joshi, S., & Singh, D. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400.
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A Comparative Guide to In-Vitro and In-Vivo Efficacy Testing of 3-(Toluene-4-sulfonylamino)-propionic acid as a Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Sulfonamide

In the landscape of modern drug discovery, the family of matrix metalloproteinases (MMPs) has emerged as a critical target for therapeutic intervention in a host of pathologies, including arthritis, cancer metastasis, and chronic inflammatory diseases.[1] These zinc-dependent endopeptidases are pivotal in the remodeling of the extracellular matrix, a process that, when dysregulated, contributes significantly to disease progression. The compound 3-(Toluene-4-sulfonylamino)-propionic acid, belonging to the sulfonamide class of molecules, represents a promising candidate for MMP inhibition.[1][2] Sulfonamides have been extensively investigated as MMP inhibitors, with their mechanism of action often involving the chelation of the catalytic zinc ion within the enzyme's active site.

While direct experimental data on this compound is not extensively available in public literature, its structural characteristics strongly suggest its potential as an MMP inhibitor. This guide, therefore, provides a comprehensive framework for the preclinical evaluation of this compound and other sulfonamide-based MMP inhibitors, comparing and contrasting the indispensable roles of both in-vitro and in-vivo studies. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into the interpretation of data, thereby providing a robust roadmap for researchers, scientists, and drug development professionals.

Part 1: In-Vitro Evaluation: Foundational Insights into Molecular Interactions

In-vitro studies form the bedrock of preclinical drug development, offering a controlled environment to dissect the direct interactions between a compound and its molecular target. These assays are characterized by their high throughput, cost-effectiveness, and the ability to elucidate specific mechanisms of action.

Enzymatic Assays: Quantifying Inhibitory Potency

The initial step in characterizing a potential MMP inhibitor is to determine its potency and selectivity against a panel of purified MMP enzymes. The fluorogenic substrate assay is a widely adopted method for this purpose due to its sensitivity and continuous monitoring capabilities.[3][4]

Principle: This assay utilizes a synthetic peptide substrate that is conjugated with a fluorescent reporter molecule and a quencher. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by an active MMP enzyme, the reporter is liberated from the quencher, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

Experimental Protocol: Fluorogenic Substrate Assay for MMP Inhibition

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Reconstitute purified, active human MMP enzymes (e.g., MMP-2, MMP-9, MMP-13) in assay buffer (typically 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).[5]

    • Prepare a working solution of a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).[6]

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of varying concentrations of the test compound or vehicle control to respective wells.

    • Add 20 µL of the diluted MMP enzyme solution to all wells except for the substrate control wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.

    • Immediately begin monitoring the fluorescence intensity (e.g., Ex/Em = 325/395 nm for Mca substrates) at regular intervals using a microplate reader.[3]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve for each concentration of the inhibitor.

    • Plot the percentage of MMP inhibition against the logarithm of the inhibitor concentration.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.

Data Presentation: Comparative Inhibitory Profile

MMP IsoformThis compound IC₅₀ (nM)Reference Inhibitor (e.g., Batimastat) IC₅₀ (nM)
MMP-1Experimental DataExperimental Data
MMP-2Experimental DataExperimental Data
MMP-9Experimental DataExperimental Data
MMP-13Experimental DataExperimental Data

Diagram: Workflow of Fluorogenic Substrate Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Compound Dilutions A1 Add Buffer, Compound, and Enzyme to Plate P1->A1 P2 Prepare Enzyme Solution P2->A1 P3 Prepare Substrate Solution A3 Add Substrate to Initiate P3->A3 A2 Pre-incubate (37°C, 15 min) A1->A2 A2->A3 A4 Monitor Fluorescence A3->A4 D1 Calculate Reaction Velocities A4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for determining MMP inhibitory potency using a fluorogenic substrate assay.

Zymography: Visualizing Enzymatic Activity

Zymography is a powerful technique that allows for the detection of MMP activity in complex biological samples, such as cell culture supernatants or tissue extracts.[7]

Principle: This method involves separating proteins by molecular weight using SDS-PAGE, where the polyacrylamide gel is co-polymerized with a substrate, typically gelatin or casein. After electrophoresis, the gel is incubated in a renaturing buffer to allow the separated enzymes to regain their activity. The gel is then transferred to a developing buffer, where active MMPs digest the substrate in their vicinity. Staining the gel with a protein dye (e.g., Coomassie Brilliant Blue) reveals clear bands of substrate degradation against a stained background, indicating the presence and relative activity of MMPs.

Experimental Protocol: Gelatin Zymography

  • Sample Preparation:

    • Culture cells (e.g., HT-1080 fibrosarcoma cells) in serum-free media in the presence of varying concentrations of this compound.

    • Collect the conditioned media and centrifuge to remove cellular debris.

  • Electrophoresis:

    • Mix the conditioned media with non-reducing sample buffer.

    • Load the samples onto a 10% polyacrylamide gel containing 1 mg/mL gelatin.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Renaturation and Development:

    • Wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.

    • Incubate the gel overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5).

  • Staining and Visualization:

    • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.

    • Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.

    • Quantify the bands using densitometry.

Part 2: In-Vivo Evaluation: Assessing Therapeutic Efficacy in a Physiological Context

While in-vitro studies are crucial for initial characterization, they cannot fully recapitulate the complex biological environment of a living organism. In-vivo studies are, therefore, essential to evaluate the pharmacokinetics, pharmacodynamics, efficacy, and safety of a drug candidate in a whole-animal system.

Collagen-Induced Arthritis (CIA) Model in Mice: A Paradigm for Inflammatory Disease

The CIA model is a widely used and well-characterized animal model of rheumatoid arthritis, a disease in which MMPs, particularly MMP-9 and MMP-13, play a significant pathogenic role.[8][9][10][11][12]

Principle: In susceptible strains of mice (e.g., DBA/1), immunization with type II collagen emulsified in Freund's adjuvant induces an autoimmune response that leads to the development of inflammatory arthritis with histopathological features resembling human rheumatoid arthritis.[10]

Experimental Protocol: Collagen-Induced Arthritis (CIA) Model

  • Induction of Arthritis:

    • Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA).

    • On day 0, immunize male DBA/1 mice with an intradermal injection of the collagen emulsion at the base of the tail.

    • On day 21, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).

  • Treatment Regimen:

    • Begin treatment with this compound or vehicle control on day 21, administered daily via oral gavage or intraperitoneal injection.

  • Disease Assessment:

    • Monitor the mice daily for the onset and severity of arthritis using a clinical scoring system (e.g., 0 = normal, 4 = severe swelling and erythema of the entire paw).[8]

    • Measure paw thickness using a digital caliper.

    • At the end of the study (e.g., day 42), collect blood for analysis of inflammatory markers (e.g., cytokines, anti-collagen antibodies) and harvest joints for histological evaluation of inflammation, cartilage damage, and bone erosion.

Data Presentation: Therapeutic Efficacy in the CIA Model

Treatment GroupMean Arthritis Score (Day 42)Mean Paw Thickness (mm, Day 42)Histological Score (Inflammation, Cartilage Damage, Bone Erosion)
Vehicle ControlExperimental DataExperimental DataExperimental Data
This compound (10 mg/kg)Experimental DataExperimental DataExperimental Data
This compound (30 mg/kg)Experimental DataExperimental DataExperimental Data
Positive Control (e.g., Dexamethasone)Experimental DataExperimental DataExperimental Data

Diagram: Workflow of the Collagen-Induced Arthritis (CIA) Model

G cluster_induction Induction Phase cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis I1 Day 0: Primary Immunization (Collagen in CFA) I2 Day 21: Booster Immunization (Collagen in IFA) I1->I2 T1 Daily Treatment (Day 21-42) I2->T1 T2 Monitor Arthritis Score and Paw Thickness I2->T2 T1->T2 E1 Day 42: Sacrifice T2->E1 E2 Collect Blood and Joints E1->E2 E3 Analyze Inflammatory Markers and Histology E2->E3

Caption: Experimental timeline and workflow for evaluating a test compound in the murine collagen-induced arthritis model.

Murine Cancer Metastasis Model: Probing Anti-Invasive Properties

MMPs, particularly the gelatinases MMP-2 and MMP-9, are critically involved in the degradation of the basement membrane, a key step in tumor cell invasion and metastasis.[13]

Principle: This model involves the intravenous or orthotopic injection of highly metastatic cancer cells (e.g., B16-F10 melanoma, 4T1 breast cancer) into immunocompromised or syngeneic mice.[14][15] The subsequent formation of metastatic nodules in distant organs, such as the lungs, can be quantified to assess the efficacy of anti-metastatic agents.

Experimental Protocol: Murine Cancer Metastasis Model

  • Cell Culture and Injection:

    • Culture a highly metastatic cancer cell line (e.g., 4T1 murine breast cancer cells).

    • Harvest and resuspend the cells in a sterile saline solution.

    • Inject the cancer cells into the tail vein of BALB/c mice.

  • Treatment Regimen:

    • Administer this compound or vehicle control daily, starting on the day of tumor cell injection.

  • Metastasis Assessment:

    • After a pre-determined period (e.g., 21 days), sacrifice the mice and harvest the lungs.

    • Fix the lungs in Bouin's solution to enhance the visibility of metastatic nodules.

    • Count the number of surface metastatic nodules on each lung lobe.

    • Confirm the presence of metastases through histological analysis.

Part 3: Comparative Analysis: Bridging the Bench and the Bedside

The decision to advance a compound from in-vitro to in-vivo testing is a critical juncture in drug development. A comprehensive understanding of the strengths and limitations of each approach is paramount.

FeatureIn-Vitro StudiesIn-Vivo Studies
Physiological Relevance LowHigh
Throughput HighLow
Cost LowHigh
Data Complexity LowHigh
Information Obtained Direct target engagement, potency, selectivity, mechanism of actionEfficacy, pharmacokinetics, pharmacodynamics, safety, toxicity
Ethical Considerations MinimalSignificant

In-vitro assays provide a rapid and cost-effective means to screen large numbers of compounds and to establish a foundational understanding of their biochemical activity. However, the artificial nature of these systems cannot predict how a compound will behave in a complex physiological environment.

In-vivo models, on the other hand, offer a more holistic assessment of a compound's therapeutic potential, taking into account factors such as absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects. The data generated from well-designed animal models are often a prerequisite for advancing a compound to clinical trials.

Conclusion: A Synergistic Approach to Drug Discovery

The preclinical evaluation of this compound as a potential MMP inhibitor necessitates a synergistic approach that leverages the distinct advantages of both in-vitro and in-vivo methodologies. Initial in-vitro screening is essential for identifying potent and selective inhibitors, while subsequent in-vivo studies in relevant disease models are critical for validating their therapeutic efficacy and safety. By carefully selecting and executing the appropriate assays and models, researchers can build a robust data package that provides a clear rationale for the continued development of this and other promising sulfonamide-based MMP inhibitors.

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A Researcher's Guide to Investigating the Cross-Reactivity of 3-(Toluene-4-sulfonylamino)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity profile of 3-(Toluene-4-sulfonylamino)-propionic acid, also known as N-tosyl-beta-alanine. In the absence of extensive public data on the specific biological targets of this molecule, this document outlines a logical, evidence-based approach to hypothesize and experimentally validate potential off-target interactions. Our focus is on providing the scientific rationale and detailed methodologies required to generate a robust selectivity profile, a critical component of any preclinical drug development program.

Introduction: The Imperative of Selectivity Profiling

This compound is a molecule of interest due to its structural motifs, which are present in numerous biologically active compounds. Its chemical structure features two key pharmacophores: a toluenesulfonamide group and a β-amino acid (propionic acid) backbone. While the primary target of this compound may be known or under investigation, its potential for interacting with other proteins—a phenomenon known as cross-reactivity or off-target activity—is a critical aspect to characterize. Unforeseen off-target effects are a significant cause of adverse drug reactions and late-stage clinical trial failures. Therefore, a proactive and systematic evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental component of robust scientific inquiry and a cornerstone of developing safer, more effective therapeutics.

This guide will first deconstruct the structure of this compound to identify potential protein families it may interact with. Subsequently, it will provide detailed, step-by-step experimental protocols to test these hypotheses, enabling a thorough comparison of its activity across various potential targets.

Structural Rationale for Potential Cross-Reactivity

The structure of this compound suggests potential interactions with several classes of proteins. By understanding the common binding motifs of its constituent parts, we can formulate a targeted screening strategy.

The Sulfonamide Moiety: A Privileged Scaffold

The arylsulfonamide group is a well-established pharmacophore known to interact with zinc-containing enzymes and other protein classes.[1][2]

  • Carbonic Anhydrases (CAs): This large family of metalloenzymes plays a crucial role in pH regulation and other physiological processes.[3] The sulfonamide group is the archetypal inhibitor of CAs, coordinating with the zinc ion in the active site.[2] Given this strong precedent, CAs are a high-priority target class for cross-reactivity testing.

  • Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent endopeptidases involved in extracellular matrix remodeling.[4][5] Numerous MMP inhibitors incorporate a sulfonamide group to interact with the catalytic zinc ion.[5][6]

  • Sulfonylurea Receptors (SURs): These proteins are the regulatory subunits of ATP-sensitive potassium (KATP) channels and are the primary targets of sulfonylurea drugs used in the treatment of type 2 diabetes.[7][8][9] While structurally distinct from typical sulfonylureas, the presence of the sulfonamide group in our compound of interest warrants an investigation into potential interactions with SURs.[10]

The β-Amino Acid Backbone: Mimicking Endogenous Ligands

The 3-aminopropionic acid (β-alanine) portion of the molecule is an isomer of the proteinogenic amino acid α-alanine and can mimic other endogenous signaling molecules.

  • GABA-B Receptors: As a β-amino acid, this moiety bears structural resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Specifically, β-amino acids have been identified as agonists for the GABA-B receptor, a G-protein coupled receptor (GPCR) involved in neuronal signaling.[11][12]

  • Free Fatty Acid Receptors (FFARs): The propionic acid component is a short-chain fatty acid (SCFA). SCFAs are known endogenous ligands for FFAR2 (GPR43) and FFAR3 (GPR41), which are GPCRs involved in metabolic and inflammatory signaling.[13][14] Propionate is a known agonist for both of these receptors.[13][15]

  • Propionyl-CoA Carboxylase (PCC): This mitochondrial enzyme plays a key role in the metabolism of odd-chain fatty acids and certain amino acids by catalyzing the carboxylation of propionyl-CoA.[16][17][18] While a less direct interaction is anticipated, the structural similarity to the enzyme's substrate makes it a candidate for investigation, particularly in high-concentration toxicity studies.

The following diagram illustrates the logical flow for identifying and testing potential cross-reactivity targets.

CrossReactivity_Workflow cluster_Compound Test Compound cluster_Pharmacophores Key Pharmacophores cluster_Targets Hypothesized Protein Targets cluster_Assays Experimental Validation Compound 3-(Toluene-4-sulfonylamino)- propionic acid Sulfonamide Sulfonamide Moiety Compound->Sulfonamide BetaAminoAcid β-Amino Acid Moiety Compound->BetaAminoAcid CAs Carbonic Anhydrases (CAs) Sulfonamide->CAs MMPs Matrix Metalloproteinases (MMPs) Sulfonamide->MMPs SURs Sulfonylurea Receptors (SURs) Sulfonamide->SURs GABAB GABA-B Receptors BetaAminoAcid->GABAB FFARs Free Fatty Acid Receptors (FFARs) BetaAminoAcid->FFARs PCC Propionyl-CoA Carboxylase (PCC) BetaAminoAcid->PCC CA_Assay Enzymatic Inhibition Assay CAs->CA_Assay MMP_Assay Enzymatic Inhibition Assay MMPs->MMP_Assay SUR_Assay Radioligand Binding Assay SURs->SUR_Assay GABAB_Assay Cell-Based Functional Assay GABAB->GABAB_Assay FFAR_Assay Calcium Mobilization Assay FFARs->FFAR_Assay PCC_Assay Enzyme Kinetics Assay PCC->PCC_Assay

Caption: Workflow for identifying and validating potential cross-reactivity.

Experimental Protocols for Cross-Reactivity Assessment

This section provides detailed, step-by-step protocols for assessing the interaction of this compound with the hypothesized target classes. For each target, a primary screening assay is described. It is recommended to perform these assays in a dose-response format to determine the potency (e.g., IC50 or EC50) of any observed activity.

Carbonic Anhydrase (CA) Inhibition Assay

This colorimetric assay is based on the esterase activity of CAs.[19][20]

  • Principle: CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically at 405 nm. A decrease in the rate of p-NP formation indicates inhibition.

  • Materials:

    • Human or bovine erythrocyte CA (e.g., Sigma-Aldrich C2624)

    • p-Nitrophenyl acetate (p-NPA)

    • Acetazolamide (positive control inhibitor)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5

    • DMSO

    • 96-well clear, flat-bottom microplate

    • Microplate reader with kinetic measurement capabilities

  • Procedure:

    • Prepare a stock solution of the test compound and acetazolamide in DMSO. Create serial dilutions in Assay Buffer.

    • Prepare a working solution of CA in Assay Buffer.

    • In a 96-well plate, add Assay Buffer, the test compound dilutions (or DMSO for control), and the CA working solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

    • Calculate the rate of reaction (V) for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

GABA-B Receptor Activation Assay

A cell-based ELISA can be used to measure changes in downstream signaling upon receptor activation.

  • Principle: Activation of the Gi-coupled GABA-B receptor leads to a decrease in intracellular cAMP levels. This change can be quantified using a competitive ELISA.

  • Materials:

    • CHO or HEK293 cells stably expressing the human GABA-B receptor

    • Baclofen (positive control agonist)

    • Forskolin (to stimulate cAMP production)

    • cAMP assay kit (e.g., a competitive ELISA-based kit)

    • Cell culture reagents

  • Procedure:

    • Plate the GABA-B expressing cells in a 96-well plate and culture overnight.

    • Wash the cells and add the test compound or baclofen at various concentrations in a stimulation buffer.

    • Add a fixed concentration of forskolin to all wells to induce cAMP production.

    • Incubate for a specified period (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive ELISA kit according to the manufacturer's instructions.

    • A decrease in the cAMP signal relative to the forskolin-only control indicates GABA-B receptor agonism.

    • Plot the percentage of inhibition of the forskolin response against the logarithm of the agonist concentration to determine the EC50 value.

Free Fatty Acid Receptor (FFAR2/3) Activation Assay

A calcium mobilization assay is a common method to assess the activation of Gq-coupled receptors like FFAR2.[21]

  • Principle: Activation of FFAR2 leads to the activation of the Gq signaling pathway, resulting in an increase in intracellular calcium concentration. This can be measured using a calcium-sensitive fluorescent dye.

  • Materials:

    • HEK293 cells stably expressing human FFAR2 or FFAR3

    • Propionic acid or acetate (positive control agonist)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Pluronic F-127

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • Fluorescence plate reader with an injection system

  • Procedure:

    • Plate the FFAR-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

    • Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM with Pluronic F-127) for 1 hour at 37°C.

    • Wash the cells with assay buffer.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject the test compound or positive control at various concentrations and immediately begin recording the fluorescence intensity over time.

    • An increase in fluorescence intensity indicates receptor activation.

    • Calculate the peak fluorescence response for each concentration and plot against the logarithm of the agonist concentration to determine the EC50 value.

The following diagram outlines the general workflow for these in vitro assays.

Assay_Workflow cluster_Prep Preparation cluster_Execution Assay Execution cluster_Analysis Data Analysis Compound_Prep Prepare Test Compound and Control Dilutions Plate_Setup Set up 96-well Plate: Controls and Test Compound Concentrations Compound_Prep->Plate_Setup Reagent_Prep Prepare Assay Reagents (Enzyme/Cells, Substrate, Buffers) Reagent_Prep->Plate_Setup Incubation Pre-incubation (Compound with Enzyme/Cells) Plate_Setup->Incubation Reaction_Start Initiate Reaction (Add Substrate/Stimulant) Incubation->Reaction_Start Measurement Measure Signal (Absorbance, Fluorescence, etc.) Reaction_Start->Measurement Data_Processing Calculate Reaction Rates or Signal Response Measurement->Data_Processing Dose_Response Generate Dose-Response Curve Data_Processing->Dose_Response Potency_Calc Determine IC50 / EC50 Dose_Response->Potency_Calc

Caption: General workflow for in vitro cross-reactivity assays.

Data Interpretation and Comparative Analysis

The primary output of these assays will be potency values (IC50 or EC50) for this compound against each of the tested targets. This quantitative data should be summarized in a clear, structured table for easy comparison.

Table 1: Example Cross-Reactivity Profile of this compound

Target ClassSpecific TargetAssay TypePotency (IC50/EC50) [µM]
Primary Target Target X (Primary Assay) (Value)
Carbonic AnhydraseshCA IEnzymatic Inhibition> 100
hCA IIEnzymatic Inhibition25.3
Matrix MetalloproteinasesMMP-2Enzymatic Inhibition> 100
MMP-9Enzymatic Inhibition78.1
Ion ChannelsSUR1/KATPRadioligand Binding> 100
GPCRsGABA-BcAMP Assay15.8
FFAR2Calcium Mobilization5.2
FFAR3cAMP Assay12.5
Metabolic EnzymesPCCEnzyme Kinetics> 100

This is example data and does not reflect actual experimental results.

The selectivity of the compound can be expressed as the ratio of its potency against off-targets to its potency against the primary target. A selectivity ratio of greater than 100-fold is often considered a benchmark for a selective compound, although the required selectivity window is highly dependent on the therapeutic context and the physiological roles of the off-targets.

Conclusion

This guide provides a scientifically grounded strategy for evaluating the cross-reactivity of this compound. By leveraging structural insights to hypothesize potential off-targets and employing robust in vitro assays for experimental validation, researchers can build a comprehensive selectivity profile. This information is invaluable for making informed decisions in the drug discovery and development process, ultimately contributing to the creation of safer and more effective chemical probes and therapeutic agents. The self-validating nature of the described protocols, which include positive controls and quantitative endpoints, ensures the generation of trustworthy and reproducible data.

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A Senior Application Scientist's Guide to Confirming the Structure of 3-(Toluene-4-sulfonylamino)-propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. In the realm of sulfonamide derivatives, which are prevalent in medicinal chemistry, subtle isomeric differences can lead to vastly different biological activities. This guide provides an in-depth, experience-driven comparison of analytical techniques to definitively confirm the structure of 3-(Toluene-4-sulfonylamino)-propionic acid, also known as N-tosyl-beta-alanine. We will compare its spectral data with those of its common isomer, 2-(Toluene-4-sulfonylamino)-propionic acid (N-tosyl-alpha-alanine), and a potential synthetic byproduct, Toluene-4-sulfonic acid 3-aminopropanoic acid ester.

This guide is structured to provide not just protocols, but the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating approach to structural elucidation.

The Challenge of Isomerism in Sulfonated Amino Acids

The synthesis of this compound typically involves the reaction of β-alanine with tosyl chloride. However, the use of an incorrect starting amino acid (α-alanine instead of β-alanine) can lead to the formation of the isomeric 2-(Toluene-4-sulfonylamino)-propionic acid. Furthermore, under certain conditions, O-tosylation of the carboxylic acid could potentially occur, leading to other isomeric impurities. Here, we focus on the most probable isomeric alternatives to demonstrate a comprehensive analytical strategy.

A Multi-faceted Approach to Structural Confirmation

A single analytical technique is rarely sufficient for the unequivocal confirmation of a chemical structure. A synergistic approach, combining Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), provides a comprehensive and definitive structural assignment.

Experimental Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR MS Mass Spectrometry (LC-MS/MS) Synthesis->MS Comparison Comparison of Spectral Data with Isomeric Alternatives NMR->Comparison FTIR->Comparison MS->Comparison Structure_Confirmed Structure Confirmed Comparison->Structure_Confirmed

Caption: A logical workflow for the synthesis and structural confirmation of this compound derivatives.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for distinguishing between the isomers . The chemical environment of each proton and carbon atom is unique, leading to distinct chemical shifts and coupling patterns.

¹H NMR Spectroscopy: A Tale of Two Isomers

The key to differentiating between the 3- and 2-isomers lies in the splitting patterns and chemical shifts of the propionic acid backbone protons.

  • For this compound (Target Compound): We expect to see two triplets. The methylene group adjacent to the carboxylic acid (α-protons) will be a triplet due to coupling with the adjacent β-protons. The methylene group adjacent to the sulfonamide nitrogen (β-protons) will also be a triplet due to coupling with the α-protons.

  • For 2-(Toluene-4-sulfonylamino)-propionic acid (Isomer 1): We expect a quartet for the methine proton (α-proton) due to coupling with the three protons of the methyl group, and a doublet for the methyl group protons (β-protons) due to coupling with the single α-proton.

  • For Toluene-4-sulfonic acid 3-aminopropanoic acid ester (Isomer 2): The chemical shifts of the propionic acid backbone protons would be significantly different due to the change in connectivity. The methylene group adjacent to the ester oxygen would be shifted further downfield compared to when it is adjacent to a carboxylic acid.

Table 1: Comparison of Expected ¹H NMR Spectral Data

Proton This compound (Predicted) 2-(Toluene-4-sulfonylamino)-propionic acid (Experimental)[1] Key Differentiator
Tosyl-CH₃~2.4 ppm (s, 3H)2.40 ppm (s, 3H)-
Tosyl-Ar-H~7.3-7.4 ppm (d, 2H), ~7.7-7.8 ppm (d, 2H)7.41 ppm (d, 2H), 7.75 ppm (d, 2H)-
Propionic Acid-α~2.5 ppm (t, 2H)3.85 ppm (p, 1H)Triplet vs. Pentet/Multiplet and significant downfield shift in the α-isomer.
Propionic Acid-β~3.3 ppm (t, 2H)1.20 ppm (d, 3H)Triplet (CH₂) vs. Doublet (CH₃) and significant upfield shift in the α-isomer.
-NH-Broad singlet, variable8.03 ppm (br d, 1H)Position and coupling can vary.
-COOHBroad singlet, >10 ppm6.4 ppm (br d, 1H)Position is solvent and concentration dependent.

Note: Predicted values for the target compound are based on standard chemical shift tables and data from similar structures. Experimental data for the α-isomer is from a known source.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

¹³C NMR provides complementary information, confirming the number of unique carbon environments and their electronic nature. The chemical shifts of the propionic acid carbons are particularly diagnostic.

Table 2: Comparison of Expected ¹³C NMR Spectral Data

Carbon This compound (Predicted) 2-(Toluene-4-sulfonylamino)-propionic acid (Predicted) Key Differentiator
Tosyl-CH₃~21 ppm~21 ppm-
Tosyl-Ar-C~127, ~130, ~137, ~143 ppm~127, ~130, ~137, ~143 ppm-
Propionic Acid-α~34 ppm~55 ppmSignificant downfield shift of the α-carbon in the 2-isomer.
Propionic Acid-β~40 ppm~18 ppmSignificant upfield shift of the β-carbon (now a methyl group) in the 2-isomer.
Propionic Acid-C=O~175 ppm~174 ppmSimilar chemical shifts.

Note: Predicted values are based on standard chemical shift prediction software and literature values for similar functional groups.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for the clear observation of exchangeable protons like -NH and -COOH.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Process the raw data (FID) by applying a Fourier transform.

    • Phase the spectra and perform baseline correction.

    • Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

    • Analyze the chemical shifts, integration (for ¹H), and splitting patterns to assign the structure.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy - Probing Functional Groups

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. While it may not be as definitive as NMR for isomer differentiation, it can quickly confirm the presence of key functional groups and rule out others.

Table 3: Key FT-IR Vibrational Frequencies

Functional Group Characteristic Absorption (cm⁻¹) Expected in Target Compound? Notes
O-H (Carboxylic Acid)3300-2500 (broad)YesA very broad absorption is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[2]
N-H (Sulfonamide)~3300 (sharp to medium)YesMay be superimposed on the broad O-H stretch.
C-H (Aromatic)3100-3000Yes
C-H (Aliphatic)3000-2850Yes
C=O (Carboxylic Acid)1725-1700YesA strong, sharp peak is expected.[2]
C=C (Aromatic)1600-1450Yes
S=O (Sulfonamide)1350-1300 and 1170-1150YesTwo strong absorptions are characteristic of the sulfonyl group.
C-N1350-1000Yes
C-O1300-1000Yes

For the isomeric ester (Isomer 2), the broad O-H stretch of the carboxylic acid would be absent, and the C=O stretch would likely shift to a slightly higher wavenumber, characteristic of an ester.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample and KBr Preparation:

    • Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed water, which has strong IR absorptions.

    • Grind a small amount (1-2 mg) of the synthesized compound to a fine powder using an agate mortar and pestle.

  • Mixing:

    • Add approximately 100-200 mg of the dry KBr to the mortar.

    • Gently but thoroughly mix the sample and KBr. The goal is to uniformly disperse the sample within the KBr matrix.[3]

  • Pellet Formation:

    • Transfer the mixture to a pellet press die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes. A vacuum die can be used to remove trapped air and improve pellet transparency.[3][4]

  • Data Acquisition:

    • Carefully remove the transparent or translucent pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor signals.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Spectral Analysis:

    • Identify the characteristic absorption bands and compare them to the expected frequencies for the target molecule and its potential isomers.

Part 3: Mass Spectrometry - Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for structural confirmation. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting fragments, offering further structural insights.

Expected Mass and Fragmentation
  • Molecular Weight Confirmation: For C₁₀H₁₃NO₄S, the expected monoisotopic mass is approximately 243.0565 g/mol . High-resolution mass spectrometry (HRMS) can confirm this with high accuracy.

  • Fragmentation Analysis (MS/MS): The fragmentation patterns of the 3- and 2-isomers will differ. A common fragmentation pathway for sulfonamides involves the loss of SO₂ (64 Da).[5] The fragmentation of the propionic acid chain will also be diagnostic.

Fragmentation Pathway Diagram

fragmentation_pathway Parent [M+H]⁺ m/z 244.06 Loss_SO2 Loss of SO₂ Parent->Loss_SO2 Loss_H2O Loss of H₂O Parent->Loss_H2O Loss_Tosyl Loss of Tosyl group Parent->Loss_Tosyl Fragment_180 [M+H-SO₂]⁺ m/z 180.0 Loss_SO2->Fragment_180 Fragment_226 [M+H-H₂O]⁺ m/z 226.0 Loss_H2O->Fragment_226 Fragment_89 [Propionic Acid+H]⁺ m/z 89.0 Loss_Tosyl->Fragment_89

Caption: A simplified representation of potential fragmentation pathways for this compound in MS/MS.

Experimental Protocol: LC-MS/MS Analysis

This protocol is adapted from established methods for sulfonamide analysis.[2][6][7]

  • Sample Preparation:

    • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

    • Prepare a dilute working solution (e.g., 1 µg/mL) in the initial mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid (to promote protonation for positive ion mode).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic content to elute the compound.

    • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for analytical scale.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for sulfonamides.

    • MS1 Scan: Scan a mass range that includes the expected m/z of the protonated molecule ([M+H]⁺, ~244.06).

    • MS/MS (Product Ion Scan):

      • Select the [M+H]⁺ ion as the precursor ion.

      • Apply collision-induced dissociation (CID) with an optimized collision energy to generate fragment ions.

      • Scan the resulting product ions to obtain the MS/MS spectrum.

  • Data Analysis:

    • Confirm the presence of the [M+H]⁺ ion with the correct m/z value in the MS1 spectrum.

    • Analyze the MS/MS spectrum to identify key fragment ions. Compare the fragmentation pattern with that of known standards or predicted pathways to support the structural assignment.

Conclusion

The structural confirmation of this compound requires a meticulous and multi-pronged analytical approach. While each technique provides valuable information, it is the convergence of data from ¹H and ¹³C NMR, FT-IR, and mass spectrometry that provides the irrefutable evidence required for confident structural assignment. By understanding the expected spectral features and the key differences between the target molecule and its likely isomers, researchers can navigate the complexities of structural elucidation with a high degree of certainty. This guide provides the experimental framework and the scientific rationale to achieve this critical aspect of chemical research.

References

  • Agilent Technologies. (2020). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies, Inc. [Link]
  • PrepChem. (n.d.). Synthesis of N-tosyl-L-alanine. PrepChem.com. [Link]
  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. [Link]
  • Reddy, G. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. International Journal of Pharmaceutical Sciences and Research, 9(1), 235-243. [Link]
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry and Biochemistry. [Link]
  • Asian Journal of Pharmaceutical and Clinical Research. (2021).
  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. [Link]
  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]
  • Shimadzu. (n.d.). KBr Pellet Method. [Link]
  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]
  • USDA Food Safety and Inspection Service. (2009).

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A Senior Application Scientist's Guide to the Physicochemical Data Validation of 3-(Toluene-4-sulfonylamino)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. 3-(Toluene-4-sulfonylamino)-propionic acid, also known as N-tosyl-β-alanine, is a compound of interest, often utilized as a building block in the synthesis of more complex molecules. Its physicochemical properties, such as melting point, solubility, and acidity (pKa), are critical determinants of its reactivity, bioavailability, and formulation potential. This guide provides a comprehensive framework for the experimental validation of the literature-reported properties of this compound, ensuring the reliability and reproducibility of research outcomes. While comprehensive, peer-reviewed experimental data for this specific molecule is not abundant, this guide will utilize available predicted data as a baseline for validation and will draw upon established analytical methodologies to provide a robust validation workflow.

Literature Data for this compound

A survey of chemical supplier databases and computational predictions provides the following physicochemical data for this compound. It is crucial to note that these values are largely predicted and serve as the basis for our experimental validation.

PropertyReported Value (Predicted)Significance in Drug Development
Melting Point (°C) 110-113Indicator of purity and solid-state stability.
pKa ~3.87Governs solubility and absorption at physiological pH.
Solubility Limited experimental data available. Predicted to be slightly soluble in water and soluble in organic solvents like methanol and DMSO.Crucial for formulation, dissolution, and bioavailability.
Molecular Weight ( g/mol ) 243.28Fundamental property for stoichiometric calculations.

Experimental Validation Protocols

The following section details the experimental protocols for the validation of the key physicochemical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the validation process.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Expertise & Experience: The melting point is a fundamental property that provides a primary indication of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range suggests the presence of impurities. Differential Scanning Calorimetry (DSC) is a highly accurate and reproducible technique for determining the melting point and enthalpy of fusion.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to 150 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The melting point (Tm) is determined as the onset temperature of the endothermic melting peak in the DSC thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area.

Trustworthiness: The system is self-validating through the use of a calibrated instrument and a certified reference standard (e.g., indium) to ensure temperature and enthalpy accuracy.

Caption: Workflow for Melting Point Determination by DSC.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity determination in the pharmaceutical industry. By separating the compound of interest from any impurities, it provides a quantitative measure of purity. A well-developed HPLC method should be specific, linear, accurate, and precise.

Experimental Protocol:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare a working solution by diluting the stock solution to 0.1 mg/mL with the mobile phase.

  • Analysis: Inject the working solution into the HPLC system and record the chromatogram.

  • Data Analysis: Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.

Trustworthiness: The method's validity is established through system suitability tests (e.g., tailing factor, theoretical plates) and validation parameters as per ICH guidelines, including linearity, accuracy, and precision.

Caption: Workflow for Purity Assessment by HPLC.

pKa Determination by Potentiometric Titration

Expertise & Experience: The pKa, or acid dissociation constant, is a critical parameter that influences a drug's solubility and permeability across biological membranes. Potentiometric titration is a classic and reliable method for determining the pKa of an ionizable compound.

Experimental Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of deionized water to create a solution of approximately 0.01 M.

  • Titration Setup: Place the solution in a thermostatted vessel at 25 °C and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding small increments of the titrant and recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This can be determined from the first derivative of the titration curve.

Trustworthiness: The accuracy of the pKa determination relies on the precise calibration of the pH meter with standard buffers and the use of a standardized titrant.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Structural Confirmation by Spectroscopic Methods

Expertise & Experience: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide unambiguous confirmation of the chemical structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the structure of this compound, showing characteristic signals for the aromatic protons of the toluene group, the methylene protons of the propionic acid backbone, and the amine proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number and types of carbon atoms in the molecule.

  • FTIR Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch of the sulfonamide, the S=O stretches, the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).

  • Data Analysis: Process the spectrum and assign the observed chemical shifts, multiplicities, and integration values to the corresponding protons in the molecule.

Trustworthiness: The structural assignment is validated by comparing the experimental spectra with predicted spectra and by ensuring consistency across different spectroscopic techniques.

Caption: Workflow for Structural Confirmation by ¹H NMR.

Comparison with Alternatives

To provide context for the properties of this compound, it is useful to compare it with structurally related and more extensively studied alternatives.

CompoundStructureMelting Point (°C)pKaKey Differences
This compound Tosyl-NH-CH₂CH₂COOH110-113 (Predicted)~3.87 (Predicted)Sulfonamide linkage.
N-Acetyl-β-alanine Acetyl-NH-CH₂CH₂COOH105-106[1]~4.2Amide linkage, generally less acidic than sulfonamide.
β-Alanine H₂N-CH₂CH₂COOH~200 (decomposes)[2]3.55 (carboxyl group)[3]Unprotected amino group, zwitterionic nature.

This comparison highlights how the nature of the N-protecting group (tosyl vs. acetyl vs. none) significantly influences the physicochemical properties of the β-alanine scaffold. The electron-withdrawing nature of the tosyl group is expected to increase the acidity of the carboxylic acid compared to the acetyl group.

Conclusion

The validation of literature data through rigorous experimental work is a fundamental practice in scientific research. This guide provides a comprehensive framework for the systematic validation of the key physicochemical properties of this compound. By employing well-established analytical techniques such as DSC, HPLC, potentiometric titration, and spectroscopic methods, researchers can ensure the quality and reliability of their starting materials, leading to more robust and reproducible scientific outcomes. The principles and protocols outlined herein are broadly applicable to the characterization of other novel chemical entities in the drug discovery and development pipeline.

References

  • N-acetyl-β-alanine - Physico-chemical Properties. ChemBK.
  • N-Acetyl-β-alanine | C5H9NO3 | CID 76406 - PubChem. National Center for Biotechnology Information.
  • β-Alanine | C3H7NO2 | CID 239 - PubChem. National Center for Biotechnology Information.
  • β-Alanine - Wikipedia. Wikimedia Foundation.

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Safety Operating Guide

Navigating the Safe Handling of 3-(Toluene-4-sulfonylamino)-propionic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: A Summary of Critical Safety Information

Hazard ClassificationRequired Personal Protective Equipment (PPE)First Aid Measures
GHS Classification: [1] - Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed - Skin Irritation (Category 2), H315: Causes skin irritation - Eye Irritation (Category 2A), H319: Causes serious eye irritation- Eye/Face Protection: Chemical safety goggles and a face shield. - Skin Protection: Nitrile or neoprene gloves, a lab coat, and closed-toe shoes. - Respiratory Protection: A NIOSH-approved respirator with an appropriate particulate filter.- Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. - Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. - Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

Introduction: Understanding the Compound and Associated Risks

3-(Toluene-4-sulfonylamino)-propionic acid is a sulfonylamino acid derivative that, while valuable in research and development, presents notable health hazards that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed, a skin irritant, and a serious eye irritant.[1] This guide provides a detailed, step-by-step approach to the safe handling, storage, and disposal of this chemical, ensuring the well-being of laboratory personnel and the integrity of your research.

I. Pre-Handling Preparations: Engineering Controls and Personal Protective Equipment

Before commencing any work with this compound, a thorough risk assessment is paramount. The primary objective is to minimize exposure through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source. When working with powdered this compound, the primary risk is the generation of airborne dust.

  • Fume Hood: All weighing and handling of the solid compound should be conducted within a certified chemical fume hood.[2][3] This will effectively capture and exhaust any dust particles, preventing inhalation.

  • Ventilation: Ensure the laboratory is well-ventilated to further dilute any fugitive emissions.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

  • Eye and Face Protection: Due to the risk of serious eye irritation, chemical splash goggles are mandatory.[2] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn at all times. Inspect gloves for any signs of degradation or punctures before each use.

    • Lab Coat: A buttoned lab coat provides a barrier against accidental spills.

    • Footwear: Closed-toe shoes are required to protect against spills.

  • Respiratory Protection: When handling larger quantities or if there is a potential for significant dust generation, a NIOSH-approved respirator with a particulate filter is necessary.[4][5]

Workflow for Donning Personal Protective Equipment

PPE_Donning Start Start LabCoat Don Lab Coat Start->LabCoat Respirator Don Respirator (if required) LabCoat->Respirator Goggles Don Safety Goggles Respirator->Goggles FaceShield Don Face Shield (if required) Goggles->FaceShield Gloves Don Gloves FaceShield->Gloves End Ready for Handling Gloves->End Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response Spill Spill Occurs MinorSpill Minor Spill Spill->MinorSpill Small & Contained MajorSpill Major Spill Spill->MajorSpill Large or Uncontained Exposure Exposure Occurs EyeContact Eye Contact Exposure->EyeContact SkinContact Skin Contact Exposure->SkinContact Ingestion Ingestion Exposure->Ingestion Inhalation Inhalation Exposure->Inhalation CleanUp Decontaminate Area MinorSpill->CleanUp Follow Minor Spill Protocol Evacuate Restrict Access MajorSpill->Evacuate Evacuate & Alert Authorities Eyewash Eyewash EyeContact->Eyewash Flush for 15 min SafetyShower SafetyShower SkinContact->SafetyShower Wash with Soap & Water MedicalAttention Seek Immediate Medical Attention Ingestion->MedicalAttention Do NOT Induce Vomiting FreshAir FreshAir Inhalation->FreshAir Move to Fresh Air Eyewash->MedicalAttention SafetyShower->MedicalAttention FreshAir->MedicalAttention

Caption: Decision-making flowchart for spills and exposures.

IV. Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste:

    • Place unused or contaminated solid this compound in a clearly labeled, sealed container designated for solid chemical waste.

    • Contaminated materials such as weigh papers, gloves, and bench paper should also be collected in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled container for liquid chemical waste.

    • Do not mix with other incompatible waste streams.

  • Empty Containers:

    • "RCRA empty" containers (those that have been triple-rinsed with a suitable solvent) can often be disposed of as regular trash, but institutional policies may vary. [4]The rinsate from cleaning the container must be collected as hazardous waste.

Disposal Procedure
  • Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including the full chemical name and approximate concentrations.

  • Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.

V. References

  • Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]

  • Mayo Clinic. Chemical splash in the eye: First aid. [Link]

  • Chemscape Safety Technologies. Selecting and Using PPE: Best Practices for Chemical Safety. [Link]

  • Archford. Essential Chemical Exposure PPE Tips for Safety. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • Case Western Reserve University. How to Dispose of Chemical Waste. [Link]

  • University of Michigan-Dearborn. Irritant Chemicals Standard Operating Procedure. [Link]

  • Rowan University. Non-Hazardous Waste Disposal Guide for Laboratories. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 266802, 3-(4-Methylbenzenesulfonamido)propanoic acid. [Link]

  • University of Illinois Division of Research Safety. Chemical Hazard Classification (GHS). [Link]

  • National Academies of Sciences, Engineering, and Medicine. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link]

  • University of California, Los Angeles - Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. [Link]

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×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Toluene-4-sulfonylamino)-propionic acid
Reactant of Route 2
Reactant of Route 2
3-(Toluene-4-sulfonylamino)-propionic acid

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